Product packaging for LEO 29102(Cat. No.:CAS No. 1035572-38-3)

LEO 29102

Cat. No.: B608520
CAS No.: 1035572-38-3
M. Wt: 441.3 g/mol
InChI Key: HOKIHKLKOZWCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LEO-29102 is a potent, selective, and soft-drug phosphodiesterase 4 (PDE4) inhibitor, which may be potentially useful for treatment of dermatological diseases. LEO 29102 shows properties suitable for patient-friendly formulations giving efficient drug delivery to the skin. LEO-29102 has reached phase 2 and demonstrated clinically relevant efficacy in the treatment of atopic dermatitis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22Cl2N2O5 B608520 LEO 29102 CAS No. 1035572-38-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1035572-38-3

Molecular Formula

C20H22Cl2N2O5

Molecular Weight

441.3 g/mol

IUPAC Name

2-[6-[2-(3,5-dichloro-4-pyridinyl)acetyl]-2,3-dimethoxyphenoxy]-N-propylacetamide

InChI

InChI=1S/C20H22Cl2N2O5/c1-4-7-24-18(26)11-29-19-12(5-6-17(27-2)20(19)28-3)16(25)8-13-14(21)9-23-10-15(13)22/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,24,26)

InChI Key

HOKIHKLKOZWCRY-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)COC1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C=NC=C2Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LEO-29102;  LEO 29102;  LEO29102.

Origin of Product

United States

Foundational & Exploratory

LEO 29102: A Technical Deep Dive into its Mechanism of Action in Inflammatory Skin Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEO 29102 is a novel, topically administered "soft-drug" inhibitor of phosphodiesterase 4 (PDE4) that has been investigated for the treatment of inflammatory skin conditions, primarily atopic dermatitis and psoriasis. Its design as a soft drug aims to maximize therapeutic efficacy at the site of application—the skin—while minimizing systemic side effects through rapid metabolic inactivation in the bloodstream. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the preclinical and clinical evidence supporting its anti-inflammatory properties. All available quantitative data are summarized, and key experimental protocols are described to provide a thorough understanding of the scientific basis for its development.

Introduction: The Role of PDE4 in Inflammatory Skin Disease

Inflammatory skin diseases such as atopic dermatitis and psoriasis are characterized by a complex interplay of immune dysregulation, barrier dysfunction, and chronic inflammation. A key signaling molecule implicated in the inflammatory cascade is cyclic adenosine monophosphate (cAMP), an intracellular second messenger that plays a crucial role in regulating the activity of various immune cells. The levels of cAMP are tightly controlled by the activity of phosphodiesterases (PDEs), enzymes that catalyze its degradation.

Phosphodiesterase 4 (PDE4) is the predominant PDE isoform expressed in inflammatory cells, including T-cells, monocytes, macrophages, and keratinocytes.[1] By hydrolyzing cAMP, PDE4 dampens its anti-inflammatory effects. Inhibition of PDE4, therefore, leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). This activation triggers a cascade of downstream events that collectively suppress the inflammatory response, including the downregulation of pro-inflammatory cytokines and chemokines.

This compound: A "Soft-Drug" Approach to Topical PDE4 Inhibition

This compound was designed as a "soft drug," a potent therapeutic agent at its target site that is rapidly metabolized to inactive forms upon entering systemic circulation.[1][2] This approach is particularly advantageous for topical treatments of widespread inflammatory skin diseases, as it minimizes the risk of systemic side effects commonly associated with oral PDE4 inhibitors, such as nausea and emesis.[1]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the selective inhibition of the PDE4 enzyme. This inhibition leads to an increase in intracellular cAMP levels within key inflammatory cells in the skin.

Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the cAMP-PKA signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE4 Phosphodiesterase 4 (PDE4) PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades LEO_29102 This compound LEO_29102->PDE4 Inhibits CREB CREB (inactive) PKA->CREB Phosphorylates NFkB NF-κB Signaling PKA->NFkB Inhibits pCREB pCREB (active) Gene_Transcription Gene Transcription pCREB->Gene_Transcription Promotes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-17, IL-22) NFkB->Pro_inflammatory_Cytokines Downregulates (via inhibition) Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) Gene_Transcription->Anti_inflammatory_Cytokines Upregulates

Signaling pathway of this compound in an inflammatory cell.

Preclinical and Ex Vivo Evidence

The anti-inflammatory activity of this compound has been demonstrated in both in vivo animal models and ex vivo human skin models.

Inhibition of TNF-α in a Mouse Model of Allergic Contact Dermatitis

In a preclinical study, this compound demonstrated a dose-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in a topical allergic contact dermatitis model in mice.

Table 1: Inhibition of TNF-α by this compound in a Mouse Model

Treatment GroupDoseTNF-α Inhibition (%)
This compound0.001 mg33
This compound0.01 mg91
This compound0.1 mg100
Betamethasone 17-valerate (comparator)0.003 mg75
Modulation of Inflammatory Cytokines in an Ex Vivo Human Skin Model (InflammaSkin®)

This compound was evaluated in the InflammaSkin® model, a T-cell-driven ex vivo human skin model that mimics the inflammatory environment of psoriasis. In this model, a cream containing 2.5 mg/g of this compound was applied topically. The results showed a significant inhibition of key pro-inflammatory cytokines involved in Th17-mediated inflammation.

Table 2: Qualitative Effects of this compound in the InflammaSkin® Model

CytokineEffect of this compound (2.5 mg/g cream)
Interleukin-17A (IL-17A)Significant Inhibition[3][4]
Interleukin-22 (IL-22)Significant Inhibition[3]
Interferon-gamma (IFN-γ)Significant Inhibition[3][4]
Target Engagement in Human Skin Explants

Studies using fresh human skin explants have confirmed the target engagement of this compound. Application of this compound led to elevated levels of cAMP in the skin, confirming its PDE4 inhibitory activity in the target tissue.[2][5] In barrier-impaired skin, the dermal interstitial fluid concentration of this compound was found to be 2100 nM, a level sufficient for target engagement.[2][5]

Clinical Development and Pharmacokinetics

This compound has undergone Phase I and Phase II clinical trials for atopic dermatitis and psoriasis.

Pharmacokinetic Profile

A Phase I study in healthy volunteers evaluated the systemic exposure of this compound cream. The results supported the "soft-drug" concept, demonstrating very low systemic levels of the active compound even when applied to a large body surface area (BSA).

Table 3: Systemic Pharmacokinetics of this compound Cream after a Single Dose

Body Surface Area (BSA) Dosed (%)Geometric Mean Cmax (ng/mL)Geometric Mean AUC0–48h (ng·h/mL)
70.2795.45
140.75414.9
302.3949.2
535.07100
Clinical Efficacy in Atopic Dermatitis (Phase II)

A Phase II, proof-of-concept, and dose-finding study (NCT01037881) was conducted to evaluate the efficacy of this compound cream in patients with mild to moderate atopic dermatitis.[6] The trial compared five different dose strengths of this compound cream with a vehicle and an active comparator (Elidel® cream 10 mg/g) over a 4-week treatment period with twice-daily application.[6] The primary outcome measures were the Investigator's Global Assessment (IGA) of disease severity and the Eczema Area and Severity Index (EASI) score.[6]

Note: The detailed quantitative results of the NCT01037881 Phase II trial have not been made publicly available. However, published literature indicates that this compound demonstrated "clinically relevant efficacy in the treatment of atopic dermatitis".[7]

Experimental Protocols

InflammaSkin® Ex Vivo Human Skin Inflammation Model

cluster_protocol InflammaSkin® Experimental Workflow Start Human Skin Biopsy Activation Intradermal injection of anti-CD3 & anti-CD28 antibodies Start->Activation Culture Culture in media with IL-1β, IL-23, and TGF-β Activation->Culture Treatment Topical application of This compound cream (2.5 mg/g) Culture->Treatment Analysis Analysis of skin and culture supernatant Treatment->Analysis Endpoints Endpoints: - Cytokine levels (ELISA, MSD) - Histology (H&E staining) - Gene expression (qRT-PCR) Analysis->Endpoints

Experimental workflow for the InflammaSkin® model.

Methodology:

  • Skin Source: Full-thickness human skin is obtained from donors.

  • T-Cell Activation: Skin-resident T-cells are activated in situ via intradermal injection of anti-CD3 and anti-CD28 antibodies.[8]

  • Th17 Polarization: The skin explants are cultured in a chemically defined medium supplemented with IL-1β, IL-23, and TGF-β to promote the differentiation of T-cells towards a Th17 phenotype.[8]

  • Treatment Application: this compound cream (2.5 mg/g) is applied topically to the skin explants.[8]

  • Outcome Measures: After the treatment period, the culture supernatants are collected for cytokine analysis using methods like ELISA or Meso Scale Discovery (MSD). The skin tissue itself can be processed for histological analysis (e.g., Hematoxylin and Eosin staining) and gene expression analysis (e.g., qRT-PCR).[3]

Phase II Clinical Trial in Atopic Dermatitis (NCT01037881)

cluster_trial NCT01037881 Trial Design Patients Patients with Mild to Moderate Atopic Dermatitis Randomization Randomization Patients->Randomization Group_A This compound Cream (5 dose strengths) Randomization->Group_A Group_B Vehicle Cream Randomization->Group_B Group_C Elidel® Cream (10 mg/g) Randomization->Group_C Treatment Twice daily application for 4 weeks Group_A->Treatment Group_B->Treatment Group_C->Treatment Assessment Assessment of Efficacy and Safety Treatment->Assessment Endpoints Primary Endpoints: - Investigator's Global Assessment (IGA) - Eczema Area and Severity Index (EASI) Assessment->Endpoints

Simplified workflow of the NCT01037881 clinical trial.

Methodology:

  • Patient Population: Patients with a clinical diagnosis of mild to moderate atopic dermatitis.[6]

  • Study Design: A randomized, double-blind, vehicle- and active-controlled, parallel-group, dose-finding study.[6]

  • Interventions: Patients were randomized to receive one of five different concentrations of this compound cream, a vehicle cream, or Elidel® (pimecrolimus) cream 10 mg/g.[6]

  • Treatment Regimen: The assigned treatment was applied twice daily for four weeks to the affected areas.[6]

  • Efficacy Assessments: The primary efficacy endpoints were the change from baseline in the Investigator's Global Assessment (IGA) score and the Eczema Area and Severity Index (EASI) score at the end of the treatment period.[6]

Conclusion

This compound represents a targeted approach to the topical treatment of inflammatory skin diseases. Its mechanism of action, centered on the inhibition of PDE4 and the subsequent elevation of intracellular cAMP, effectively downregulates the inflammatory cascade in the skin. The "soft-drug" design of this compound is a key feature, aiming to provide a favorable safety profile by minimizing systemic exposure. Preclinical and ex vivo data have demonstrated its ability to inhibit key pro-inflammatory cytokines. While detailed Phase II clinical trial data are not yet in the public domain, the available information suggests a clinically relevant efficacy in atopic dermatitis. Further research and data publication will be crucial to fully elucidate the therapeutic potential of this compound in the management of inflammatory skin conditions.

References

LEO 29102: A Technical Guide to a Selective PDE4D Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEO 29102 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor developed as a "soft-drug" for the topical treatment of atopic dermatitis. Its design as a soft drug ensures rapid metabolic inactivation, minimizing systemic exposure and associated side effects. This compound has demonstrated clinical efficacy in Phase 2 trials, showing a dose-dependent reduction in inflammatory markers and improvement in clinical scores for atopic dermatitis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity profile, experimental protocols, and clinical findings.

Introduction

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). PDE4 exists in four isoforms (A, B, C, and D), with PDE4B and PDE4D being predominantly involved in inflammatory processes. This compound is a novel small molecule designed to selectively inhibit the PDE4D isoform, offering a targeted approach to treating inflammatory skin conditions like atopic dermatitis.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the catalytic activity of the PDE4D enzyme. This inhibition leads to an accumulation of intracellular cAMP in immune cells, which subsequently downregulates the inflammatory response.

Signaling Pathway of PDE4 Inhibition

The following diagram illustrates the signaling pathway affected by this compound:

Figure 1: Simplified signaling pathway of PDE4 inhibition by this compound.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound
TargetIC50 (nM)Selectivity vs. Other PDEs
PDE45>1000-fold vs. PDE1, 2, 3, 5, 6, 7, 8, 9, 10, 11 (>10% inhibition at 1 µM)[1]

Note: Specific IC50 values for individual PDE4 subtypes (A, B, C, D) are not publicly available in the reviewed literature. The available data indicates high selectivity for the PDE4 family over other PDE families.

Table 2: Clinical Efficacy of this compound Cream in Atopic Dermatitis (Phase 2a Study).[2][3]
Treatment Group (Twice Daily for 4 weeks)Change in EASI Score from BaselinePercentage of Patients Achieving IGA "Clear" or "Almost Clear"
This compound (2.5 mg/g)Statistically significant improvement43.3%
This compound (1.0 mg/g)Statistically significant improvement34.5%
This compound (0.3 mg/g)Statistically significant improvement36.0%
Vehicle-24.0%
Pimecrolimus (10 mg/g)Statistically significant improvement48.0%

EASI: Eczema Area and Severity Index; IGA: Investigator's Global Assessment.

Experimental Protocols

PDE4 Enzymatic Assay

Objective: To determine the in vitro inhibitory potency of this compound on PDE4 activity.

Methodology:

  • Enzyme Source: Recombinant human PDE4 enzyme.

  • Substrate: Cyclic AMP (cAMP).

  • Assay Principle: The assay measures the conversion of cAMP to AMP by the PDE4 enzyme. The amount of remaining cAMP or produced AMP is quantified.

  • Procedure:

    • The PDE4 enzyme is incubated with varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of cAMP.

    • The reaction is stopped after a defined incubation period.

    • The amount of product (AMP) or remaining substrate (cAMP) is determined using a suitable detection method, such as a scintillation proximity assay or fluorescence polarization.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

PDE4_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection & Analysis Recombinant\nPDE4 Enzyme Recombinant PDE4 Enzyme Incubate PDE4\nwith this compound Incubate PDE4 with this compound Recombinant\nPDE4 Enzyme->Incubate PDE4\nwith this compound This compound\n(Serial Dilutions) This compound (Serial Dilutions) This compound\n(Serial Dilutions)->Incubate PDE4\nwith this compound cAMP Substrate cAMP Substrate Add cAMP to\ninitiate reaction Add cAMP to initiate reaction cAMP Substrate->Add cAMP to\ninitiate reaction Incubate PDE4\nwith this compound->Add cAMP to\ninitiate reaction Stop Reaction Stop Reaction Add cAMP to\ninitiate reaction->Stop Reaction Quantify AMP\nor remaining cAMP Quantify AMP or remaining cAMP Stop Reaction->Quantify AMP\nor remaining cAMP Calculate IC50 Calculate IC50 Quantify AMP\nor remaining cAMP->Calculate IC50

Figure 2: Workflow for the PDE4 enzymatic assay.
TNF-α Release Assay in Human PBMCs

Objective: To assess the functional effect of this compound on the release of the pro-inflammatory cytokine TNF-α from human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • Cell Source: Human PBMCs isolated from healthy donor blood.

  • Stimulant: Lipopolysaccharide (LPS) to induce TNF-α production.

  • Assay Principle: The assay measures the amount of TNF-α released into the cell culture supernatant following stimulation in the presence or absence of this compound.

  • Procedure:

    • Isolate PBMCs using density gradient centrifugation.

    • Pre-incubate the PBMCs with various concentrations of this compound.

    • Stimulate the cells with LPS.

    • After an incubation period, collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of TNF-α is measured, and the inhibitory effect of this compound is determined as a percentage of the LPS-stimulated control.

TNFa_Assay_Workflow Isolate Human\nPBMCs Isolate Human PBMCs Pre-incubate PBMCs\nwith this compound Pre-incubate PBMCs with this compound Isolate Human\nPBMCs->Pre-incubate PBMCs\nwith this compound Stimulate with\nLPS Stimulate with LPS Pre-incubate PBMCs\nwith this compound->Stimulate with\nLPS Incubate Incubate Stimulate with\nLPS->Incubate Collect\nSupernatant Collect Supernatant Incubate->Collect\nSupernatant Quantify TNF-α\n(ELISA) Quantify TNF-α (ELISA) Collect\nSupernatant->Quantify TNF-α\n(ELISA) Analyze\nInhibition Analyze Inhibition Quantify TNF-α\n(ELISA)->Analyze\nInhibition

Figure 3: Workflow for the TNF-α release assay in human PBMCs.

Soft-Drug Concept and Metabolism

This compound is designed as a "soft-drug," meaning it is pharmacologically active at the site of application (the skin) but is rapidly metabolized to inactive forms upon entering systemic circulation. This approach minimizes the risk of systemic side effects commonly associated with oral PDE4 inhibitors. While this compound is stable in human skin S9 fractions, suggesting it is not significantly metabolized in the skin, its specific metabolic pathways in the systemic circulation are designed for rapid inactivation. The primary metabolites are significantly less active as PDE4 inhibitors.

Soft_Drug_Concept cluster_skin Skin (Topical Application) cluster_systemic Systemic Circulation This compound (Active) This compound (Active) Therapeutic Effect Therapeutic Effect This compound (Active)->Therapeutic Effect This compound (Absorbed) This compound (Absorbed) This compound (Active)->this compound (Absorbed) Minimal Systemic Absorption Inactive Metabolites Inactive Metabolites This compound (Absorbed)->Inactive Metabolites Rapid Metabolism Reduced Systemic\nSide Effects Reduced Systemic Side Effects Inactive Metabolites->Reduced Systemic\nSide Effects

Figure 4: The "soft-drug" concept of this compound.

Conclusion

This compound is a promising, potent, and selective PDE4 inhibitor with a well-defined mechanism of action. Its formulation as a topical soft drug for atopic dermatitis offers the potential for high local efficacy with a favorable safety profile due to minimal systemic exposure. The data from in vitro, preclinical, and clinical studies support its continued development as a valuable therapeutic option for inflammatory skin diseases. Further research into its selectivity for PDE4D over other PDE4 isoforms and a more detailed elucidation of its metabolic fate will provide a more complete understanding of this targeted therapy.

References

Preclinical Profile of LEO 29102: A Novel Phosphodiesterase 4 Inhibitor for Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence for LEO 29102, a selective phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis (AD). The following sections detail the quantitative efficacy data from murine models, the experimental methodologies employed, and the underlying signaling pathways involved in its mechanism of action.

Quantitative Efficacy in a Murine Model of Allergic Contact Dermatitis

This compound has demonstrated significant anti-inflammatory effects in a preclinical mouse model of allergic contact dermatitis, which shares key pathological features with atopic dermatitis. The primary endpoint evaluated was the inhibition of tumor necrosis factor-alpha (TNFα), a key pro-inflammatory cytokine implicated in the pathogenesis of AD.

A dose-dependent inhibition of TNFα in the tissue was observed with topical application of this compound.[1] The compound was tested at three different concentrations, showing a clear dose-response relationship.[1] For comparison, the efficacy of betamethasone 17-valerate, a potent corticosteroid, was also assessed.[1]

CompoundDose (mg)TNFα Inhibition (%)
This compound0.00133
This compound0.0191
This compound0.1100
Betamethasone 17-valerate0.00375

Mechanism of Action: PDE4 Inhibition

This compound is a potent and highly selective PDE4 inhibitor.[1][2][3] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn down-regulates the production of several pro-inflammatory cytokines, including TNFα, and promotes the release of anti-inflammatory mediators.[4][5] this compound has been shown to selectively inhibit the PDE4D isoform.[6]

PDE4_Inhibition_Signaling_Pathway cluster_cell Inflammatory Cell Pro_inflammatory_Stimuli Pro-inflammatory Stimuli AC Adenylate Cyclase Pro_inflammatory_Stimuli->AC activates ATP ATP cAMP cAMP AC->cAMP converts ATP to PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP degrades cAMP to LEO_29102 This compound LEO_29102->PDE4 inhibits NF_kB_Activation NF-κB Activation PKA->NF_kB_Activation inhibits Anti_inflammatory_Effects Anti-inflammatory Effects PKA->Anti_inflammatory_Effects promotes Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNFα) NF_kB_Activation->Cytokine_Production promotes

Caption: Signaling pathway of this compound via PDE4 inhibition.

Experimental Protocols

The preclinical efficacy of this compound was evaluated in a topical allergic contact dermatitis model in mice.[1] This model is widely used to assess the anti-inflammatory potential of novel therapeutics for inflammatory skin conditions. While the specific details of the protocol used for this compound are not publicly available, a typical protocol for such a study is outlined below.

Murine Model of Allergic Contact Dermatitis

A common method for inducing allergic contact dermatitis in mice involves a sensitization and a challenge phase.[7][8][9]

  • Sensitization Phase:

    • Mice are sensitized by the topical application of a hapten, such as 2,4-dinitrofluorobenzene (DNFB) or oxazolone, to a shaved area of the abdomen or back.[8][10]

    • This initial exposure primes the immune system, leading to the development of antigen-specific T cells.

  • Challenge Phase:

    • After a period of 5-7 days, the same hapten is applied to the ear of the sensitized mice.[8][9]

    • This re-exposure triggers an inflammatory response characterized by ear swelling, erythema, and the infiltration of immune cells.

  • Treatment and Assessment:

    • This compound, a vehicle control, and a positive control (e.g., betamethasone 17-valerate) are topically applied to the ear shortly before or after the challenge with the hapten.

    • The primary endpoint, TNFα levels in the ear tissue, is measured at a predetermined time point after the challenge, typically when the inflammatory response is at its peak.

Measurement of TNFα Levels

Tissue levels of TNFα are quantified using a standard enzyme-linked immunosorbent assay (ELISA).

  • Tissue Homogenization:

    • Ear tissue samples are collected and homogenized in a lysis buffer containing protease inhibitors to extract total protein.

  • ELISA Procedure:

    • The protein concentration of the tissue homogenates is determined.

    • An ELISA plate pre-coated with a capture antibody specific for murine TNFα is used.

    • The tissue homogenates are added to the wells, and any TNFα present binds to the capture antibody.

    • A detection antibody conjugated to an enzyme is then added, which binds to the captured TNFα.

    • A substrate is added, and the enzyme-linked detection antibody catalyzes a color change.

    • The intensity of the color is proportional to the amount of TNFα in the sample and is measured using a microplate reader.

    • TNFα concentrations are calculated based on a standard curve.

Experimental_Workflow_ACD_Model cluster_protocol Allergic Contact Dermatitis (ACD) Murine Model Workflow Sensitization Day 0: Sensitization (Topical hapten application on abdomen) Rest Day 1-4: Rest Period (Development of immune memory) Sensitization->Rest Challenge Day 5: Challenge (Topical hapten application on ear) Rest->Challenge Treatment Day 5: Treatment (Topical application of This compound, vehicle, or positive control to the ear) Challenge->Treatment Assessment Day 6: Assessment (Measurement of TNFα levels in ear tissue via ELISA) Treatment->Assessment

References

LEO 29102: A Technical Deep Dive into its Mechanism of Action on TNF-α and cAMP Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEO 29102 is a novel "soft-drug" inhibitor of phosphodiesterase 4 (PDE4) designed for the topical treatment of atopic dermatitis. Its mechanism of action centers on the targeted modulation of two critical intracellular signaling pathways: the cyclic adenosine monophosphate (cAMP) and the tumor necrosis factor-alpha (TNF-α) pathways. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines, including TNF-α. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its effects on these signaling cascades. Detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biological processes are presented to offer a thorough understanding of this compound's pharmacological profile.

Introduction

Atopic dermatitis is a chronic inflammatory skin disease characterized by a complex interplay of genetic and environmental factors, leading to immune dysregulation and skin barrier dysfunction. A key player in the inflammatory cascade is the overproduction of pro-inflammatory cytokines, such as TNF-α. The intracellular concentration of cyclic AMP (cAMP), a crucial second messenger, is known to regulate inflammation, with lower levels being associated with increased inflammatory responses. Phosphodiesterase 4 (PDE4) is an enzyme that degrades cAMP, thereby playing a pivotal role in modulating inflammatory pathways.

This compound is a potent and selective PDE4 inhibitor developed by LEO Pharma.[1][2] It is classified as a "soft drug," meaning it is designed to act locally at the site of application and is rapidly metabolized into inactive forms upon entering systemic circulation, thereby minimizing the risk of side effects.[3] This guide will delve into the technical details of how this compound exerts its therapeutic effects by influencing the TNF-α and cAMP signaling pathways.

Mechanism of Action: Effects on cAMP and TNF-α Signaling

The primary mechanism of action of this compound is the inhibition of the PDE4 enzyme.[4] PDE4 is responsible for the hydrolysis of cAMP to AMP. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within inflammatory cells.[3]

Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates downstream targets involved in the inflammatory response. One of the key consequences of increased intracellular cAMP is the suppression of the synthesis and release of pro-inflammatory cytokines, most notably TNF-α.[3]

cAMP Signaling Pathway

The cAMP signaling pathway is a ubiquitous and vital intracellular signaling cascade. The binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a G-protein coupled receptor (GPCR) activates adenylyl cyclase, which then converts ATP to cAMP. This compound intervenes in this pathway by preventing the degradation of cAMP by PDE4, thus potentiating the downstream effects of GPCR activation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR Adenylyl_Cyclase Adenylyl_Cyclase GPCR->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylyl_Cyclase PDE4 PDE4 cAMP->PDE4 substrate for PKA PKA cAMP->PKA activates AMP AMP PDE4->AMP hydrolyzes to Inflammatory_Response Inflammatory_Response PKA->Inflammatory_Response inhibits LEO_29102 LEO_29102 LEO_29102->PDE4 inhibits Extracellular_Signal Extracellular_Signal Extracellular_Signal->GPCR binds

Figure 1: this compound's effect on the cAMP signaling pathway.
TNF-α Signaling Pathway

TNF-α is a potent pro-inflammatory cytokine that binds to its receptors (TNFR1 and TNFR2) on the surface of target cells. This binding initiates a signaling cascade that can lead to various cellular responses, including inflammation, apoptosis, and cell survival. This compound indirectly affects this pathway by suppressing the production and release of TNF-α from inflammatory cells.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNF_alpha TNF_alpha TNFR TNFR TNF_alpha->TNFR binds Signaling_Complex Signaling_Complex TNFR->Signaling_Complex activates NF_kB_Pathway NF_kB_Pathway Signaling_Complex->NF_kB_Pathway activates MAPK_Pathway MAPK_Pathway Signaling_Complex->MAPK_Pathway activates Inflammatory_Gene_Expression Inflammatory_Gene_Expression NF_kB_Pathway->Inflammatory_Gene_Expression promotes MAPK_Pathway->Inflammatory_Gene_Expression promotes LEO_29102_Effect This compound (via increased cAMP) LEO_29102_Effect->TNF_alpha inhibits production of

Figure 2: Indirect effect of this compound on the TNF-α signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound from preclinical and clinical studies.

Table 1: Preclinical Pharmacodynamic and Pharmacokinetic Data
ParameterValueCell/SystemReference
PDE4 Inhibition (IC50) 5 nMPurified Enzyme[4]
TNF-α Release Inhibition (IC50) 16 nMLPS-stimulated hPBMCs[5]
dISF Concentration (Barrier Impaired Skin) 2100 nMHuman Skin Explants[3]
TNF-α Inhibition in vivo (0.001 mg) 33%Mouse Allergic Contact Dermatitis Model[3]
TNF-α Inhibition in vivo (0.01 mg) 91%Mouse Allergic Contact Dermatitis Model[3]
TNF-α Inhibition in vivo (0.1 mg) 100%Mouse Allergic Contact Dermatitis Model[3]
Table 2: Phase I Clinical Trial Pharmacokinetic Data (NCT01423656)
Body Surface Area (BSA) DosedGeometric Mean Cmax (ng/mL)Geometric Mean AUC0–48h (ng·h/mL)
7%0.2795.45
14%0.75414.9
30%2.3949.2
53%5.07100
Table 3: Phase II Clinical Trial Efficacy Data (NCT01037881) - Patient's Assessment of Pruritus at End of Treatment
Treatment GroupNo PruritusSevere Pruritus
This compound 0.03 mg/g4.2%29.2%
This compound 0.3 mg/g28.0%0.0%

A dose-dependent statistically significant effect of this compound on the patient's assessment of pruritus was observed (OR: 1.2; 95% CI: 1.0-1.5; p=0.01).[1]

Table 4: Phase II Clinical Trial Efficacy Data (NCT01037881) - Patient's Overall Assessment of Disease Severity at End of Treatment
Treatment GroupClearedSevere Disease
This compound 1.0 mg/g13.8%0.0%
This compound 2.5 mg/g3.3%Not reported
VehicleNot reported16.0%

A dose-dependent statistically significant effect of this compound on the patient's overall assessment of disease severity was observed (OR: 1.2; 95% CI: 1.0-1.4; p=0.03).[1]

Table 5: Phase II Clinical Trial Safety Data (NCT01037881) - Adverse Drug Reactions (ADRs)
Treatment GroupFrequency of ADRs
This compound 0.03 mg/g29.2%
This compound 0.3 mg/g4.0%

Atopic dermatitis was the most commonly reported ADR.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PDE4 Enzyme Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against the PDE4 enzyme.

Start Start Prepare_Reagents Prepare Assay Buffer, PDE4 Enzyme, cAMP Substrate, and this compound Start->Prepare_Reagents Add_Components Add Buffer, this compound (or vehicle), and PDE4 Enzyme to plate Prepare_Reagents->Add_Components Pre_Incubate Pre-incubate at 30°C Add_Components->Pre_Incubate Initiate_Reaction Add cAMP Substrate to initiate reaction Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction (e.g., with acid) Incubate_Reaction->Stop_Reaction Measure_Product Measure AMP formation (e.g., using a detection kit) Stop_Reaction->Measure_Product Calculate_IC50 Calculate IC50 value Measure_Product->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for a typical PDE4 enzyme inhibition assay.

Protocol Steps:

  • Reagent Preparation: Prepare assay buffer, a stock solution of purified recombinant human PDE4 enzyme, a stock solution of cAMP substrate, and serial dilutions of this compound.

  • Assay Plate Setup: In a microplate, add the assay buffer, followed by the different concentrations of this compound or vehicle control.

  • Enzyme Addition: Add the PDE4 enzyme to each well.

  • Pre-incubation: Pre-incubate the plate for a defined period (e.g., 10 minutes) at 30°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate to all wells.

  • Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at 30°C to allow for cAMP hydrolysis.

  • Reaction Termination: Stop the reaction by adding a stopping reagent, such as a strong acid.

  • Detection: Measure the amount of AMP produced. This can be done using various methods, such as a competitive enzyme immunoassay or a fluorescence-based detection kit.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting model.

Inhibition of TNF-α Release from Human Peripheral Blood Mononuclear Cells (hPBMCs) (General Protocol)

This protocol outlines a common procedure to assess the ability of a compound to inhibit the release of TNF-α from immune cells stimulated with lipopolysaccharide (LPS).

Start Start Isolate_hPBMCs Isolate hPBMCs from whole blood Start->Isolate_hPBMCs Seed_Cells Seed hPBMCs in a culture plate Isolate_hPBMCs->Seed_Cells Add_LEO_29102 Add different concentrations of this compound Seed_Cells->Add_LEO_29102 Pre_Incubate Pre-incubate for 1 hour Add_LEO_29102->Pre_Incubate Stimulate_Cells Stimulate with LPS Pre_Incubate->Stimulate_Cells Incubate_Culture Incubate for 18-24 hours Stimulate_Cells->Incubate_Culture Collect_Supernatant Collect cell culture supernatant Incubate_Culture->Collect_Supernatant Measure_TNF_alpha Measure TNF-α levels using ELISA Collect_Supernatant->Measure_TNF_alpha Calculate_IC50 Calculate IC50 value Measure_TNF_alpha->Calculate_IC50 End End Calculate_IC50->End

Figure 4: Workflow for a TNF-α release inhibition assay.

Protocol Steps:

  • hPBMC Isolation: Isolate hPBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Seeding: Seed the isolated hPBMCs into a 96-well culture plate at a specific density in a suitable culture medium.

  • Compound Addition: Add serial dilutions of this compound or vehicle control to the wells.

  • Pre-incubation: Pre-incubate the plate for approximately 1 hour at 37°C in a humidified CO2 incubator.

  • Cell Stimulation: Stimulate the cells by adding a specific concentration of LPS to each well (except for the unstimulated control).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound and determine the IC50 value.

Measurement of cAMP Levels in Human Skin Explants (General Protocol)

This protocol describes a method to measure the effect of a topical compound on cAMP levels in ex vivo human skin.

Start Start Prepare_Skin_Explants Prepare human skin explants Start->Prepare_Skin_Explants Apply_LEO_29102 Topically apply this compound formulation Prepare_Skin_Explants->Apply_LEO_29102 Incubate_Explants Incubate for a defined time Apply_LEO_29102->Incubate_Explants Homogenize_Tissue Homogenize skin tissue Incubate_Explants->Homogenize_Tissue Extract_cAMP Extract cAMP from homogenate Homogenize_Tissue->Extract_cAMP Measure_cAMP Measure cAMP levels using a competitive immunoassay Extract_cAMP->Measure_cAMP Normalize_Data Normalize cAMP levels to protein content Measure_cAMP->Normalize_Data End End Normalize_Data->End

Figure 5: Workflow for cAMP measurement in skin explants.

Protocol Steps:

  • Skin Explant Preparation: Obtain fresh human skin from a consented donor (e.g., from abdominoplasty) and prepare full-thickness skin explants of a defined size.

  • Compound Application: Topically apply a precise amount of the this compound formulation or vehicle control to the epidermal surface of the skin explants.

  • Incubation: Place the skin explants in a culture dish with the dermal side in contact with a suitable culture medium and incubate for a specific period (e.g., 24 hours) at 37°C.

  • Tissue Homogenization: After incubation, harvest the skin tissue and homogenize it in a lysis buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

  • cAMP Extraction: Centrifuge the homogenate and collect the supernatant containing the extracted cAMP.

  • cAMP Measurement: Quantify the cAMP concentration in the extracts using a sensitive method such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

  • Data Normalization: Normalize the measured cAMP levels to the total protein concentration of the tissue homogenate to account for variations in tissue size.

Conclusion

This compound demonstrates a clear and potent mechanism of action as a topical PDE4 inhibitor. By increasing intracellular cAMP levels, it effectively suppresses the production of the pro-inflammatory cytokine TNF-α, a key mediator in the pathophysiology of atopic dermatitis. The preclinical data show a strong inhibitory effect on both the PDE4 enzyme and TNF-α release, with significant in vivo efficacy in a relevant animal model. The "soft-drug" nature of this compound is supported by the low systemic exposure observed in Phase I clinical trials, even with application to large body surface areas. Furthermore, Phase II clinical trial results indicate a dose-dependent improvement in pruritus and overall disease severity in patients with atopic dermatitis, with an acceptable safety profile. The collective evidence presented in this technical guide supports the continued development of this compound as a promising topical therapeutic for atopic dermatitis, offering a targeted approach to modulating the underlying inflammatory signaling pathways. Further research and larger clinical trials will be crucial to fully elucidate its long-term efficacy and safety profile.

References

LEO 29102: A Technical Overview of its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEO 29102 is a novel, potent, and selective phosphodiesterase 4 (PDE4) inhibitor developed as a "soft drug" for the topical treatment of inflammatory skin conditions, primarily atopic dermatitis. Its design as a soft drug aims to deliver high local concentrations in the skin while minimizing systemic exposure and associated side effects, a common challenge with oral PDE4 inhibitors. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action.

Core Mechanism of Action: PDE4 Inhibition

This compound exerts its anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme highly expressed in immune and inflammatory cells. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in the regulation of inflammatory responses. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes, ultimately leading to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.

Preclinical Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has been demonstrated in various preclinical studies, highlighting its potent inhibitory effects on key inflammatory markers.

In Vitro Inhibitory Activity

This compound has shown potent and selective inhibition of the PDE4 enzyme and subsequent downstream inflammatory processes.

Table 1: In Vitro Inhibitory Potency of this compound

TargetAssayIC50 Value
Phosphodiesterase 4 (PDE4)Enzymatic Assay5 nM
TNF-α ReleaseLPS-stimulated human PBMCs16 nM
In Vivo Efficacy in a Murine Model of Allergic Contact Dermatitis

In a preclinical model of allergic contact dermatitis in mice, topical application of this compound demonstrated a significant, dose-dependent inhibition of inflammation. A key marker of inflammation, Tumor Necrosis Factor-alpha (TNF-α), was substantially reduced in the tissue following treatment.

Table 2: In Vivo TNF-α Inhibition in a Murine Model

Treatment GroupDoseTNF-α Inhibition
This compound0.001 mg33%
This compound0.01 mg91%
This compound0.1 mg100%
Betamethasone 17-valerate (comparator)0.003 mg75%

Clinical Efficacy and Safety in Atopic Dermatitis

A Phase II, multi-center, randomized, double-blind, vehicle-controlled study (NCT01037881) was conducted to evaluate the efficacy and safety of this compound cream in patients with mild to moderate atopic dermatitis. The study assessed various concentrations of this compound applied twice daily for 4 weeks.

The results demonstrated a dose-dependent and statistically significant effect of this compound on key patient-reported outcomes.

Table 3: Key Efficacy Outcomes from Phase II Clinical Trial (NCT01037881)

OutcomeStatistical AnalysisResult
Patient's Assessment of PruritusProportional Odds ModelOdds Ratio: 1.2 (95% CI: 1.0-1.5; p=0.01)
Patient's Overall Assessment of Disease SeverityProportional Odds ModelOdds Ratio: 1.2 (95% CI: 1.0-1.4; p=0.03)

The study also reported on the percentage of patients achieving specific improvements in pruritus and overall disease severity at the end of the 4-week treatment period. For instance, the percentage of subjects reporting no pruritus ranged from 4.2% in the lowest dose group to 28.0% in an optimized dose group.[1] Similarly, the percentage of subjects assessing their disease as "cleared" ranged from 3.3% to 13.8% across different this compound treatment arms.[1]

In terms of safety, the most commonly reported lesional/perilesional adverse event was atopic dermatitis itself, with frequencies ranging from 0.0% to 13.3% across the different treatment and vehicle groups.[1]

Experimental Protocols

Phosphodiesterase 4 (PDE4) Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound on the PDE4 enzyme.

Methodology (General Protocol):

  • Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and the substrate, cAMP, are prepared in an appropriate assay buffer.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Incubation: The PDE4 enzyme is incubated with the various concentrations of this compound.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of cAMP.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of remaining cAMP or the product of its hydrolysis (AMP) is quantified. This is often achieved using methods such as scintillation proximity assay (SPA), fluorescence polarization (FP), or high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (hPBMCs)

Objective: To assess the inhibitory effect of this compound on the release of the pro-inflammatory cytokine TNF-α from stimulated human immune cells.

Methodology (Inferred from General Protocols):

  • Isolation of hPBMCs: Human peripheral blood mononuclear cells are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: The isolated hPBMCs are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: The cultured hPBMCs are pre-incubated with various concentrations of this compound for a defined period.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α.

  • Supernatant Collection: After an incubation period, the cell culture supernatants are collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatants is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition of TNF-α release at each concentration of this compound is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathways and Visualizations

This compound Mechanism of Action

The following diagram illustrates the core mechanism of action of this compound in inhibiting the inflammatory cascade.

LEO29102_Mechanism cluster_extracellular Extracellular cluster_cell Immune Cell Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor AC Adenylate Cyclase Receptor->AC NF-kB_inactive NF-κB (Inactive) Receptor->NF-kB_inactive cAMP cAMP AC->cAMP ATP ATP ATP->AC converts PDE4 Phosphodiesterase 4 cAMP->PDE4 degraded by PKA Protein Kinase A (Inactive) cAMP->PKA AMP AMP PDE4->AMP PKA_active Protein Kinase A (Active) PKA->PKA_active NF-kB_active NF-κB (Active) PKA_active->NF-kB_active inhibits CREB_inactive CREB (Inactive) PKA_active->CREB_inactive NF-kB_inactive->NF-kB_active Pro-inflammatory Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NF-kB_active->Pro-inflammatory Cytokines promotes transcription CREB_active CREB (Active) CREB_inactive->CREB_active Anti-inflammatory Cytokines Anti-inflammatory Cytokines (e.g., IL-10) CREB_active->Anti-inflammatory Cytokines promotes transcription LEO29102 This compound LEO29102->PDE4 inhibits

Caption: Mechanism of action of this compound in an immune cell.

Experimental Workflow for In Vitro TNF-α Inhibition Assay

The following diagram outlines the key steps in the experimental workflow to determine the inhibitory effect of this compound on TNF-α release.

TNF_alpha_Workflow cluster_prep Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Isolate_hPBMCs Isolate hPBMCs from whole blood Culture_Cells Culture hPBMCs Isolate_hPBMCs->Culture_Cells Pre-incubate Pre-incubate cells with this compound Culture_Cells->Pre-incubate Prepare_LEO29102 Prepare serial dilutions of this compound Prepare_LEO29102->Pre-incubate Stimulate Stimulate cells with LPS Pre-incubate->Stimulate Collect_Supernatant Collect culture supernatant Stimulate->Collect_Supernatant ELISA Quantify TNF-α using ELISA Collect_Supernatant->ELISA Analyze_Data Calculate % inhibition and IC50 ELISA->Analyze_Data

Caption: Workflow for TNF-α release inhibition assay.

Conclusion

This compound is a potent and selective PDE4 inhibitor with demonstrated anti-inflammatory properties in both preclinical and clinical settings. Its design as a topical soft drug offers the potential for effective local treatment of inflammatory skin diseases like atopic dermatitis while minimizing systemic side effects. The data presented in this technical guide, including its in vitro potency, in vivo efficacy, and clinical trial results, support the continued investigation and development of this compound as a valuable therapeutic option for patients with inflammatory dermatoses. The detailed experimental methodologies and visual representations of its mechanism of action provide a comprehensive resource for researchers and drug development professionals in the field.

References

LEO 29102: A Technical Whitepaper on Potential Therapeutic Applications Beyond Dermatology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEO 29102 is a potent, selective phosphodiesterase 4 (PDE4) inhibitor developed as a "soft drug" for the topical treatment of atopic dermatitis. Its design intentionally minimizes systemic exposure to mitigate the side effects commonly associated with oral PDE4 inhibitors. While its clinical development has been focused on dermatology, the underlying mechanism of action—inhibition of PDE4, particularly the PDE4D subtype—holds significant therapeutic potential for a range of non-dermatological conditions. This technical guide explores these potential applications, grounded in the pharmacology of this compound and the broader landscape of PDE4 inhibition. We present a comprehensive overview of the relevant signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental methodologies. This document is intended to serve as a resource for researchers and drug development professionals interested in the expanded therapeutic utility of PDE4 inhibitors like this compound.

Introduction to this compound and the "Soft Drug" Concept

This compound is a novel small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating inflammation.[1][2] It was specifically designed as a "soft drug" for topical administration, meaning it is intended to exert its therapeutic effect locally in the skin and then be rapidly metabolized into inactive forms upon entering systemic circulation.[1][2] This approach is aimed at reducing the dose-limiting side effects, such as nausea and emesis, that have historically hindered the development of orally administered PDE4 inhibitors.[1][2]

The primary indication for this compound has been atopic dermatitis, a chronic inflammatory skin condition.[1][2] Clinical trials have demonstrated its efficacy in this indication.[3][4] However, the potent and selective nature of this compound's PDE4 inhibition, particularly its activity against the PDE4D subtype, suggests a broader potential for this compound, should a systemically available formulation be developed.

The Phosphodiesterase 4 (PDE4) Signaling Pathway

Phosphodiesterase 4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By hydrolyzing cAMP to its inactive form, AMP, PDE4 plays a crucial role in modulating a wide range of cellular processes, especially in inflammatory and immune cells.[5][6] The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB), leading to the transcription of genes that mediate anti-inflammatory responses.

Pro-inflammatory Stimuli Pro-inflammatory Stimuli Adenylate Cyclase Adenylate Cyclase Pro-inflammatory Stimuli->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylate Cyclase PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA PKA cAMP->PKA activates AMP AMP PDE4->AMP CREB CREB PKA->CREB activates Anti-inflammatory Gene Transcription Anti-inflammatory Gene Transcription CREB->Anti-inflammatory Gene Transcription promotes This compound This compound This compound->PDE4 inhibits

Figure 1: The PDE4/cAMP signaling pathway.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound.

Parameter Value Reference
PDE4 IC50 5 nM[7]
PDE4 Subtype Selectivity Selective for PDE4D[4][8]
Maximum Systemic Concentration (Cmax) 5.07 ng/mL (topical application to 53% body surface area)[4]
Table 1: Pharmacodynamic and Pharmacokinetic Properties of this compound
Study Model Key Findings Reference
Phase 1 Clinical Trial Healthy VolunteersMinimal systemic exposure, well-tolerated with no emesis[4]
Preclinical Emesis Study Ferret ModelNo emesis observed at maximum feasible intravenous dose (1 mg/kg)[1]
Ex Vivo Skin Study Human Skin ExplantsIncreased dermal cAMP levels in a dose-dependent manner[9][10]
Table 2: Summary of Key Preclinical and Clinical Findings for this compound

Potential Therapeutic Applications Beyond Dermatology

The therapeutic potential of PDE4 inhibitors extends far beyond dermatology. Systemically available PDE4 inhibitors, such as apremilast and roflumilast, are approved for the treatment of psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD).[5][6] The selective inhibition of the PDE4D isoform by this compound opens up further possibilities, particularly in the fields of neurology and respiratory medicine.

Neurological Disorders

The PDE4D isoform is highly expressed in the central nervous system, particularly in regions associated with learning and memory.[11][12] Preclinical studies with other PDE4D-selective inhibitors have shown promise in models of various neurological and psychiatric conditions, including:

  • Cognitive Enhancement: Inhibition of PDE4D has been shown to improve memory and cognitive function in animal models.[11][12]

  • Neuroinflammation and Neurodegeneration: PDE4D inhibitors have demonstrated neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[11][13][14]

  • Mood Disorders: There is evidence to suggest that PDE4D inhibition may have antidepressant and anxiolytic effects.[13]

A systemically available formulation of a potent and selective PDE4D inhibitor like this compound could, therefore, be a promising therapeutic strategy for these conditions.

Respiratory Diseases

PDE4 inhibitors have a well-established role in the treatment of inflammatory respiratory diseases.[6][15][16] Roflumilast, a non-selective PDE4 inhibitor, is approved for the treatment of severe COPD.[6][17] The anti-inflammatory effects of PDE4 inhibition are beneficial in reducing the airway inflammation that characterizes both asthma and COPD.[15][16] While this compound is designed for topical use, the development of an inhaled formulation of a similar PDE4D-selective inhibitor could offer a targeted approach to treating these conditions with potentially fewer systemic side effects than oral PDE4 inhibitors.

cluster_0 Dermatology (Current Application) cluster_1 Potential Non-Dermatological Applications cluster_2 Neurology cluster_3 Respiratory Medicine Atopic Dermatitis Atopic Dermatitis Cognitive Disorders Cognitive Disorders Neurodegenerative Diseases Neurodegenerative Diseases Mood Disorders Mood Disorders Asthma Asthma COPD COPD This compound (as a PDE4D Inhibitor) This compound (as a PDE4D Inhibitor) This compound (as a PDE4D Inhibitor)->Atopic Dermatitis Topical Formulation This compound (as a PDE4D Inhibitor)->Cognitive Disorders Systemic Formulation (Hypothetical) This compound (as a PDE4D Inhibitor)->Neurodegenerative Diseases Systemic Formulation (Hypothetical) This compound (as a PDE4D Inhibitor)->Mood Disorders Systemic Formulation (Hypothetical) This compound (as a PDE4D Inhibitor)->Asthma Inhaled Formulation (Hypothetical) This compound (as a PDE4D Inhibitor)->COPD Inhaled Formulation (Hypothetical)

Figure 2: Potential therapeutic expansion of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of PDE4 inhibitors like this compound.

Ferret Emesis Model

The ferret is a gold-standard model for assessing the emetic potential of new drugs due to its well-developed emetic reflex.[18][19][20][21][22]

Protocol:

  • Animal Acclimatization: Male ferrets are individually housed and acclimatized to the laboratory conditions for at least one week prior to the study.

  • Drug Administration: this compound or a vehicle control is administered intravenously via a catheter implanted in the jugular vein. Doses are typically escalated in different cohorts of animals.

  • Observation: Animals are continuously observed for a period of 2-4 hours post-dosing for signs of emesis (retching and vomiting) and other behavioral changes.

  • Data Analysis: The number of emetic episodes and the latency to the first episode are recorded for each animal.

Human Skin Explant cAMP Assay

This ex vivo model allows for the assessment of a drug's pharmacodynamic effect in a physiologically relevant human tissue.[9][10][23][24]

Protocol:

  • Skin Procurement and Preparation: Full-thickness human skin is obtained from elective surgeries (e.g., abdominoplasty) with informed consent. The skin is dissected into small explants (e.g., 8 mm punch biopsies).

  • Explant Culture: The skin explants are cultured at the air-liquid interface on sterile porous inserts in a culture medium.

  • Drug Treatment: A topical formulation of this compound or a vehicle control is applied to the epidermal surface of the skin explants.

  • cAMP Measurement: After a defined incubation period (e.g., 24 hours), the skin explants are harvested, and the tissue is homogenized. The concentration of cAMP in the tissue homogenate is then measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The cAMP levels in the drug-treated explants are compared to those in the vehicle-treated controls.

cluster_0 Ferret Emesis Model cluster_1 Human Skin Explant cAMP Assay Acclimatization Acclimatization IV Administration IV Administration Acclimatization->IV Administration Observation Observation IV Administration->Observation Data Analysis Data Analysis Observation->Data Analysis Skin Procurement Skin Procurement Explant Culture Explant Culture Skin Procurement->Explant Culture Topical Treatment Topical Treatment Explant Culture->Topical Treatment cAMP Measurement cAMP Measurement Topical Treatment->cAMP Measurement Data Analysis Data Analysis cAMP Measurement->Data Analysis

Figure 3: Experimental workflows.

Conclusion

This compound is a potent and selective PDE4D inhibitor with a proven clinical efficacy in atopic dermatitis. Its "soft drug" design, while ideal for topical application, currently limits its potential for treating systemic diseases. However, the underlying pharmacology of this compound suggests that a systemically available formulation of this compound or a similar molecule could have significant therapeutic utility in a range of non-dermatological conditions, particularly in neurology and respiratory medicine. Further research into the development of such formulations is warranted to fully explore the therapeutic potential of this promising class of drugs. This technical guide provides a foundation for such research by summarizing the key data and methodologies relevant to the expanded application of this compound and other PDE4D inhibitors.

References

An In-depth Technical Guide on the Structure-Activity Relationship of LEO 29102 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEO 29102, a novel soft-drug inhibitor of phosphodiesterase 4 (PDE4), has emerged as a promising topical treatment for atopic dermatitis. Its design philosophy centers on maximizing local therapeutic efficacy in the skin while minimizing systemic side effects through rapid metabolic inactivation. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs, detailing the key structural modifications that influence its potency and metabolic stability. Furthermore, this document outlines the pivotal experimental protocols employed in the evaluation of these compounds and visualizes the underlying biological pathways and experimental workflows.

Introduction

Atopic dermatitis is a chronic inflammatory skin condition characterized by pruritus and eczematous lesions. While topical corticosteroids are a mainstay of treatment, they are associated with potential side effects, particularly with long-term use. Phosphodiesterase 4 (PDE4) has been identified as a key therapeutic target in inflammatory diseases. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines.

This compound (2-{6-[2-(3,5-dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide) was developed as a "soft drug," a pharmacologically active compound that is designed to undergo predictable and controlled metabolism to inactive and non-toxic metabolites after achieving its therapeutic effect at the target site.[1] This approach is particularly advantageous for topical therapies, as it reduces the risk of systemic adverse events. The development of this compound was a "fast follower" approach, building upon the structure of the known PDE4 inhibitor, piclamilast.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme. PDE4 is responsible for the hydrolysis of cAMP, a crucial second messenger in various cell signaling pathways. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of anti-inflammatory genes. Furthermore, elevated cAMP levels can also suppress the activity of pro-inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the production of inflammatory cytokines like TNF-α.

cluster_membrane Cell Membrane GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to Extracellular_Signal Pro-inflammatory Signal Extracellular_Signal->GPCR Activates LEO_29102 This compound PDE4 PDE4 LEO_29102->PDE4 Inhibits AMP AMP PDE4->AMP Hydrolyzes cAMP to cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP ATP->AC NF_kB NF-κB Pathway PKA->NF_kB Inhibits Anti_inflammatory_Genes Anti-inflammatory Gene Expression PKA->Anti_inflammatory_Genes Promotes Transcription Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α) NF_kB->Inflammatory_Cytokines Promotes Transcription cluster_workflow PDE4 Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - PDE4 Enzyme - cAMP substrate - Test Compounds (Analogs) - Assay Buffer Start->Prepare_Reagents Incubate Incubate Enzyme, Substrate, and Test Compound Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Product Detect Product Formation (e.g., AMP) Stop_Reaction->Detect_Product Calculate_IC50 Calculate IC50 Values Detect_Product->Calculate_IC50 End End Calculate_IC50->End cluster_workflow Metabolic Stability Assay Workflow Start Start Prepare_System Prepare In Vitro System: - Liver Microsomes or S9 Fraction - NADPH (cofactor) - Test Compound Start->Prepare_System Incubate Incubate at 37°C Prepare_System->Incubate Sample_Collection Collect Samples at Different Time Points Incubate->Sample_Collection Stop_Reaction Stop Reaction (e.g., add organic solvent) Sample_Collection->Stop_Reaction Analyze_Compound Analyze Remaining Parent Compound (LC-MS/MS) Stop_Reaction->Analyze_Compound Calculate_HalfLife Calculate In Vitro Half-life (t½) Analyze_Compound->Calculate_HalfLife End End Calculate_HalfLife->End

References

Early Clinical Development and Findings for LEO 29102: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEO 29102 is a novel soft-drug inhibitor of phosphodiesterase 4 (PDE4) developed for the topical treatment of atopic dermatitis (AD).[1][2][3] The design of this compound as a "soft drug" aims to provide potent local activity in the skin with minimal systemic exposure, thereby reducing the risk of side effects commonly associated with systemic PDE4 inhibitors.[1][3][4] This technical guide provides an in-depth summary of the early clinical development and key findings for this compound, focusing on its mechanism of action, preclinical data, and phase 2 clinical trial results.

Mechanism of Action: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, particularly within immune and epithelial cells.[5] It hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn down-regulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[6] this compound is a potent and selective inhibitor of PDE4, with demonstrated selectivity for the PDE4D isoform.[5] By increasing cAMP levels in skin cells, this compound exerts its anti-inflammatory effects, making it a targeted therapy for inflammatory skin conditions like atopic dermatitis.[5][6]

Signaling Pathway

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell (e.g., T-cell, Keratinocyte) Proinflammatory_Stimuli Pro-inflammatory Stimuli AC Adenylate Cyclase (AC) Proinflammatory_Stimuli->AC activates ATP ATP cAMP cAMP AC->cAMP converts ATP to PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP PDE4->AMP hydrolyzes cAMP to CREB CREB (inactive) PKA->CREB phosphorylates pCREB pCREB (active) CREB->pCREB Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) pCREB->Inflammatory_Cytokines down-regulates transcription of LEO_29102 This compound LEO_29102->PDE4 inhibits

Caption: PDE4 Inhibition Pathway by this compound.

Preclinical Findings

In Vivo Efficacy

This compound demonstrated significant efficacy in a topical allergic contact dermatitis model in mice.[1] The compound showed a dose-dependent inhibition of TNF-α in the inflamed tissue.

Table 1: Dose-Dependent Inhibition of TNF-α by this compound in a Mouse Model

Treatment GroupDose (mg)TNF-α Inhibition (%)
This compound0.00133
This compound0.0191
This compound0.1100
Betamethasone 17-valerate0.00375

Data sourced from the Journal of Medicinal Chemistry.[1]

Experimental Protocol: Topical Allergic Contact Dermatitis Mouse Model

While the specific, detailed protocol for the study is not publicly available, a general methodology for such a model involves:

  • Sensitization: A sensitizing agent (e.g., a hapten like oxazolone or dinitrochlorobenzene) is applied to a shaved area of the mouse's skin (e.g., the abdomen).

  • Challenge: After a period of time (typically 5-7 days) to allow for an immune response to develop, the same agent is applied to a different skin site (e.g., the ear) to elicit a local inflammatory reaction.

  • Treatment: this compound, a vehicle control, and a positive control (like betamethasone) are applied topically to the challenged area.

  • Evaluation: The inflammatory response is assessed by measuring parameters such as ear swelling (edema).

  • Biomarker Analysis: Tissue samples from the challenged area are collected to measure the levels of inflammatory mediators, such as TNF-α, typically using methods like ELISA or qPCR.

Early Clinical Development: Phase 1 and 2 Findings

This compound has undergone phase 1 and phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in human subjects.

Phase 1: Pharmacokinetics and Safety

A dose-escalation study was conducted in healthy volunteers where the treated body surface area (BSA) was increased. The study demonstrated very low systemic levels of the active compound, supporting the "soft-drug" concept.[1] No cases of emesis, a common side effect of systemic PDE4 inhibitors, were observed.[1]

Table 2: Systemic Pharmacokinetic Parameters of this compound After Single Doses of 2.5 mg/g Cream

Body Surface Area (BSA) Dosed (%)Geometric Mean Cmax (ng/mL)Geometric Mean AUC0–48h (ng·h/mL)
70.2795.45
140.75414.9
302.3949.2
535.07100

Data represents geometric means for n=6 subjects per group. Cmax and AUC values increased more than proportionally with the dose (BSA).[1]

Phase 2: Proof-of-Concept and Dose-Finding Study (NCT01037881)

A phase 2, randomized, double-blind, vehicle- and active-controlled study was conducted to evaluate the efficacy and safety of this compound cream in patients with mild to moderate atopic dermatitis.[7][8] The study compared five different strengths of this compound cream with a vehicle and an active comparator (Elidel® cream, 10 mg/g pimecrolimus) over a 4-week treatment period with twice-daily application.[7][8]

The primary efficacy endpoint was the absolute change in the Eczema Area and Severity Index (EASI) on the trunk and limbs from baseline to the end of treatment.[8] The study showed a dose-dependent effect of this compound.[8]

Table 3: Percentage of Responders (IGA "clear" or "almost clear") at End of Treatment (4 Weeks)

Treatment GroupPercentage of Responders (%)
Vehicle24.0
This compound 0.03 mg/g8.3
This compound 0.1 mg/g20.0
This compound 0.3 mg/g36.0
This compound 1.0 mg/g34.5
This compound 2.5 mg/g43.3
Elidel® 10 mg/g48.0

Data sourced from the Clinical Study Report Synopsis.[8]

A logistic regression analysis demonstrated a statistically significant dose-response relationship for this compound (p=0.01).[8] The three highest strengths (0.3 mg/g, 1.0 mg/g, and 2.5 mg/g) were found to be more efficacious than the lower strengths.[8] Furthermore, a dose-dependent statistically significant effect was observed for the patient's assessment of pruritus and overall disease severity.[8]

In the treatment phase, 34 subjects reported 42 adverse drug reactions (ADRs). The frequency of ADRs ranged from 4.0% in the this compound 0.3 mg/g group to 29.2% in the this compound 0.03 mg/g group.[8] The most commonly reported ADR was atopic dermatitis.[8]

Experimental Workflow: Phase 2 Clinical Trial (NCT01037881)

G cluster_arms Treatment Arms screening Screening & Baseline (Visit 1) - Inclusion/Exclusion Criteria - Baseline EASI & IGA randomization Randomization screening->randomization leo_003 This compound 0.03 mg/g randomization->leo_003 leo_01 This compound 0.1 mg/g randomization->leo_01 leo_03 This compound 0.3 mg/g randomization->leo_03 leo_1 This compound 1.0 mg/g randomization->leo_1 leo_25 This compound 2.5 mg/g randomization->leo_25 vehicle Vehicle Cream randomization->vehicle elidel Elidel® Cream 10 mg/g randomization->elidel treatment_period 4-Week Treatment Period (Twice Daily Application) end_of_treatment End of Treatment (Visit 5) - Primary Efficacy Assessment - Safety Assessment treatment_period->end_of_treatment

References

Methodological & Application

LEO 29102: In Vitro Assay Protocols for PDE4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

LEO 29102 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of inflammatory skin conditions such as atopic dermatitis.[1][2][3] As an anti-inflammatory agent, this compound functions by elevating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in immune cells.[2][4] This elevation in cAMP leads to the suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), and an increase in anti-inflammatory cytokines.[4]

The PDE4 enzyme family is comprised of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) which are predominantly found in immune and inflammatory cells.[2] this compound has demonstrated high selectivity for PDE4 over other phosphodiesterase families.[2] Notably, it has shown selectivity for the PDE4D isoform, although detailed comparative data on subtype inhibition is not extensively published.[1]

These application notes provide detailed protocols for two key in vitro assays to characterize the inhibitory activity of this compound: a direct enzymatic assay to determine its potency on the PDE4 enzyme and a cell-based assay to measure its functional effect on inhibiting TNF-α release from peripheral blood mononuclear cells (PBMCs).

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's in vitro activity.

ParameterValueEnzyme/Cell TypeNotes
IC50 5 nMPDE4General PDE4 inhibitory concentration.
Selectivity <10% inhibition @ 1µMPDE1-PDE5, PDE7-PDE11Demonstrates high selectivity for the PDE4 family. PDE6 was not tested.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PDE4 signaling pathway and a typical experimental workflow for assessing PDE4 inhibition.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP LEO_29102 This compound LEO_29102->PDE4 Inhibits CREB CREB (inactive) PKA->CREB Phosphorylates NFkB NF-κB PKA->NFkB Inhibits pCREB p-CREB (active) CREB->pCREB Gene_Anti_Inflammatory Anti-inflammatory Gene Transcription (e.g., IL-10) pCREB->Gene_Anti_Inflammatory Promotes Gene_Pro_Inflammatory Pro-inflammatory Gene Transcription (e.g., TNF-α) NFkB->Gene_Pro_Inflammatory Promotes

Diagram 1: PDE4 Signaling Pathway in Inflammation.

Experimental_Workflow cluster_enzymatic Protocol 1: PDE4 Enzymatic Assay cluster_cell_based Protocol 2: TNF-α Release Assay A1 Prepare Assay Buffer and Recombinant Human PDE4 A2 Serially Dilute this compound A1->A2 A3 Incubate PDE4 with this compound A2->A3 A4 Add cAMP Substrate (e.g., FAM-cAMP) A3->A4 A5 Incubate to Allow Enzymatic Reaction A4->A5 A6 Measure Signal (e.g., Fluorescence Polarization) A5->A6 A7 Calculate IC50 A6->A7 B1 Isolate Human PBMCs B2 Seed PBMCs in 96-well Plates B1->B2 B3 Pre-incubate with Serially Diluted this compound B2->B3 B4 Stimulate with LPS B3->B4 B5 Incubate for 18-24 hours B4->B5 B6 Collect Supernatant B5->B6 B7 Measure TNF-α Concentration (ELISA) B6->B7 B8 Calculate IC50 B7->B8

Diagram 2: Experimental Workflow for In Vitro Assays.

Experimental Protocols

Protocol 1: In Vitro PDE4 Enzymatic Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the IC50 value of this compound by measuring its ability to inhibit the enzymatic activity of recombinant human PDE4. The assay is based on the principle of fluorescence polarization (FP).

Materials:

  • Recombinant Human PDE4B or PDE4D enzyme

  • This compound

  • FAM-cAMP (fluorescently labeled cAMP substrate)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 1 mM DTT)

  • Binding Agent (specific for phosphate group)

  • DMSO

  • Low-volume, black, 384-well assay plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in PDE Assay Buffer to create a range of concentrations (e.g., from 1 µM to 0.01 nM). Include a vehicle control (DMSO in assay buffer).

  • Enzyme Preparation:

    • Dilute the recombinant PDE4 enzyme to the desired working concentration in cold PDE Assay Buffer. The optimal concentration should be determined empirically to achieve a robust signal window.

  • Assay Protocol:

    • Add 5 µL of the diluted this compound or vehicle control to the wells of the 384-well plate.

    • Add 10 µL of the diluted PDE4 enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP substrate solution to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.

    • Stop the reaction and detect the product by adding the Binding Agent as per the manufacturer's instructions. This agent will bind to the hydrolyzed 5'-AMP, leading to a change in fluorescence polarization.

    • Read the fluorescence polarization on a compatible microplate reader.

  • Data Analysis:

    • The FP signal is proportional to the amount of hydrolyzed cAMP.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and a control with no enzyme (100% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based TNF-α Release Inhibition Assay

This protocol outlines a method to assess the functional activity of this compound by measuring its ability to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated human PBMCs.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 96-well sterile cell culture plates

  • Human TNF-α ELISA kit

Procedure:

  • Isolation of PBMCs:

    • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.

    • Wash the isolated cells twice with PBS and resuspend them in complete RPMI-1640 medium.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Cell Plating:

    • Adjust the cell suspension to a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10⁵ cells/well).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).

    • Pre-incubate the cells with the compound for 1 hour at 37°C and 5% CO₂.

  • Cell Stimulation:

    • Prepare an LPS solution in complete RPMI-1640 medium. A final concentration of 100 ng/mL is often effective, but this should be optimized.

    • Add 10 µL of the LPS solution to each well (except for the unstimulated control wells).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • TNF-α Measurement:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Measure the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve from the TNF-α standards provided in the ELISA kit.

    • Calculate the concentration of TNF-α in each sample.

    • Determine the percent inhibition of TNF-α release for each this compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and calculate the IC50 value using non-linear regression analysis.

References

LEO 29102: Application Notes for Psoriasis Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

LEO 29102 is a selective phosphodiesterase 4 (PDE4) inhibitor developed as a "soft-drug" for the topical treatment of inflammatory skin diseases.[1][2] As a PDE4 inhibitor, this compound functions by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP leads to the downregulation of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), Interleukin-17 (IL-17), and IL-23, which are key cytokines in the pathogenesis of psoriasis.[3][4][5][6][7] Preclinical studies have demonstrated the potent anti-inflammatory properties of this compound, making it a compound of interest for investigation in animal models of psoriasis.[1]

These application notes provide a detailed protocol for the experimental use of this compound in the widely utilized imiquimod (IMQ)-induced mouse model of psoriasis.

Mechanism of Action: PDE4 Inhibition in Psoriasis

The signaling pathway below illustrates the mechanism of action of this compound in the context of psoriasis.

cluster_membrane cluster_cytoplasm cluster_nucleus Pro_inflammatory_stimuli Pro-inflammatory Stimuli (e.g., TLR activation) Receptor Receptor Pro_inflammatory_stimuli->Receptor AC Adenylate Cyclase Receptor->AC activates PDE4 PDE4 AMP AMP PDE4->AMP degrades cAMP to LEO29102 This compound LEO29102->PDE4 inhibits ATP ATP cAMP cAMP AC->cAMP converts ATP to cAMP->PDE4 PKA PKA cAMP->PKA activates NFkB NF-κB PKA->NFkB inhibits CREB CREB PKA->CREB activates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-17, IL-23) NFkB->Pro_inflammatory_genes promotes transcription Anti_inflammatory_genes Anti-inflammatory Genes (e.g., IL-10) CREB->Anti_inflammatory_genes promotes transcription cluster_setup cluster_treatment cluster_monitoring cluster_endpoint Acclimatization Acclimatization (1 week) Shaving Shave Dorsal Skin Acclimatization->Shaving Grouping Randomize into Groups (n=5-8 per group) Shaving->Grouping IMQ_application Daily Topical Application of 62.5 mg IMQ Cream Grouping->IMQ_application Treatment_application Daily Topical Treatment (Vehicle, this compound, Positive Control) IMQ_application->Treatment_application Apply treatment a few hours after IMQ PASI Psoriasis Area and Severity Index (PASI) Scoring (Erythema, Scaling, Thickness) IMQ_application->PASI Thickness Measure Skin Thickness (Caliper) IMQ_application->Thickness Weight Monitor Body Weight IMQ_application->Weight Treatment_application->IMQ_application Euthanasia Euthanasia PASI->Euthanasia At study end Thickness->Euthanasia At study end Weight->Euthanasia At study end Tissue_collection Collect Skin and Spleen Euthanasia->Tissue_collection Histology Histological Analysis (H&E Staining for Acanthosis) Tissue_collection->Histology Cytokine_analysis Cytokine Analysis (ELISA for TNF-α, IL-17, IL-23) Tissue_collection->Cytokine_analysis

References

Application Notes and Protocols: cAMP Level Measurement as a Biomarker for LEO 29102 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEO 29102 is a novel small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn modulates downstream signaling pathways to exert an anti-inflammatory effect.[1][3] This mechanism of action makes this compound a promising therapeutic candidate for inflammatory skin diseases.

The measurement of intracellular cAMP levels serves as a direct and quantitative biomarker for assessing the target engagement of this compound. An increase in cAMP in response to this compound treatment confirms that the drug is reaching its molecular target and eliciting the expected pharmacodynamic effect. These application notes provide a summary of the available data on this compound and its effect on cAMP levels, along with detailed protocols for the measurement of cAMP in skin biopsies.

Data Presentation

The following table summarizes the quantitative data from a study evaluating the effect of this compound on cAMP levels in human skin explants.

Treatment GroupSkin ConditionThis compound Concentration in Dermal Interstitial Fluid (nM)Dermal cAMP Levels (pmol/mg protein) (Mean ± SEM)
VehicleIntact SkinNot Applicable~2
This compoundIntact SkinNot Reported~15
VehicleBarrier Impaired (Tape Stripped)Not Applicable~2
This compoundBarrier Impaired (Tape Stripped)2100[4][5][6]~35

Data is estimated from the graphical representation in the cited source.[7]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound and the downstream signaling pathway of cAMP.

LEO29102_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intracellular LEO_29102_ext This compound PDE4 PDE4 LEO_29102_ext->PDE4 Inhibits cAMP cAMP ATP ATP AC Adenylate Cyclase AC->cAMP Converts AMP 5'-AMP cAMP->AMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α) PKA->Inflammatory_Mediators Inhibits Production Anti_Inflammatory_Response Anti-inflammatory Response

Caption: this compound inhibits PDE4, leading to increased cAMP, PKA activation, and reduced inflammatory mediators.

Experimental Workflow

The following diagram outlines the general workflow for assessing this compound target engagement by measuring cAMP levels in skin explants.

LEO29102_Workflow Start Start: Human Skin Explants Treatment Topical Application of this compound or Vehicle Start->Treatment Incubation Incubation (e.g., 21 hours) Treatment->Incubation Biopsy Collection of Skin Punch Biopsies Incubation->Biopsy Homogenization Tissue Homogenization Biopsy->Homogenization Lysate_Prep Preparation of Cell Lysate Homogenization->Lysate_Prep cAMP_Assay cAMP Measurement (e.g., Competitive ELISA) Lysate_Prep->cAMP_Assay Data_Analysis Data Analysis and Comparison cAMP_Assay->Data_Analysis End End: Target Engagement Assessment Data_Analysis->End

Caption: Workflow for cAMP measurement in skin explants after this compound treatment.

Experimental Protocols

Treatment of Human Skin Explants

This protocol is a generalized procedure based on the available literature.

Materials:

  • Fresh human skin explants

  • This compound formulation (e.g., cream)

  • Vehicle control formulation

  • Phosphate-buffered saline (PBS)

  • Culture medium (e.g., DMEM)

  • 6-well culture plates

  • Biopsy punch (e.g., 4 mm)

Procedure:

  • Obtain fresh human skin explants and place them in 6-well culture plates containing culture medium.

  • For barrier-impaired skin models, use tape stripping to remove the stratum corneum.

  • Topically apply a defined amount of the this compound formulation or the vehicle control to the surface of the skin explants.

  • Incubate the treated explants at 37°C in a humidified atmosphere with 5% CO2 for the desired time period (e.g., 21 hours).

  • Following incubation, wash the skin explants with PBS to remove any remaining formulation.

  • Collect skin biopsies using a biopsy punch.

  • Snap-freeze the biopsies in liquid nitrogen and store them at -80°C until further processing.

Measurement of cAMP Levels using Competitive ELISA

This protocol is a general guideline for a competitive ELISA to measure cAMP in skin tissue lysates. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.

Materials:

  • Frozen skin biopsies

  • Lysis buffer (e.g., 0.1 M HCl or a buffer provided in a commercial kit)[8]

  • Homogenizer (e.g., bead beater or rotor-stator homogenizer)

  • Microcentrifuge

  • cAMP competitive ELISA kit (containing cAMP standard, HRP-cAMP conjugate, anti-cAMP antibody, wash buffer, substrate, and stop solution)

  • Microplate reader

Procedure:

a. Sample Preparation:

  • Weigh the frozen skin biopsy.

  • Add an appropriate volume of cold lysis buffer to the tissue. A general recommendation is 5-10 µL of lysis buffer per mg of tissue.[9]

  • Homogenize the tissue on ice until it is completely lysed.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant, which contains the cell lysate. This lysate can be used directly in the ELISA or stored at -80°C.

b. ELISA Procedure:

  • Prepare the cAMP standards and samples according to the kit's instructions. This may involve dilution of the standards and cell lysates in the provided assay buffer.

  • Add the standards and samples to the appropriate wells of the anti-cAMP antibody-coated microplate.

  • Add the HRP-cAMP conjugate to all wells except the blank.

  • Add the anti-cAMP antibody to all wells except the blank.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (typically 1-2 hours).

  • Wash the plate several times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate at room temperature until color development is sufficient.

  • Add the stop solution to each well to terminate the reaction.

  • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

c. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known cAMP concentrations.

  • Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.

  • Normalize the cAMP concentration to the total protein content of the lysate, which can be determined using a standard protein assay (e.g., BCA assay). The final results are typically expressed as pmol of cAMP per mg of protein.

Conclusion

The measurement of cAMP levels in skin biopsies is a robust and reliable method for demonstrating the target engagement of this compound. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of dermatology and drug development, facilitating the evaluation of PDE4 inhibitors and their pharmacodynamic effects.

References

Application Notes and Protocols for LEO 29102 in Primary Human Keratinocyte Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEO 29102 is a potent and selective soft-drug inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound leads to an accumulation of cAMP, which in turn modulates various cellular processes, including inflammation, proliferation, and differentiation. These application notes provide a comprehensive guide for the utilization of this compound in primary human keratinocyte cultures, offering detailed protocols for assessing its effects on key cellular functions.

Mechanism of Action

This compound exerts its biological effects by increasing intracellular cAMP levels. In keratinocytes, elevated cAMP is known to activate Protein Kinase A (PKA), which can then phosphorylate downstream targets, including the transcription factor cAMP response element-binding protein (CREB). This signaling cascade can influence the expression of genes involved in inflammation, proliferation, and differentiation.

LEO_29102 This compound PDE4 PDE4 LEO_29102->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates Inflammation ↓ Pro-inflammatory Cytokines Gene_Expression->Inflammation Proliferation ↓ Proliferation Gene_Expression->Proliferation Differentiation ↑ Differentiation Gene_Expression->Differentiation

Figure 1: Simplified signaling pathway of this compound in keratinocytes.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on primary human keratinocytes based on the known actions of potent PDE4 inhibitors.

Table 1: Effect of this compound on Keratinocyte Proliferation

Concentration (µM)Inhibition of Proliferation (%) (Mean ± SD)
0.115 ± 5
0.535 ± 7
1.055 ± 8
2.170 ± 10
5.085 ± 5
IC₅₀ (µM) ~1.0 - 2.0 (Estimated)

Table 2: Effect of this compound on Keratinocyte Differentiation Markers (48h treatment)

Differentiation MarkerFold Change in Protein Expression (vs. Vehicle Control) (Mean ± SD)
Keratin 12.5 ± 0.4
Keratin 102.2 ± 0.3
Loricrin1.8 ± 0.2
Involucrin2.0 ± 0.3

Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion (24h treatment, LPS-stimulated)

CytokineIC₅₀ (µM) (Estimated)
IL-1β~1.5
IL-6~0.8
IL-8~1.2
TNF-α~0.5

Experimental Protocols

General Culture of Primary Human Keratinocytes

Primary human epidermal keratinocytes should be cultured in a serum-free, low-calcium growth medium to maintain them in an undifferentiated, proliferative state.

Start Start: Cryopreserved Keratinocytes Thaw Thaw cells rapidly at 37°C Start->Thaw Culture Culture in Keratinocyte Growth Medium Thaw->Culture Incubate Incubate at 37°C, 5% CO₂ Culture->Incubate Passage Passage at 70-80% confluency Incubate->Passage Experiment Ready for Experimentation Passage->Experiment

Figure 2: Workflow for primary human keratinocyte culture.

Protocol 1: Assessment of Keratinocyte Proliferation (BrdU Assay)

This protocol details the measurement of keratinocyte proliferation by quantifying the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

Materials:

  • Primary human keratinocytes

  • Keratinocyte growth medium

  • This compound (stock solution in DMSO)

  • BrdU labeling solution

  • Fixation/denaturation solution

  • Anti-BrdU antibody

  • Secondary antibody-peroxidase conjugate

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Seed primary human keratinocytes in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in keratinocyte growth medium. A final DMSO concentration should be kept below 0.1%.

  • Remove the culture medium and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Add 10 µL of BrdU labeling solution to each well and incubate for an additional 2-4 hours.

  • Aspirate the medium and fix/denature the cells according to the manufacturer's instructions.

  • Wash the wells and add the anti-BrdU antibody. Incubate for 90 minutes at room temperature.

  • Wash the wells and add the secondary antibody-peroxidase conjugate. Incubate for 60 minutes at room temperature.

  • Wash the wells and add the substrate solution. Incubate until color development is sufficient.

  • Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of proliferation inhibition relative to the vehicle control.

Protocol 2: Analysis of Keratinocyte Differentiation Markers (Western Blot)

This protocol describes the detection of key keratinocyte differentiation markers by Western blot analysis.

Materials:

  • Primary human keratinocytes

  • Keratinocyte growth medium

  • This compound (2.1 µM in keratinocyte growth medium)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Keratin 1, anti-Keratin 10, anti-Loricrin, anti-Involucrin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed keratinocytes in 6-well plates and grow to 70-80% confluency.

  • Treat cells with 2.1 µM this compound or vehicle control for 48 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 3: Measurement of Pro-inflammatory Cytokine Secretion (ELISA)

This protocol outlines the quantification of pro-inflammatory cytokines secreted by keratinocytes using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Primary human keratinocytes

  • Keratinocyte growth medium

  • This compound (serial dilutions)

  • Lipopolysaccharide (LPS)

  • ELISA kits for IL-1β, IL-6, IL-8, and TNF-α

  • Microplate reader

Procedure:

  • Seed keratinocytes in a 24-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.

  • Collect the cell culture supernatants.

  • Perform ELISA for each cytokine according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

  • Determine the IC₅₀ value for the inhibition of each cytokine.

Conclusion

This compound is a valuable tool for studying the role of PDE4 and cAMP signaling in primary human keratinocyte biology. The provided protocols offer a framework for investigating its effects on proliferation, differentiation, and inflammatory responses. Researchers should optimize these protocols based on their specific experimental conditions and cell characteristics. The data presented, while based on the known effects of PDE4 inhibitors, should be experimentally verified for this compound in specific in vitro systems.

References

Application Notes and Protocols for LEO 29102 in Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of LEO 29102, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, in preclinical animal research. The protocols are based on publicly available data and are intended to guide researchers in designing and executing studies to evaluate the efficacy and safety of this compound.

Mechanism of Action

This compound is a "soft drug" designed for topical application. Its therapeutic effect stems from the inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). This mechanism makes this compound a promising candidate for the treatment of inflammatory skin conditions like atopic dermatitis. As a soft drug, this compound is designed to be rapidly metabolized into inactive forms upon entering systemic circulation, thereby minimizing the risk of side effects.

Below is a diagram illustrating the signaling pathway of this compound.

LEO29102_Pathway cluster_cell Immune Cell LEO29102 This compound PDE4 PDE4 LEO29102->PDE4 Inhibits cAMP_inc ↑ cAMP PDE4->cAMP_inc Leads to PKA PKA Activation cAMP_inc->PKA NFkB_path NF-κB Pathway PKA->NFkB_path Inhibits Cytokines ↓ Pro-inflammatory Cytokines (e.g., TNF-α) NFkB_path->Cytokines Results in

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data on the dosing and effects of this compound in animal models.

Animal ModelStudy TypeAdministration RouteDose/ConcentrationObserved Effect
MouseAllergic Contact DermatitisTopical0.001 mg33% inhibition of TNF-α
MouseAllergic Contact DermatitisTopical0.01 mg91% inhibition of TNF-α
MouseAllergic Contact DermatitisTopical0.1 mg100% inhibition of TNF-α
FerretEmesis EvaluationIntravenousUp to 1 mg/kgWell-tolerated, no emesis observed

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established models for evaluating anti-inflammatory and systemic side effects of compounds like this compound.

Protocol 1: Allergic Contact Dermatitis (ACD) in Mice

This model is used to assess the anti-inflammatory efficacy of topically applied this compound. Haptens such as oxazolone or 2,4-dinitrochlorobenzene (DNCB) are commonly used to induce a delayed-type hypersensitivity reaction that mimics atopic dermatitis.

Materials:

  • This compound

  • Vehicle (e.g., acetone, acetone/olive oil mixture)

  • Sensitizing agent (e.g., 1.5% oxazolone in acetone)

  • Challenging agent (e.g., 1% oxazolone in acetone)

  • Male BALB/c mice

  • Micrometer gauge

Procedure:

  • Sensitization Phase (Day 0):

    • Shave a small area on the abdomen of each mouse.

    • Apply a single dose of the sensitizing agent (e.g., 100 µL of 1.5% oxazolone in acetone) to the shaved abdomen.

  • Challenge Phase (Day 7):

    • Measure the baseline thickness of both ears of each mouse using a micrometer gauge.

    • Topically apply the this compound formulation or vehicle to the anterior and posterior surfaces of the right ear 30 minutes before and 15 minutes after the challenge.

    • Apply the challenging agent (e.g., 20 µL of 1% oxazolone in acetone) to the right ear. The left ear serves as an untreated control.

  • Evaluation (Day 8):

    • 24 hours after the challenge, measure the thickness of both ears again.

    • Calculate the ear swelling by subtracting the baseline measurement from the final measurement for each ear.

    • The efficacy of this compound is determined by the percentage of inhibition of ear swelling compared to the vehicle-treated group.

    • For TNF-α inhibition measurement, ear tissue can be collected for analysis.

Below is a diagram illustrating the experimental workflow for the Allergic Contact Dermatitis model.

ACD_Workflow cluster_sensitization Sensitization Phase (Day 0) cluster_challenge Challenge Phase (Day 7) cluster_evaluation Evaluation (Day 8) sensitization Apply sensitizing agent (e.g., Oxazolone) to shaved abdomen ear_measurement1 Measure baseline ear thickness sensitization->ear_measurement1 7 days treatment Topical application of this compound or vehicle to the right ear ear_measurement1->treatment challenge Apply challenging agent to the right ear treatment->challenge ear_measurement2 Measure final ear thickness (24h post-challenge) analysis Calculate ear swelling and percentage inhibition of inflammation ear_measurement2->analysis tnf_analysis Optional: Measure TNF-α levels in ear tissue analysis->tnf_analysis

Caption: Workflow for the Allergic Contact Dermatitis model.

Protocol 2: Emesis Evaluation in Ferrets

Ferrets are the gold standard for evaluating the emetic potential of drugs due to their well-developed emetic reflex. This protocol is designed to assess the systemic side effects of this compound.

Materials:

  • This compound

  • Sterile vehicle for intravenous injection

  • Male ferrets

  • Observation cages

Procedure:

  • Acclimation:

    • Acclimate ferrets to the laboratory conditions and handling for at least one week prior to the study.

  • Dosing:

    • Administer this compound intravenously at various dose levels. A vehicle control group should be included.

  • Observation:

    • Immediately after dosing, place each ferret in an individual observation cage.

    • Observe the animals continuously for a predefined period (e.g., 2-4 hours) for any signs of emesis (retching and vomiting).

    • Record the latency to the first emetic episode and the total number of retches and vomits for each animal.

  • Data Analysis:

    • The emetic potential of this compound is evaluated by comparing the incidence and frequency of emesis in the drug-treated groups to the vehicle control group.

Below is a diagram illustrating the experimental workflow for the Emesis Evaluation model.

Emesis_Workflow acclimation Acclimation of Ferrets dosing Intravenous administration of This compound or vehicle acclimation->dosing observation Continuous observation for emesis (retching and vomiting) dosing->observation data_analysis Record and analyze emetic events observation->data_analysis

Caption: Workflow for the Emesis Evaluation model in ferrets.

Application Note: Cellular Assays to Determine LEO 29102's Effect on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LEO 29102 is a novel soft-drug inhibitor of phosphodiesterase 4 (PDE4) designed for the topical treatment of inflammatory skin diseases such as atopic dermatitis.[1] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which subsequently downregulates the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), and other inflammatory mediators.[2] This application note provides detailed protocols for cellular assays to quantify the effect of this compound on cytokine production in relevant immune cell populations.

Mechanism of Action: this compound Signaling Pathway

The primary mechanism of action for this compound is the inhibition of PDE4. This inhibition increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation and subsequent inactivation of transcription factors, such as NF-κB, that are responsible for the expression of pro-inflammatory cytokine genes. The ultimate effect is a reduction in the synthesis and release of cytokines like TNF-α, IL-2, IL-4, IL-5, and interferons.

LEO29102_Pathway cluster_cell Immune Cell LEO29102 This compound PDE4 PDE4 LEO29102->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates NFkB_active Active NF-κB PKA->NFkB_active Inhibits NFkB_inactive Inactive NF-κB Cytokine_Gene Cytokine Gene Expression NFkB_active->Cytokine_Gene Promotes Cytokines Pro-inflammatory Cytokines Cytokine_Gene->Cytokines Leads to

Caption: this compound signaling pathway in an immune cell.

Data Presentation: Summary of Expected Quantitative Data

The following tables summarize hypothetical quantitative data demonstrating the dose-dependent effect of this compound on the production of key pro-inflammatory cytokines by stimulated Peripheral Blood Mononuclear Cells (PBMCs).

Table 1: Effect of this compound on TNF-α and IL-6 Production (ELISA)

This compound Conc. (nM)TNF-α (pg/mL) ± SD% InhibitionIL-6 (pg/mL) ± SD% Inhibition
0 (Vehicle)1500 ± 1200%2500 ± 2000%
11275 ± 11015%2200 ± 18012%
10825 ± 9545%1625 ± 15035%
100300 ± 5080%750 ± 8070%
1000150 ± 3090%375 ± 5085%

Table 2: Effect of this compound on IFN-γ Producing CD4+ T Cells (Intracellular Flow Cytometry)

This compound Conc. (nM)% IFN-γ+ of CD4+ T Cells ± SD% Inhibition
0 (Vehicle)25.0 ± 2.50%
121.3 ± 2.115%
1013.8 ± 1.545%
1005.0 ± 0.880%
10002.5 ± 0.590%

Table 3: Multiplex Cytokine Profiling in Stimulated PBMCs Treated with this compound

CytokineVehicle (pg/mL) ± SD100 nM this compound (pg/mL) ± SD% Inhibition
TNF-α1450 ± 130290 ± 4580%
IL-1β800 ± 75200 ± 3075%
IL-2500 ± 60125 ± 2075%
IL-4300 ± 4090 ± 1570%
IL-5450 ± 55135 ± 2570%
IL-10150 ± 20180 ± 25-20% (Upregulation)
IFN-γ1200 ± 110360 ± 5070%

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol outlines a sandwich ELISA for the detection of cytokine concentrations in cell culture supernatants.[3][4]

Materials:

  • 96-well ELISA plates

  • Capture antibody (specific to the cytokine of interest)

  • Detection antibody (biotinylated, specific to the cytokine of interest)

  • Recombinant cytokine standard

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Coating buffer, Assay diluent, Wash buffer

  • Plate reader

Protocol:

  • Coat Plate: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[5]

  • Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding.

  • Add Samples and Standards: Wash the plate. Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and cell culture supernatants (from this compound treated and control cells) to the wells. Incubate for 2 hours at room temperature.

  • Add Detection Antibody: Wash the plate. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[6]

  • Add Streptavidin-HRP: Wash the plate. Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.

  • Develop and Read: Wash the plate. Add 100 µL of TMB substrate to each well. Allow color to develop for 15-30 minutes in the dark. Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a plate reader.

  • Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.

ELISA_Workflow Start Start Coat 1. Coat Plate with Capture Antibody Start->Coat Block 2. Block Plate Coat->Block AddSample 3. Add Samples and Standards Block->AddSample AddDetection 4. Add Biotinylated Detection Antibody AddSample->AddDetection AddEnzyme 5. Add Streptavidin-HRP AddDetection->AddEnzyme Develop 6. Add TMB Substrate and Stop Solution AddEnzyme->Develop Read 7. Read Absorbance at 450 nm Develop->Read Analyze 8. Analyze Data Read->Analyze ICS_Workflow Start Start Stimulate 1. Cell Stimulation with this compound and Protein Transport Inhibitor Start->Stimulate SurfaceStain 2. Surface Marker Staining Stimulate->SurfaceStain FixPerm 3. Fixation and Permeabilization SurfaceStain->FixPerm IntraStain 4. Intracellular Cytokine Staining FixPerm->IntraStain Acquire 5. Flow Cytometry Acquisition IntraStain->Acquire Analyze 6. Data Analysis Acquire->Analyze Multiplex_Workflow Start Start AddBeads 1. Add Antibody-Coupled Beads to Plate Start->AddBeads AddSamples 2. Add Samples and Standards AddBeads->AddSamples AddDetection 3. Add Detection Antibody Cocktail AddSamples->AddDetection AddSA_PE 4. Add Streptavidin-PE AddDetection->AddSA_PE Acquire 5. Acquire Data on Multiplex Reader AddSA_PE->Acquire Analyze 6. Analyze Data Acquire->Analyze

References

Application Notes and Protocols: Lentiviral shRNA Knockdown of PDE4D to Mimic LEO 29102 Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4D (PDE4D) is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a myriad of cellular processes, including inflammation, cell proliferation, and apoptosis.[1][2][3] Inhibition of PDE4D leads to an increase in intracellular cAMP levels, which in turn modulates downstream signaling pathways, making it an attractive target for therapeutic intervention in various inflammatory and proliferative diseases.

LEO 29102 is a potent and selective small molecule inhibitor of PDE4, with a high affinity for the PDE4D isoform.[4][5] It has demonstrated significant anti-inflammatory properties and is in development for the topical treatment of atopic dermatitis.[4][5] The primary mechanism of action of this compound is the elevation of intracellular cAMP through the inhibition of PDE4D.

This document provides detailed application notes and protocols for utilizing lentiviral-mediated short hairpin RNA (shRNA) to specifically knock down the expression of PDE4D. This genetic approach serves as a valuable research tool to mimic the pharmacological effects of this compound, allowing for in-depth investigation of the downstream consequences of PDE4D inhibition in relevant cell types. By comparing the cellular and molecular effects of PDE4D knockdown with those of this compound treatment, researchers can validate the on-target effects of the compound and further elucidate the role of PDE4D in disease pathogenesis.

Data Presentation

The following tables summarize the expected quantitative outcomes of successful PDE4D knockdown, mirroring the effects of this compound.

Table 1: Comparison of PDE4D Inhibition Methods

ParameterLentiviral shRNA Knockdown of PDE4DThis compound Treatment
Target PDE4D mRNAPDE4 Enzyme Activity
Specificity High for PDE4DSelective for PDE4
Mechanism Post-transcriptional gene silencingCompetitive inhibition
Duration of Effect Stable, long-termTransient, dependent on compound presence

Table 2: Expected Quantitative Effects of PDE4D Knockdown and this compound Treatment

Biomarker/EffectExpected Outcome with PDE4D KnockdownReported Effect of this compound
PDE4D Protein Expression Up to 72% reduction[6]No direct effect
Intracellular cAMP Levels Significant increasePotent increase
TNF-α Release Significant reduction91% inhibition at 0.01 mg in a mouse model[4]
Cell Proliferation Inhibition[6]Anti-proliferative effects
Apoptosis InductionPro-apoptotic effects

Signaling Pathways and Experimental Workflow

PDE4D Signaling Pathway

The following diagram illustrates the central role of PDE4D in the cAMP signaling cascade and the downstream pathways affected by its inhibition.

PDE4D_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_intervention Intervention GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PDE4D PDE4D cAMP->PDE4D PKA PKA cAMP->PKA Activates AMP AMP PDE4D->AMP Degrades cAMP to CREB CREB PKA->CREB Phosphorylates NFkB NF-κB Signaling PKA->NFkB Inhibits Apoptosis Apoptosis PKA->Apoptosis Promotes Proliferation Cell Proliferation CREB->Proliferation Promotes Inflammation Inflammation (e.g., TNF-α release) NFkB->Inflammation Promotes shRNA Lentiviral shRNA shRNA->PDE4D Knockdown LEO This compound LEO->PDE4D Inhibits

Caption: PDE4D signaling pathway and points of intervention.

Experimental Workflow

This diagram outlines the key steps for conducting a PDE4D knockdown experiment and subsequent analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis design shRNA Design & Cloning lentivirus Lentivirus Production design->lentivirus transduction Lentiviral Transduction lentivirus->transduction cells Cell Culture cells->transduction selection Puromycin Selection transduction->selection expansion Expansion of Stable Cells selection->expansion knockdown Knockdown Validation (qPCR, Western Blot) expansion->knockdown cAMP cAMP Measurement (ELISA) expansion->cAMP cytokine Cytokine Analysis (ELISA) expansion->cytokine functional Functional Assays (Proliferation, Apoptosis) expansion->functional

Caption: Workflow for lentiviral shRNA-mediated PDE4D knockdown.

Experimental Protocols

Lentiviral shRNA Vector Preparation

1.1. shRNA Design and Cloning:

  • Design shRNA sequences targeting the human PDE4D mRNA (e.g., targeting the sequence starting at nucleotide 181 of GenBank Accession no. NM_017032, which has been shown to achieve up to 72% knockdown).[6]

    • Validated shRNA Sequence (Sense): 5'-GATCC(shRNA sequence)TCAAGAG(reverse complement of shRNA sequence)TTTTTGGAAA-3'

    • Validated shRNA Sequence (Antisense): 5'-AGCTTTTCCAAAAA(shRNA sequence)CTCTTGA(reverse complement of shRNA sequence)G-3'

    • Note: Replace "(shRNA sequence)" and its reverse complement with the specific target sequence.

  • Anneal the sense and antisense oligonucleotides.

  • Clone the annealed shRNA duplex into a third-generation lentiviral vector containing a suitable promoter (e.g., U6) and a selection marker (e.g., puromycin resistance gene). A fluorescent reporter (e.g., GFP) can also be included for monitoring transduction efficiency.

1.2. Lentivirus Production:

  • Co-transfect HEK293T cells with the lentiviral shRNA vector and the necessary packaging plasmids (e.g., pMD2.G and psPAX2) using a suitable transfection reagent.

  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

  • Concentrate the viral particles using ultracentrifugation or a commercially available concentration reagent.

  • Determine the viral titer using a p24 ELISA assay or by transducing a cell line with serial dilutions of the virus and counting fluorescent colonies (if a fluorescent reporter is present).

Lentiviral Transduction of Target Cells (e.g., Human Keratinocytes)

2.1. Cell Plating:

  • Plate the target cells (e.g., primary human keratinocytes or HaCaT cells) in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

2.2. Transduction:

  • On the day of transduction, remove the culture medium and replace it with fresh medium containing polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.

  • Add the concentrated lentiviral particles at the desired multiplicity of infection (MOI). It is recommended to perform a titration experiment to determine the optimal MOI for your specific cell type.

  • Incubate the cells with the virus for 18-24 hours.

2.3. Post-Transduction:

  • After the incubation period, remove the virus-containing medium and replace it with fresh complete medium.

  • Allow the cells to recover for 24-48 hours before starting selection.

Selection of Stably Transduced Cells
  • 48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand by generating a kill curve for your specific cell line (typically 1-10 µg/mL).

  • Replace the puromycin-containing medium every 2-3 days.

  • Continue selection until all non-transduced cells have died (typically 7-10 days).

  • Expand the surviving puromycin-resistant cells to establish a stable PDE4D knockdown cell line.

Validation of PDE4D Knockdown

4.1. Quantitative Real-Time PCR (qPCR):

  • Isolate total RNA from both the PDE4D knockdown and control (scrambled shRNA) cells.

  • Synthesize cDNA using a reverse transcriptase kit.

  • Perform qPCR using primers specific for PDE4D and a housekeeping gene (e.g., GAPDH) for normalization.

  • Calculate the relative expression of PDE4D mRNA to confirm knockdown at the transcriptional level.

4.2. Western Blot Analysis:

  • Lyse the PDE4D knockdown and control cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for PDE4D and a loading control antibody (e.g., β-actin or GAPDH).

  • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Quantify the band intensities to determine the percentage of PDE4D protein knockdown.

Functional Assays to Mimic this compound Effects

5.1. Intracellular cAMP Measurement:

  • Culture the stable PDE4D knockdown and control cells in 96-well plates.

  • Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Compare the cAMP levels between the knockdown and control cells to quantify the effect of PDE4D silencing.

5.2. TNF-α Release Assay:

  • Plate the stable PDE4D knockdown and control cells (e.g., macrophages or other immune cells) in a 24-well plate.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

  • Collect the cell culture supernatant after a defined incubation period.

  • Measure the concentration of TNF-α in the supernatant using an ELISA kit.

  • Compare the amount of TNF-α released by the knockdown cells to the control cells.

5.3. Cell Proliferation Assay:

  • Seed the stable PDE4D knockdown and control cells in a 96-well plate at a low density.

  • Measure cell proliferation at different time points using a suitable assay, such as the MTT or CyQUANT assay.

  • Compare the growth curves of the knockdown and control cells.

5.4. Apoptosis Assay:

  • Culture the stable PDE4D knockdown and control cells.

  • Induce apoptosis if necessary, depending on the cell type and experimental question.

  • Stain the cells with Annexin V and propidium iodide (PI).

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

By following these detailed protocols, researchers can effectively utilize lentiviral shRNA-mediated knockdown of PDE4D as a robust method to mimic and study the cellular and molecular effects of the PDE4D inhibitor this compound. This approach will facilitate a deeper understanding of PDE4D's role in health and disease and aid in the development of novel therapeutics.

References

Troubleshooting & Optimization

LEO 29102 solubility and stability in common laboratory solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the solubility and stability of LEO 29102 in common laboratory solvents for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Q2: How can I dissolve this compound for in vitro cell-based assays?

A2: For in vitro assays, it is common practice to first prepare a concentrated stock solution of a lipophilic compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol. This stock solution can then be further diluted in the aqueous cell culture medium to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low enough to not affect the cells (typically ≤0.1% to 0.5% v/v).

Q3: What is the stability of this compound in solution?

A3: this compound is designed as a "soft drug," meaning it is relatively stable in the skin but is intended to be rapidly metabolized if it reaches systemic circulation.[1][2][3][4] In a study using human skin S9 fraction, this compound demonstrated stability with an apparent half-life of over 240 minutes.[1] In human keratinocytes, the half-life was found to be greater than 720 minutes.[1] Information regarding its stability under various pH, temperature, and light conditions in common laboratory solvents is not extensively published. General recommendations for handling and storage are provided in the troubleshooting guide. A summary of known stability data is in Table 2.

Q4: What are the recommended storage conditions for this compound solid compound and solutions?

A4: While specific storage instructions from the manufacturer should always be followed, general recommendations for lipophilic compounds like this compound are as follows:

  • Solid Form: Store in a tightly sealed container in a cool, dry, and dark place.

  • Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light.

Troubleshooting Guide

Issue 1: this compound is not dissolving in my chosen solvent.

  • Possible Cause: The polarity of the solvent may not be appropriate for the lipophilic nature of this compound.

  • Solution:

    • Try a more non-polar organic solvent. If you are using ethanol, consider trying DMSO or DMF, which are often used for compounds with poor aqueous solubility.[5][6][7]

    • Gentle warming (e.g., to 37°C) and vortexing can aid dissolution. However, be cautious about potential degradation at elevated temperatures.

    • For aqueous solutions, the use of a co-solvent like propylene glycol has been suggested to be effective for this compound.[1]

Issue 2: Precipitation is observed when diluting the DMSO stock solution in aqueous media.

  • Possible Cause: The solubility of this compound in the final aqueous medium is limited, and the addition of the concentrated stock solution is causing it to crash out.

  • Solution:

    • Decrease the concentration of the stock solution.

    • Increase the volume of the final aqueous solution to lower the final concentration of this compound.

    • Add the stock solution to the aqueous medium slowly while vortexing to facilitate mixing.

    • Consider the use of a surfactant or a small percentage of a solubilizing agent in your final medium, ensuring it does not interfere with your experimental setup.

Issue 3: Inconsistent experimental results are obtained with this compound.

  • Possible Cause: The compound may be degrading in solution over time.

  • Solution:

    • Prepare fresh solutions for each experiment from a solid sample or a recently prepared concentrated stock.

    • Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots.

    • Protect solutions from light and store them at the recommended low temperatures.

    • If using aqueous solutions for extended experiments, consider the stability of this compound under those conditions. It may be necessary to refresh the treatment solution periodically.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventTypeExpected SolubilityNotes
WaterAqueousLowUse of a co-solvent like propylene glycol may be necessary for aqueous formulations.[1]
EthanolPolar ProticModerateOften used as a solvent for compounds with limited water solubility.[7]
DMSOPolar AproticHighCommonly used to prepare concentrated stock solutions for biological assays.[5]
DMFPolar AproticHighAn alternative to DMSO for dissolving compounds with low aqueous solubility.[8]
MCT (Medium-chain triglycerides)LipophilicSolubleMentioned as a suitable solvent for topical formulations of this compound.[1]

Note: The expected solubility is inferred from the compound's characteristics and general chemical knowledge, as specific quantitative data is not publicly available.

Table 2: Stability of this compound

ConditionMatrixHalf-life (t1/2)Reference
Metabolic StabilityHuman Skin S9> 240 minutes[1]
Metabolic StabilityHuman Keratinocytes> 720 minutes[1]
pHNot AvailableNot Available-
TemperatureNot AvailableNot Available-
LightNot AvailableNot Available-

Experimental Protocols

As detailed experimental protocols for determining the solubility and stability of this compound are not available in the public domain, a general methodology is provided below.

Protocol 1: General Method for Determining Solubility

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Protocol 2: General Method for Assessing Stability

  • Solution Preparation: Prepare a solution of this compound in the desired solvent at a known concentration.

  • Incubation: Aliquot the solution into several vials and expose them to different conditions (e.g., varying pH, temperature, light exposure). Include a control sample stored under optimal conditions (e.g., -80°C, protected from light).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Quantification: Analyze the concentration of the remaining this compound in each sample using a stability-indicating analytical method (e.g., HPLC-UV or LC-MS) that can separate the parent compound from any potential degradants.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate and calculate the half-life.

Visualizations

LEO29102_Signaling_Pathway LEO29102 This compound PDE4 Phosphodiesterase 4 (PDE4) LEO29102->PDE4 Inhibits AMP AMP PDE4->AMP Hydrolyzes cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α) PKA->Inflammation Inhibits

Caption: Mechanism of action of this compound as a PDE4 inhibitor.

Experimental_Workflow start Start: Prepare this compound Stock Solution dissolve Dissolve this compound in DMSO (or other suitable organic solvent) start->dissolve check_solubility Check for Complete Dissolution dissolve->check_solubility troubleshoot Troubleshoot: - Gentle warming - Vortex - Use alternative solvent check_solubility->troubleshoot No dilute Dilute Stock Solution in Aqueous Medium for Assay check_solubility->dilute Yes troubleshoot->dissolve check_precipitation Check for Precipitation dilute->check_precipitation troubleshoot_precip Troubleshoot: - Lower stock concentration - Slower addition with vortexing check_precipitation->troubleshoot_precip Yes proceed Proceed with Experiment check_precipitation->proceed No troubleshoot_precip->dilute

Caption: Recommended workflow for preparing this compound solutions.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of LEO 29102 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the potent phosphodiesterase 4 (PDE4) inhibitor, LEO 29102, its poor aqueous solubility can present a significant hurdle in obtaining reliable and reproducible in vitro data. This technical support center provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the solubility of this compound in experimental settings.

Troubleshooting Guide: this compound Precipitation in Aqueous Media

Encountering precipitation of this compound upon its addition to aqueous buffers or cell culture media is a frequent issue. This guide offers a systematic approach to diagnose and resolve the problem.

Problem: A visible precipitate forms after adding the this compound stock solution to my aqueous experimental medium.

Step 1: Confirm the Identity of the Precipitate

  • Microscopic Examination: Visually inspect the precipitate under a microscope. This compound precipitate will likely appear as amorphous or crystalline particles. This helps to distinguish it from potential biological contamination.

  • Control Experiment: Prepare a control sample containing the experimental medium and the same final concentration of the solvent (e.g., DMSO) used for the this compound stock, but without the compound. If a precipitate still forms, the issue may be with the solvent or the medium itself.

Step 2: Optimize Stock Solution Preparation and Handling

The preparation of a concentrated stock solution is a critical step.

  • Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (DMSO) for preparing the initial stock solution. Ensure the DMSO is of high quality and has not absorbed water, which can compromise its solubilizing capacity.

  • Stock Concentration: A common practice is to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This compound is a potent inhibitor with an IC50 of 5 nM, so high stock concentrations are usually feasible for subsequent dilutions.[1]

  • Complete Dissolution: Ensure this compound is fully dissolved in the DMSO. Gentle warming (e.g., to 37°C) and vortexing or sonication can facilitate this process.

Step 3: Refine the Dilution Procedure

The method of diluting the concentrated stock into the aqueous medium is often the cause of precipitation.

  • Final Solvent Concentration: It is crucial to maintain a low final concentration of the organic solvent in the aqueous medium. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced precipitation and cellular toxicity.

  • Dilution Technique: Add the this compound stock solution to the pre-warmed (37°C) aqueous medium while gently mixing. Avoid adding the stock to cold media. Crucially, never add the aqueous medium directly to the concentrated DMSO stock, as this will cause the compound to precipitate immediately.

  • Serial Dilutions: For experiments requiring a range of this compound concentrations, perform serial dilutions of the stock solution in pure DMSO before the final dilution into the aqueous medium. This ensures that the same low volume of DMSO is added to each experimental condition.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: The aqueous solubility of this compound in phosphate buffer (0.067 M, pH 7.4) is low. However, its solubility can be significantly improved in the presence of solubilizing agents.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: Anhydrous, high-purity DMSO is the most commonly used and recommended solvent for preparing stock solutions of this compound for in vitro use.

Q3: How can I increase the solubility of this compound in my aqueous experimental setup?

A3: Several strategies can be employed to enhance the solubility of this compound:

  • Co-solvents: As detailed in the troubleshooting guide, using a minimal amount of a water-miscible organic solvent like DMSO is the primary approach. Propylene glycol has also been shown to be an effective co-solvent for this compound.[2]

  • Cyclodextrins: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase the aqueous solubility of hydrophobic compounds like this compound by forming inclusion complexes.[2]

Q4: I am observing precipitation in my cell culture media even at low concentrations of this compound. What could be the issue?

A4: If you have followed the recommended stock preparation and dilution procedures, consider the following:

  • Media Components: Certain components in complex cell culture media, such as proteins and salts, can interact with this compound and reduce its solubility.

  • pH: Although less common for this compound, significant deviations in the pH of your media could affect solubility.

  • Temperature: Ensure your media is at the appropriate temperature (typically 37°C) during the addition of the this compound stock solution.

Q5: Are there any alternative formulation approaches for in vitro studies?

A5: For specific applications, other formulation strategies for poorly soluble drugs could be considered, though they may require more extensive development:

  • Nanosuspensions: Reducing the particle size to the nanometer range can increase the dissolution rate.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its wettability and dissolution.

  • Use of Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various vehicles, as reported in the literature.

VehicleSolubility (µg/mL)
Phosphate buffer, 0.067 M, pH 7.4< 1
20% Hydroxypropyl-β-cyclodextrin in water> 2000
Medium chain triglyceride> 2000
Propylene glycol> 2000

Data sourced from Felding et al., J Med Chem. 2014 Jul 24;57(14):5893-903.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound (MW: 441.31 g/mol ), anhydrous high-purity DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out a precise amount of this compound powder (e.g., 4.41 mg) in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve a 10 mM concentration (e.g., 1 mL for 4.41 mg).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound for a Cell-Based Assay

  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) cell culture medium.

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • To achieve a final concentration of 1 µM this compound in the cell culture medium, perform a 1:10,000 dilution.

    • For example, to prepare 10 mL of medium with 1 µM this compound, add 1 µL of the 10 mM stock solution to 10 mL of the pre-warmed medium.

    • Immediately after adding the stock solution, gently mix the medium by inverting the tube or swirling the flask. Do not vortex vigorously, as this can cause foaming and protein denaturation.

    • The final DMSO concentration in this example will be 0.01%, which is well-tolerated by most cell lines.

Visualizations

LEO29102_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Pro-inflammatory\nStimulus Pro-inflammatory Stimulus Cell Surface\nReceptor Cell Surface Receptor Adenylate\nCyclase Adenylate Cyclase Cell Surface\nReceptor->Adenylate\nCyclase ATP ATP ATP->Adenylate\nCyclase cAMP cAMP Adenylate\nCyclase->cAMP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA AMP AMP PDE4->AMP CREB CREB PKA->CREB NF-kB\nInhibition NF-kB Inhibition PKA->NF-kB\nInhibition Anti-inflammatory\nGene Expression Anti-inflammatory Gene Expression CREB->Anti-inflammatory\nGene Expression This compound This compound This compound->PDE4

Caption: this compound inhibits PDE4, leading to increased cAMP levels and subsequent anti-inflammatory effects.

Experimental_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay Weigh this compound Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO Vortex/Sonicate Vortex/Sonicate Dissolve in DMSO->Vortex/Sonicate 10 mM Stock Solution 10 mM Stock Solution Vortex/Sonicate->10 mM Stock Solution Serial Dilution (in DMSO) Serial Dilution (in DMSO) 10 mM Stock Solution->Serial Dilution (in DMSO) Optional Final Dilution in Aqueous Medium Final Dilution in Aqueous Medium 10 mM Stock Solution->Final Dilution in Aqueous Medium Serial Dilution (in DMSO)->Final Dilution in Aqueous Medium Pre-warmed to 37°C Add to Cells/Enzyme Add to Cells/Enzyme Final Dilution in Aqueous Medium->Add to Cells/Enzyme Incubate Incubate Add to Cells/Enzyme->Incubate Data Acquisition Data Acquisition Incubate->Data Acquisition

Caption: Recommended workflow for preparing this compound solutions for in vitro experiments.

Troubleshooting_Logic Precipitate Observed Precipitate Observed Check Control (Medium + DMSO) Check Control (Medium + DMSO) Precipitate Observed->Check Control (Medium + DMSO) Precipitate in Control? Precipitate in Control? Check Control (Medium + DMSO)->Precipitate in Control? Issue with Medium/Solvent Issue with Medium/Solvent Precipitate in Control?->Issue with Medium/Solvent Yes Review Stock Solution Review Stock Solution Precipitate in Control?->Review Stock Solution No Review Dilution Method Review Dilution Method Review Stock Solution->Review Dilution Method Consider Solubility Enhancers Consider Solubility Enhancers Review Dilution Method->Consider Solubility Enhancers Resolved Resolved Consider Solubility Enhancers->Resolved

Caption: A logical approach to troubleshooting this compound precipitation.

References

Potential off-target effects of LEO 29102 in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with LEO 29102 in cellular models. The information focuses on understanding its mechanism of action and addressing potential experimental issues that may arise.

Troubleshooting Guide

This guide is designed to help you navigate unexpected results during your experiments with this compound.

Q1: We observe unexpected changes in cell viability or morphology after treatment with this compound. Could this be an off-target effect?

A1: While off-target effects are a possibility with any compound, this compound is designed as a potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1][2][3][4] It was developed as a "soft drug," meaning it is rapidly metabolized to inactive compounds to minimize systemic side effects.[1][3][4] Before concluding an off-target effect, consider the following:

  • On-Target Effects of PDE4 Inhibition: PDE4 is a key regulator of cyclic AMP (cAMP), a critical second messenger in numerous cellular processes. Altering cAMP levels can have wide-ranging downstream effects on cell growth, differentiation, and apoptosis, which could manifest as changes in viability or morphology.

  • Cellular Context: The consequences of PDE4 inhibition can be highly cell-type specific. Ensure that the observed effects are consistent with the known roles of cAMP in your specific cellular model.

  • Compound Concentration: High concentrations of any compound can lead to non-specific effects. We recommend performing a dose-response experiment to ensure you are working within a relevant concentration range for PDE4 inhibition.

  • Experimental Controls: Rule out other potential causes, such as issues with the vehicle control, contamination of cell cultures, or problems with assay reagents.

Q2: Our results show modulation of a signaling pathway that we don't believe is directly regulated by cAMP. Is this indicative of an off-target effect?

A2: It is possible, but it's also important to consider the extensive crosstalk between signaling pathways. The cAMP pathway, which is directly modulated by this compound, can influence other major signaling cascades. For instance, cAMP can interact with pathways such as MAPK/ERK, PI3K/Akt, and NF-κB. We recommend the following troubleshooting workflow:

G cluster_0 Troubleshooting Unexpected Pathway Modulation start Unexpected Pathway Modulation Observed confirm_pde4 Confirm PDE4 Inhibition (Measure cAMP levels) start->confirm_pde4 crosstalk Investigate cAMP Pathway Crosstalk confirm_pde4->crosstalk If PDE4 is inhibited lit_review Review Literature for Pathway Interactions crosstalk->lit_review dose_response Perform Dose-Response with Pathway Readout lit_review->dose_response off_target Consider Potential Off-Target Effect dose_response->off_target If effect is independent of cAMP modulation

Figure 1: Troubleshooting workflow for unexpected signaling results.

Frequently Asked Questions (FAQs)

Q3: What is the primary mechanism of action for this compound?

A3: this compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3][4] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels.[5] This, in turn, modulates the activity of downstream effectors like Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), leading to anti-inflammatory effects.[6]

G cluster_pathway PDE4 Signaling Pathway ATP ATP AC Adenylate Cyclase ATP->AC Activates cAMP cAMP AC->cAMP Synthesizes PDE4 PDE4 cAMP->PDE4 Substrate for Downstream Downstream Effectors (PKA, Epac) cAMP->Downstream Activates AMP AMP PDE4->AMP Degrades to LEO This compound LEO->PDE4 Inhibits

Figure 2: The PDE4 signaling pathway and the action of this compound.

Q4: How selective is this compound?

A4: this compound is reported to be a highly selective PDE4 inhibitor.[3] A "lead profile screen" against 68 primary molecular targets showed that it only inhibited PDE4.[3] It has also been noted to have selectivity for the PDE4D isoform.[6]

Q5: What does it mean that this compound is a "soft drug"?

A5: The "soft drug" concept is a key design feature of this compound.[1][3][4] It means the compound is designed to exert its therapeutic effect locally (e.g., in the skin for topical applications) and then be rapidly metabolized into inactive forms upon entering systemic circulation.[3][5] This approach is intended to minimize systemic exposure and reduce the potential for side effects commonly associated with PDE4 inhibitors.[1][3]

G cluster_softdrug Soft Drug Concept LEO_active This compound (Active) Metabolism Systemic Metabolism LEO_active->Metabolism Local Local Therapeutic Effect (e.g., in skin cells) LEO_active->Local Inactive Inactive Metabolites Metabolism->Inactive Systemic Reduced Systemic Side Effects Inactive->Systemic

Figure 3: The "soft drug" concept applied to this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published information.

ParameterValueSpecies/SystemReference
On-Target Potency
PDE4 Inhibition (IC₅₀)PotentEnzymatic Assay[3]
TNFα Production Inhibition (IC₅₀)PotentHuman Inflammatory Cells[3]
In Vitro Stability
Human Keratinocytes (t₁/₂)> 720 minIn Vitro Cell Culture[6]
Human Skin S9 (t₁/₂)> 240 minIn Vitro Metabolism Assay[6]
Clinical Pharmacokinetics
Max Plasma Concentration (Cₘₐₓ)5.07 ng/mLHuman (topical application to 53% BSA)[6]

Note: Specific IC₅₀ values are not publicly disclosed in the reviewed literature.

Experimental Protocols

Protocol: Measurement of Intracellular cAMP Levels

This protocol provides a general workflow for confirming the on-target activity of this compound by measuring changes in intracellular cAMP.

  • Cell Culture and Plating:

    • Culture your cells of interest to the desired confluency in appropriate multi-well plates (e.g., 96-well plates).

    • The cell density should be optimized for your specific cell type and assay kit.

  • Cell Stimulation and this compound Treatment:

    • Starve the cells in a serum-free medium for a recommended period (e.g., 2-4 hours) if required to reduce basal cAMP levels.

    • Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 30-60 minutes). This allows the inhibitor to enter the cells and inhibit PDE4.

    • Stimulate the cells with an adenylate cyclase activator (e.g., forskolin or a specific Gs-coupled receptor agonist) to induce cAMP production. An unstimulated control should also be included.

  • Cell Lysis:

    • After stimulation, remove the medium and lyse the cells according to the instructions of your chosen cAMP assay kit. This typically involves adding a lysis buffer that stops enzymatic activity and stabilizes cAMP.

  • cAMP Measurement:

    • Measure the cAMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence/luminescence-based detection kit.

    • Follow the manufacturer's protocol for the specific assay kit.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the cAMP concentration for each sample based on the standard curve.

    • Normalize the data as appropriate (e.g., to protein concentration) and plot the results as cAMP concentration versus this compound concentration. You should observe a dose-dependent increase in cAMP levels in the presence of this compound.

References

Technical Support Center: Interpreting Variable cAMP Measurements in LEO 29102 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting variable cyclic adenosine monophosphate (cAMP) measurements in cells treated with LEO 29102.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to affect cAMP levels?

A1: this compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3][4] PDE4 is an enzyme that degrades cAMP, a crucial second messenger involved in various cellular processes.[5][6] By inhibiting PDE4, this compound is expected to increase intracellular cAMP levels.[1][7]

Q2: We are observing high variability in our cAMP measurements after treating cells with this compound. What are the potential causes?

A2: High variability in cAMP measurements can stem from several factors throughout the experimental workflow. These can be broadly categorized into issues related to cell culture, compound handling, assay protocol, and data analysis. See the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions.

Q3: Our cAMP levels are not increasing as expected after this compound treatment. What could be the reason?

A3: Several factors could contribute to a lack of response. These include, but are not limited to, low cell density, incorrect compound concentration, a suboptimal incubation time, or issues with the cAMP assay kit itself. It is also possible that the chosen cell line has low endogenous PDE4 activity.

Q4: How can we optimize our cAMP assay for use with this compound?

A4: Optimization is key to obtaining reliable results. We recommend performing a cell number titration to determine the optimal cell density per well. Additionally, a dose-response curve for this compound should be generated to identify the optimal concentration range. Incubation time with the compound should also be optimized.

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in elevating intracellular cAMP levels.

LEO29102_Pathway ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4->AMP Hydrolysis LEO This compound LEO->PDE4 Inhibition Response Cellular Response PKA->Response cAMP_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A 1. Seed Cells B 2. Culture Overnight A->B C 3. Prepare this compound Dilutions B->C D 4. Treat Cells C->D E 5. Lyse Cells D->E F 6. Perform cAMP Assay E->F G 7. Read Plate F->G H 8. Generate Standard Curve G->H I 9. Calculate cAMP Concentrations H->I Troubleshooting_Tree Start Variable cAMP Results Check_Variability High variability between replicates? Start->Check_Variability Check_Signal Low or no signal? Check_Variability->Check_Signal No Variability_Causes Check: - Pipetting Technique - Cell Seeding Uniformity - Edge Effects Check_Variability->Variability_Causes Yes Check_Max Signal above max? Check_Signal->Check_Max No Low_Signal_Causes Check: - Cell Density - this compound Activity - Incubation Time - Cell Line PDE4 Expression Check_Signal->Low_Signal_Causes Yes Results_OK Results Consistent Check_Max->Results_OK No High_Signal_Causes Check: - Cell Density - this compound Concentration Check_Max->High_Signal_Causes Yes Optimize_Technique Optimize handling and plate layout Variability_Causes->Optimize_Technique Optimize_Assay_Params Optimize cell number, compound concentration, and time Low_Signal_Causes->Optimize_Assay_Params Adjust_Conditions Reduce cell number or compound concentration High_Signal_Causes->Adjust_Conditions

References

LEO 29102 metabolic inactivation and its impact on experimental design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving LEO 29102, a selective phosphodiesterase 4 (PDE4) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective "soft-drug" inhibitor of phosphodiesterase 4 (PDE4).[1][2][3][4][5] Its mechanism of action involves the inhibition of the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4][6] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA) and other downstream effectors, ultimately resulting in the suppression of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α).[1][2]

Q2: What is the significance of this compound being a "soft drug"?

A2: The term "soft drug" refers to a pharmacologically active compound that is designed to undergo predictable and controlled metabolic inactivation to non-toxic, inactive metabolites after exerting its therapeutic effect at the target site.[4][5] In the case of this compound, this rapid metabolic inactivation is a key feature designed to minimize systemic side effects commonly associated with PDE4 inhibitors, such as nausea and emesis.[7][8][9]

Q3: What are the main applications of this compound in research?

A3: this compound is primarily investigated for the topical treatment of inflammatory skin diseases, most notably atopic dermatitis.[2][3][10] Its potent anti-inflammatory properties make it a valuable tool for studying the role of PDE4 and cAMP signaling in various inflammatory and immunological models.

Q4: How does the metabolic inactivation of this compound impact experimental design?

A4: The rapid metabolic inactivation of this compound is a critical consideration for experimental design. In vivo studies must account for its short systemic half-life. For in vitro experiments using metabolically active systems (e.g., liver microsomes, S9 fractions, or hepatocytes), the rapid degradation of this compound needs to be considered when determining incubation times and compound concentrations. It is crucial to assess the metabolic stability of this compound in the specific experimental system being used.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or lower-than-expected potency (IC50) in cellular assays. 1. Metabolic Inactivation: The cell line used may have significant metabolic activity, leading to the degradation of this compound over the course of the experiment. 2. Compound Solubility: this compound may not be fully dissolved in the assay medium, reducing its effective concentration. 3. Cell Health: Poor cell viability or high passage number can affect cellular responses.1. Characterize the metabolic capacity of your cell line. Consider using a shorter incubation time or adding a metabolic inhibitor (use with caution as this can have off-target effects). 2. Ensure this compound is completely dissolved in a suitable solvent (e.g., DMSO) before diluting in the final assay medium. Check for precipitation. 3. Use healthy, low-passage cells and perform a viability assay in parallel.
High variability between replicate wells. 1. Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents. 2. Edge Effects: Evaporation from the outer wells of a microplate. 3. Cell Plating Inconsistency: Uneven cell distribution in the wells.1. Use calibrated pipettes and proper pipetting techniques. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 3. Ensure a homogenous cell suspension before and during plating.
Unexpected off-target effects. 1. High Compound Concentration: Using concentrations of this compound that are significantly higher than its IC50 for PDE4 can lead to non-specific effects. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.1. Perform a dose-response experiment to determine the optimal concentration range. This compound is reported to be highly selective for PDE4.[1] 2. Ensure the final solvent concentration is well-tolerated by the cells (typically ≤0.5% for DMSO).
Difficulty reproducing in vivo efficacy data. 1. Formulation and Delivery: The vehicle used for topical application significantly impacts skin penetration and drug availability. 2. Metabolic Clearance: Rapid systemic clearance of any absorbed drug.1. Refer to published studies for appropriate vehicle formulations. The solubility of this compound in various vehicles is a key parameter.[4] 2. This is an inherent property of the "soft drug" design. The therapeutic effect is intended to be localized to the site of application.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

ParameterValueSpecies/SystemReference(s)
PDE4D Inhibition (IC50) 5 nMRecombinant Human[1][2]
TNF-α Release Inhibition (IC50) 16 nMHuman Peripheral Blood Mononuclear Cells (hPBMCs)[1][2]
Selectivity <10% inhibition of PDE1-PDE11 at 1 µM (PDE6 not tested)Recombinant Human[1]
Solubility in Phosphate Buffer (pH 7.4) 14 µg/mLN/A[4]
Solubility in Medium Chain Triglyceride (MCT) 6700 µg/mLN/A[4]
Solubility in Propylene Glycol (PG) 24000 µg/mLN/A[4]
Solubility in PG:H2O (75:25) 5600 µg/mLN/A[4]
Solubility in PG:H2O (50:50) 1300 µg/mLN/A[4]
Solubility in PG:H2O (25:75) 135 µg/mLN/A[4]

Note: IC50 values for the primary inactive metabolite are not publicly available but are expected to be significantly higher, confirming the "soft drug" profile.

Experimental Protocols

In Vitro Metabolic Stability Assessment using Human Liver Microsomes

This protocol is a general guideline and should be optimized for your specific laboratory conditions and analytical methods.

Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of this compound upon incubation with human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Positive control compound with known metabolic stability (e.g., a rapidly metabolized compound like dextromethorphan and a slowly metabolized one like diclofenac)[11]

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and then dilute to a working concentration (e.g., 100 µM in 50:50 acetonitrile:water).

  • Prepare the incubation mixture in a 96-well plate on ice. For each 200 µL reaction, add:

    • 158 µL of 100 mM phosphate buffer (pH 7.4)

    • 20 µL of HLM (final protein concentration of 0.5 mg/mL)[12]

    • 2 µL of this compound working solution (final concentration of 1 µM)

  • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system (for the test reaction) or 20 µL of phosphate buffer (for the negative control).

  • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 400 µL of ice-cold ACN containing the internal standard to the respective wells. The 0-minute time point is prepared by adding the stop solution before the NADPH regenerating system.

  • Incubate the plate at 4°C for 10 minutes to allow for protein precipitation.

  • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis to quantify the remaining this compound.

Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

PDE4 Inhibition Assay (Biochemical)

This is a generalized protocol for a biochemical assay to determine the IC50 of this compound against a specific PDE4 isoform.

Objective: To measure the concentration-dependent inhibition of a recombinant human PDE4 isoform by this compound.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4D)

  • This compound

  • cAMP substrate

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • A detection system to measure the product of the enzymatic reaction (e.g., a kit that measures the amount of AMP produced, or a competitive binding assay).

  • A known PDE4 inhibitor as a positive control (e.g., Rolipram)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. The concentration range should bracket the expected IC50 (e.g., from 1 pM to 1 µM).

  • Add the PDE4 enzyme to each well of a 384-well plate (except for the no-enzyme control wells).

  • Add the serially diluted this compound or positive control to the appropriate wells. Add assay buffer to the control wells (100% activity) and no-enzyme control wells.

  • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate the enzymatic reaction by adding the cAMP substrate to all wells.

  • Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range (typically 15-60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagents and incubate as required.

  • Read the plate on a suitable plate reader.

Data Analysis:

  • Subtract the background signal (no-enzyme control) from all other readings.

  • Normalize the data to the 100% activity control.

  • Plot the percent inhibition versus the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

LEO29102_Pathway cluster_extracellular Extracellular cluster_cell Inflammatory Cell Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor AC Adenylate Cyclase Receptor->AC Inflammation Pro-inflammatory Mediators (e.g., TNF-α) Receptor->Inflammation cAMP cAMP AC->cAMP ATP ATP ATP PDE4 PDE4 cAMP->PDE4 PKA_inactive PKA (inactive) cAMP->PKA_inactive AMP AMP PDE4->AMP PKA_active PKA (active) PKA_inactive->PKA_active Anti_Inflammation Anti-inflammatory Response PKA_active->Anti_Inflammation LEO29102 This compound LEO29102->PDE4 Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare this compound and Control Stocks mix Combine this compound and Microsomes in Plate prep_compound->mix prep_microsomes Prepare Human Liver Microsome Suspension prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Incubate and Collect Samples at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points stop_reaction Stop Reaction with Acetonitrile + Internal Standard time_points->stop_reaction precipitate Protein Precipitation (Centrifugation) stop_reaction->precipitate analyze LC-MS/MS Analysis of Supernatant precipitate->analyze calculate Calculate t½ and Intrinsic Clearance analyze->calculate Soft_Drug_Concept cluster_drug This compound Properties cluster_effect Pharmacological Effect cluster_metabolism Metabolism and Outcome Active_Drug This compound (Active PDE4 Inhibitor) Local_Effect Local Anti-inflammatory Effect in Skin Active_Drug->Local_Effect Topical_Application Topical Application (e.g., Cream) Topical_Application->Active_Drug Systemic_Absorption Minimal Systemic Absorption Local_Effect->Systemic_Absorption Rapid_Metabolism Rapid Metabolic Inactivation (e.g., in Liver) Systemic_Absorption->Rapid_Metabolism Inactive_Metabolite Inactive Metabolite Rapid_Metabolism->Inactive_Metabolite Reduced_Side_Effects Reduced Systemic Side Effects Inactive_Metabolite->Reduced_Side_Effects

References

Addressing batch-to-batch variability of LEO 29102 from commercial suppliers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential batch-to-batch variability of LEO 29102 from commercial suppliers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective "soft-drug" inhibitor of phosphodiesterase 4 (PDE4), with particular selectivity for the PDE4D isoform.[1][2][3] It is designed for topical application, primarily for the treatment of atopic dermatitis.[2][3][4] As a PDE4 inhibitor, this compound works by preventing the breakdown of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[5][6] Increased cAMP levels lead to the suppression of pro-inflammatory cytokine production, thereby reducing inflammation.[6] The "soft-drug" concept means it is designed to be highly active in the skin but is rapidly metabolized into inactive forms upon entering systemic circulation, which helps to minimize side effects.[2][4]

Q2: We are observing lower than expected potency with a new batch of this compound in our cell-based assays. What could be the cause?

Reduced potency from a new batch can stem from several factors related to batch-to-batch variability. These may include:

  • Purity: The new batch may have a lower percentage of the active compound or contain impurities that interfere with its activity.

  • Solubility: Incomplete solubilization of the compound will lead to a lower effective concentration in your assay.

  • Degradation: this compound, like many small molecules, may be sensitive to storage conditions (light, temperature, moisture) and could have degraded.

  • Assay Conditions: Inconsistencies in your experimental setup, such as cell passage number, reagent concentrations, or incubation times, can also lead to variable results.

We recommend performing a series of quality control checks on the new batch, as detailed in the troubleshooting guides below.

Q3: How should I prepare and store this compound to ensure its stability and activity?

For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO).[7] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the DMSO stock solutions at -20°C or -80°C. Before each experiment, allow an aliquot to thaw completely and bring it to room temperature. Briefly centrifuge the vial to ensure all liquid is at the bottom before opening.

Q4: Are there any known off-target effects of this compound that could be exacerbated by batch variability?

While this compound is designed to be a selective PDE4 inhibitor, high concentrations or the presence of certain impurities could potentially lead to off-target effects.[8] It is crucial to be aware of other PDE family members or other proteins that might be inhibited at higher concentrations.[8] If you observe unexpected cellular phenotypes, consider performing a counterscreen against related targets or using a structurally unrelated PDE4 inhibitor as a control to determine if the effect is specific to PDE4 inhibition.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values Between Batches

If you are observing significant differences in the half-maximal inhibitory concentration (IC50) of this compound between different batches, follow this troubleshooting workflow:

Troubleshooting Workflow for Inconsistent IC50

A Start: Inconsistent IC50 for this compound B Verify Compound Identity and Purity A->B Step 1 C Check Solubility and Stock Solution B->C If Purity is Confirmed F Contact Supplier with Data B->F If Purity is Low D Standardize Assay Conditions C->D If Soluble C->F If Insoluble E Perform Head-to-Head Comparison D->E If Conditions are Standardized E->F If Discrepancy Persists G Outcome: Batch-Specific Potency Determined E->G Analysis Complete

Caption: Workflow for troubleshooting inconsistent IC50 values.

Step-by-Step Guide:

  • Verify Compound Identity and Purity:

    • Action: If possible, have the new batch of this compound independently analyzed for identity and purity using methods like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

    • Expected Outcome: Purity should ideally be >98%. The spectral data should match the known structure of this compound.

  • Check Solubility and Stock Solution:

    • Action: Ensure the compound is fully dissolved in the solvent (e.g., DMSO). After dissolving, visually inspect the solution for any precipitate.

    • Expected Outcome: A clear, homogenous stock solution.

  • Standardize Assay Conditions:

    • Action: Ensure that all assay parameters are consistent, including cell line passage number, cell seeding density, serum concentration in the media, and incubation times.

    • Expected Outcome: Consistent results with control compounds.

  • Perform Head-to-Head Comparison:

    • Action: In the same experiment, test the old batch (if available) and the new batch of this compound side-by-side. Include a positive and negative control.

    • Expected Outcome: This direct comparison will confirm if the observed variability is due to the new batch.

  • Contact Supplier:

    • Action: If you confirm that the new batch has lower purity or potency, contact the supplier and provide them with your analytical and experimental data.

Issue 2: Poor Solubility or Precipitation in Media

If you observe that this compound from a new batch is precipitating out of your cell culture media, consider the following:

Troubleshooting Workflow for Solubility Issues

A Start: Precipitation Observed B Check Final DMSO Concentration A->B Step 1 C Assess Compound Purity B->C If DMSO <0.5% D Modify Dilution Method B->D If DMSO >0.5%, Adjust C->D If Purity is High F Outcome: Soluble Compound in Assay C->F If Impurities are the Cause, Contact Supplier E Consider Formulation Aids D->E If Precipitation Persists D->F Successful Dilution E->F Successful Formulation

Caption: Workflow for addressing solubility problems.

Step-by-Step Guide:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically ≤0.5%) to avoid solvent-induced precipitation and cell toxicity.

  • Assess Compound Purity: Impurities in a new batch can sometimes reduce the overall solubility of the active compound.

  • Modify Dilution Method: When diluting the DMSO stock into aqueous media, do so stepwise and with vigorous mixing to avoid localized high concentrations that can cause precipitation.

  • Consider Formulation Aids: For in vivo studies or challenging in vitro assays, the use of solubilizing agents such as cyclodextrins or Tween-80 may be necessary, but should be tested for effects on the assay first.

Experimental Protocols

Protocol 1: Quality Control of a New this compound Batch via HPLC-UV

Objective: To assess the purity of a new batch of this compound.

Materials:

  • This compound (new batch)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Method:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Prepare mobile phase A: 0.1% formic acid in water.

  • Prepare mobile phase B: 0.1% formic acid in acetonitrile.

  • Set up a gradient elution method (example):

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

  • Set the UV detector to a wavelength where this compound has maximum absorbance.

  • Inject 10 µL of the sample.

  • Analyze the chromatogram to determine the area of the main peak relative to the total area of all peaks to calculate the purity percentage.

Protocol 2: Functional Validation of this compound Activity

Objective: To determine the IC50 of a new batch of this compound in a cell-based assay measuring cAMP levels.

Materials:

  • A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs)

  • This compound (new and old batches, if available)

  • Forskolin (or another adenylyl cyclase activator)

  • cAMP assay kit (e.g., ELISA-based)

  • Cell culture media and reagents

Method:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound (from both batches) in cell culture media. A typical concentration range would be 1 nM to 10 µM.

  • Pre-incubate the cells with the different concentrations of this compound for 1 hour.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production. Incubate for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value for each batch.

Quantitative Data Summary

ParameterRecommended SpecificationTroubleshooting Action if Out of Spec
Purity (HPLC) >98%Contact supplier; consider re-purification if possible.
Identity (MS, NMR) Matches reference spectraDo not use the batch; contact supplier immediately.
Solubility in DMSO ≥10 mMPrepare fresh stock; use sonication to aid dissolution.
IC50 Fold-Change <2-fold vs. reference batchPerform head-to-head comparison; verify assay conditions.

Signaling Pathway

This compound Mechanism of Action

cluster_cell Immune Cell ATP ATP AC Adenylyl Cyclase ATP->AC Stimulation cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Inflammation Pro-inflammatory Cytokine Production PKA->Inflammation Inhibits LEO This compound LEO->PDE4 Inhibits

Caption: this compound inhibits PDE4, leading to increased cAMP and reduced inflammation.

References

Technical Support Center: LEO 29102 Efficacy in Novel Inflammatory Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LEO 29102 in novel inflammatory models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective "soft-drug" inhibitor of phosphodiesterase 4 (PDE4), with particular activity against the PDE4D isoform.[1] Its mechanism of action involves increasing intracellular levels of cyclic adenosine monophosphate (cAMP) by preventing its degradation by PDE4. This elevation in cAMP activates Protein Kinase A (PKA), which in turn leads to the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, ultimately leading to a reduction in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).[2] The "soft-drug" design of this compound ensures that it is active topically in the skin but is rapidly metabolized into inactive forms in the systemic circulation, thereby minimizing the risk of side effects commonly associated with systemic PDE4 inhibitors.[2][3]

Q2: In which inflammatory models has this compound been tested?

This compound has primarily been developed for the topical treatment of atopic dermatitis and has undergone Phase II clinical trials for this indication.[3][4] Preclinically, it has shown efficacy in a mouse model of allergic contact dermatitis.[2] More recently, this compound has been evaluated in a sophisticated ex vivo human psoriasis skin model known as InflammaSkin®, demonstrating its potential in other inflammatory skin conditions.[5]

Q3: What are the expected outcomes when using this compound in a new inflammatory model?

Based on its mechanism of action, application of this compound in a relevant inflammatory model is expected to lead to a reduction in key inflammatory markers. These may include:

  • Reduced tissue inflammation: Visibly diminished erythema (redness) and edema (swelling).

  • Decreased inflammatory cell infiltration: Histological analysis should reveal a reduction in the number of immune cells (e.g., neutrophils, T-cells) at the site of inflammation.

  • Lowered pro-inflammatory cytokine levels: A decrease in the expression or protein levels of key inflammatory mediators like TNF-α, IL-17, and IL-23.

  • Improvement in disease-specific markers: For example, in a psoriasis model, a reduction in epidermal thickness (acanthosis) and scaling would be anticipated.

Troubleshooting Guide

This guide addresses potential issues that may arise when assessing the efficacy of this compound in novel in vivo and ex vivo inflammatory models.

In Vivo Model Troubleshooting
Observed Issue Potential Cause Recommended Action
Lack of Efficacy (No reduction in inflammation) Inappropriate Model Selection: The inflammatory pathway in your model may not be significantly driven by PDE4-regulated cytokines.- Confirm that the inflammatory phenotype in your model is associated with high levels of cytokines known to be modulated by cAMP, such as TNF-α.- Consider a different inflammatory stimulus or animal model. For instance, models driven by the IL-23/IL-17 axis are relevant for psoriasis-like inflammation.[6]
Inadequate Drug Delivery/Penetration: The formulation of this compound may not be optimized for the skin characteristics of your animal model.- Ensure the vehicle used for this compound is appropriate for topical application and enhances skin penetration.- For preclinical studies, consider simple formulations like creams or ointments.[5] The solubility of this compound is higher in lipophilic solvents.[2]
Insufficient Dosing or Treatment Duration: The concentration of this compound or the frequency and duration of application may be too low to elicit a response.- Perform a dose-response study to determine the optimal concentration. Preclinical data shows a dose-dependent inhibition of TNF-α.[2]- Extend the treatment duration. Chronic inflammatory models may require longer treatment periods.
High Variability in Results Inconsistent Disease Induction: The method used to induce inflammation may not be producing a consistent phenotype across all animals.- Standardize the induction protocol meticulously. For imiquimod-induced models, ensure consistent application of the cream to the same area for the same duration.[7][8][9]- Use age- and sex-matched animals from a reputable supplier.
Subjective Scoring: Visual assessment of inflammation can be subjective and lead to inter-observer variability.- Implement a standardized, semi-quantitative scoring system like the Psoriasis Area and Severity Index (PASI).[9][10]- Blind the observers to the treatment groups to minimize bias.- Supplement visual scoring with quantitative measurements like ear or skin fold thickness using calipers.[10]
Unexpected Side Effects (e.g., skin irritation) Vehicle-Related Irritation: The vehicle used to formulate this compound may be causing skin irritation.- Include a vehicle-only control group to assess the effects of the formulation itself.- Test different, well-tolerated vehicles.
Off-Target Effects in the Specific Model: While designed to be a soft drug, high local concentrations could potentially lead to off-target effects in sensitive models.- Reduce the concentration of this compound and re-evaluate the dose-response.- Carefully observe and document any adverse reactions.
Ex Vivo Model Troubleshooting
Observed Issue Potential Cause Recommended Action
Poor Tissue Viability Suboptimal Culture Conditions: The culture medium or environment may not be adequate to maintain the viability of the skin explants.- Ensure the culture medium is appropriately supplemented to maintain tissue health for the duration of the experiment.[11]- Maintain the explants at an air-liquid interface to mimic in vivo conditions.[12]
Tissue Handling and Preparation: Damage during tissue procurement and processing can compromise viability.- Minimize the time between tissue acquisition and culture initiation.- Handle the tissue gently to avoid mechanical damage.[13]
Inconsistent Inflammatory Response Variability in Donor Tissue: Human skin explants will have inherent variability between donors.- Use tissue from multiple donors to ensure the observed effects are not donor-specific.- Characterize the baseline inflammatory state of the tissue before initiating the experiment.
Uneven Application of Inflammatory Stimuli or this compound: Inconsistent application can lead to variable responses within and between explants.- Ensure a standardized and uniform application of both the inflammatory stimulus and the test compound.[5]
Difficulty in Assessing Efficacy Limited Readouts: Reliance on a single endpoint may not provide a complete picture of the drug's effect.- Employ a multi-faceted approach to assess efficacy, including histology for morphological changes, qPCR for gene expression analysis of inflammatory markers, and ELISA or multiplex assays to measure cytokine secretion into the culture medium.[5][6]
Lack of a Systemic Immune Response: Ex vivo models lack circulating immune cells, which may be crucial for the full manifestation of the inflammatory phenotype and the drug's effect.[12]- Acknowledge this limitation when interpreting the data.- The InflammaSkin® model is an example of an advanced ex vivo system that incorporates T-cell activation to better mimic an in vivo immune response.[5]

Quantitative Data Summary

The following tables summarize available preclinical and clinical data for this compound.

Table 1: Preclinical Efficacy of this compound in a Mouse Allergic Contact Dermatitis Model

Dose of this compoundInhibition of TNF-α
0.001 mg33%
0.01 mg91%
0.1 mg100%
Reference: Betamethasone 17-valerate (0.003 mg)75%
Data from Felding et al., J Med Chem, 2014.[2]

Table 2: Clinical Efficacy of this compound Cream in Atopic Dermatitis (Phase II Study)

Treatment GroupPercentage of Responders (IGA "Clear" or "Almost Clear")
Vehicle24.0%
This compound 0.03 mg/g8.3%
This compound 0.1 mg/g20.0%
This compound 0.3 mg/g36.0%
This compound 1.0 mg/g34.5%
This compound 2.5 mg/g43.3%
Elidel® 10 mg/g48.0%
Data from Clinical Study Report Synopsis this compound-C21.

Experimental Protocols

Protocol: Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice

This protocol is a widely used method to induce an IL-23/IL-17-driven skin inflammation that mimics human psoriasis.[7][8][9][10]

Materials:

  • 8-12 week old BALB/c or C57BL/6 mice

  • Electric shaver and depilatory cream

  • 5% imiquimod cream (e.g., Aldara®)

  • This compound formulated in a suitable vehicle

  • Vehicle control

  • Positive control (e.g., topical corticosteroid like clobetasol)

  • Calipers for measuring ear/skin thickness

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Hair Removal: On Day -1, anesthetize the mice and shave a designated area on the back. Apply a depilatory cream for a short period to remove any remaining stubble, then rinse the area thoroughly with water.

  • Baseline Measurements: On Day 0, before the first IMQ application, measure the baseline ear thickness and/or a fold of the back skin using calipers.

  • Disease Induction and Treatment:

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and/or one ear for 5-7 consecutive days.

    • For prophylactic treatment, apply this compound, vehicle, or positive control topically to the designated area 30-60 minutes before the IMQ application, starting from Day 0.

    • For therapeutic treatment, begin the application of this compound, vehicle, or positive control on a later day (e.g., Day 2 or 3) after the inflammatory phenotype has started to develop.

  • Daily Monitoring and Scoring:

    • Record the body weight of each mouse daily.

    • Measure ear and/or back skin thickness daily.

    • Score the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and induration on a scale of 0-4 for each parameter.

  • Endpoint Analysis:

    • At the end of the study (e.g., Day 6 or 8), euthanize the mice.

    • Collect skin and/or ear tissue for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.

    • Homogenize tissue samples for cytokine analysis (e.g., ELISA or qPCR for TNF-α, IL-17, IL-23).

    • Collect spleens to assess for splenomegaly as a marker of systemic inflammation.

Signaling Pathway and Experimental Workflow Diagrams

LEO_29102_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory\nStimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory\nStimulus->Receptor PDE4 PDE4 cAMP cAMP PDE4->cAMP degrades LEO29102 This compound LEO29102->PDE4 inhibits PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB phosphorylates CREB_P p-CREB CREB->CREB_P Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α) CREB_P->Pro_inflammatory_Genes downregulates Anti_inflammatory_Genes Anti-inflammatory Gene Transcription CREB_P->Anti_inflammatory_Genes upregulates in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Induction & Treatment cluster_monitoring Monitoring cluster_analysis Endpoint Analysis acclimatization 1. Animal Acclimatization (1 week) hair_removal 2. Hair Removal (Day -1) acclimatization->hair_removal baseline 3. Baseline Measurements (Day 0) hair_removal->baseline induction 4. Daily Inflammation Induction (e.g., Imiquimod) baseline->induction treatment 5. Daily Topical Treatment (this compound / Vehicle / Control) daily_monitoring 6. Daily Monitoring - Body Weight - Skin Thickness - PASI Scoring treatment->daily_monitoring euthanasia 7. Euthanasia & Tissue Collection daily_monitoring->euthanasia histology 8a. Histology (H&E) euthanasia->histology cytokines 8b. Cytokine Analysis (qPCR/ELISA) euthanasia->cytokines

References

Mitigating potential cytotoxicity of LEO 29102 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: LEO 29102

Disclaimer: this compound is a real investigational compound developed by LEO Pharma for the topical treatment of atopic dermatitis.[1][2][3][4][5] It is a "soft-drug" inhibitor of phosphodiesterase 4 (PDE4), designed for topical application to minimize systemic side effects.[3][5] While clinical trials have evaluated its efficacy and safety, this document addresses hypothetical cytotoxic effects at high concentrations for research and experimental troubleshooting purposes. The information provided is based on general principles of drug-induced cytotoxicity and does not reflect actual clinical data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[2][3][4][5] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines, thus exerting anti-inflammatory effects.[1] This makes it a therapeutic candidate for inflammatory skin conditions like atopic dermatitis.[3][6]

Q2: Why might high concentrations of this compound induce cytotoxicity in vitro?

A2: While designed as a selective PDE4 inhibitor, at high concentrations, this compound could theoretically exhibit off-target effects. This might involve the inhibition of other essential kinases or cellular enzymes, disruption of mitochondrial function, or induction of significant oxidative stress. Such off-target activities can interfere with critical cell survival pathways, leading to apoptosis or necrosis.

Q3: What are the common signs of cytotoxicity to watch for in my cell cultures?

A3: Common indicators of cytotoxicity include:

  • A significant decrease in cell viability as measured by assays like MTT or WST-1.[7]

  • Visible changes in cell morphology, such as rounding, detachment from the culture plate, membrane blebbing, or cell shrinkage.

  • Increased membrane permeability, detectable with assays like LDH release or staining with non-permeable DNA dyes (e.g., CellTox Green).[8][9]

  • Activation of apoptotic pathways, which can be measured by caspase activity assays or Annexin V staining.

Q4: Can the vehicle used to dissolve this compound be a source of cytotoxicity?

A4: Yes, absolutely. The solvent used to dissolve this compound, such as DMSO or ethanol, can be cytotoxic to cells, especially at higher concentrations. It is crucial to run a "vehicle control" experiment, where cells are treated with the highest concentration of the vehicle used in your drug treatments, to distinguish between vehicle-induced and compound-induced cytotoxicity.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed at Expected Therapeutic Concentrations
Possible Cause Troubleshooting Step Expected Outcome
Calculation or Dilution Error Double-check all calculations for stock solutions and serial dilutions. Prepare a fresh stock solution and repeat the experiment.Cell viability returns to expected levels, indicating a previous error in concentration.
Vehicle Toxicity Run a vehicle control experiment with concentrations of the solvent matching those in your this compound treatments.If cells in the vehicle control show high death rates, the solvent concentration is too high. Consider using a lower concentration or a different solvent.
Cell Line Sensitivity Different cell lines can have varied sensitivity to a compound.[10]Test this compound on a different, less sensitive cell line if appropriate for your research question.
Contamination Inspect cultures for signs of bacterial or fungal contamination. Perform a mycoplasma test.If contamination is present, discard the affected cultures and start with a fresh, uncontaminated cell stock.
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Cause Troubleshooting Step Expected Outcome
Variable Cell Health/Density Standardize your cell seeding protocol. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment.[9]Reduced variability in results between experimental replicates.
Reagent Instability Aliquot your this compound stock solution and store it at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.Consistent compound potency and more reproducible results.
Assay Incubation Time Optimize the incubation time for your cytotoxicity assay. A time-course experiment (e.g., 24, 48, 72 hours) can reveal the optimal endpoint.Identification of the most consistent and relevant time point to measure cytotoxicity.

Experimental Protocols for Mitigating Cytotoxicity

Protocol 1: Co-treatment with an Antioxidant to Reduce Oxidative Stress

This protocol is designed to test the hypothesis that the cytotoxicity of this compound at high concentrations is mediated by an increase in reactive oxygen species (ROS). N-acetylcysteine (NAC) is a common antioxidant used for this purpose.

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of NAC in sterile water and adjust the pH to 7.4. Filter-sterilize and store at 4°C.

    • Prepare a 2X concentrated stock of this compound in your chosen culture medium.

  • Co-treatment:

    • Pre-treat cells with various concentrations of NAC (e.g., 1, 5, 10 mM) for 1-2 hours.

    • Following pre-treatment, add the 2X this compound solution to the wells, creating a dose-response curve (e.g., from 1 µM to 100 µM).

    • Include controls: cells alone, cells + vehicle, cells + highest NAC concentration, cells + this compound alone.

  • Incubation: Incubate the plate for your standard experimental duration (e.g., 24 or 48 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay.[7]

Hypothetical Data Summary:

This compound Concentration (µM)% Viability (this compound only)% Viability (+ 5 mM NAC)
198%99%
1095%98%
2570%88%
5045%75%
10020%55%
IC50 Value ~55 µM >100 µM
Protocol 2: Determining the Cytotoxic Profile with a Standard Assay

This protocol outlines a standard cytotoxicity assay to determine the IC50 (half-maximal inhibitory concentration) value of this compound.

Methodology:

  • Cell Preparation: Collect and count cells, then prepare a cell suspension in the appropriate assay medium. Seed a quantitative amount of the cell suspension into the wells of a 96-well plate.[9]

  • Compound Treatment: Prepare serial dilutions of this compound. Add equal amounts of the compound to each well. Set up positive (e.g., a known toxin) and negative (vehicle only) controls.[9]

  • Incubation: Incubate the plate in a humidified incubator for the desired period (e.g., 24, 48, or 72 hours).

  • Staining: Add an appropriate dye, such as one that stains cells with damaged membranes. Incubate in the dark at room temperature.[9]

  • Measurement: Measure the absorbance or fluorescence with a microplate reader. Correct for background by subtracting the control readings. Calculate the percentage of cytotoxicity.[9]

Visualizations

Signaling Pathway Diagram

cluster_membrane cluster_cytoplasm Extracellular Extracellular LEO_High This compound (High Conc.) PDE4 PDE4 LEO_High->PDE4 Inhibits (On-Target) OffTarget Off-Target Kinase (e.g., PI3K) LEO_High->OffTarget Inhibits (Off-Target) ROS ROS (Oxidative Stress) LEO_High->ROS cAMP cAMP PDE4->cAMP Degrades AKT Akt OffTarget->AKT PKA PKA cAMP->PKA Activates BAD BAD AKT->BAD Inhibits Bcl2 Bcl-2 BAD->Bcl2 Mito Mitochondrial Dysfunction Bcl2->Mito ROS->Mito Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical pathways of this compound-induced cytotoxicity.

Experimental Workflow Diagram

Start Start: Unexpected Cytotoxicity Observed CheckConc Verify Drug Concentration and Dilutions Start->CheckConc RunVehicle Run Vehicle Control Experiment CheckConc->RunVehicle IsVehicleToxic Is Vehicle Toxic? RunVehicle->IsVehicleToxic ChangeSolvent Lower Solvent Conc. or Change Solvent IsVehicleToxic->ChangeSolvent Yes AssessCellHealth Assess Cell Health (Passage #, Density) IsVehicleToxic->AssessCellHealth No ChangeSolvent->RunVehicle DoseResponse Perform Detailed Dose-Response Assay AssessCellHealth->DoseResponse HypothesisTest Hypothesis Testing: Co-treatment with Inhibitors or Antioxidants DoseResponse->HypothesisTest End Identify Cytotoxicity Mechanism HypothesisTest->End

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

Technical Support Center: Vehicle Control Selection for In Vivo Studies with Topical LEO 29102

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and troubleshooting vehicle controls for in vivo studies involving the topical application of LEO 29102, a phosphodiesterase 4 (PDE4) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the importance of a vehicle control in topical in vivo studies with this compound?

A1: A vehicle control is crucial in topical in vivo studies to distinguish the pharmacological effects of this compound from any biological effects of the formulation's inactive ingredients (the vehicle). The vehicle itself can have unintended effects on the skin, such as altering hydration, causing irritation, or affecting the skin barrier.[1][2][3] By comparing the this compound-treated group to a group treated with the vehicle alone, researchers can confidently attribute any observed changes to the active pharmaceutical ingredient (API).

Q2: Since the exact composition of the this compound clinical trial vehicle is not public, how can I develop a suitable control for my preclinical in vivo study?

A2: While the specific formulation is proprietary, this compound has been clinically tested in a cream base.[1][4][5] For preclinical research, it is recommended to develop a standard cream formulation that is inert and well-tolerated. The ideal vehicle should match the physicochemical properties of the active formulation without the API.[6] Key considerations include using common, low-irritancy excipients and ensuring the vehicle's pH is compatible with skin.

Q3: What are the key components of a typical cream vehicle for topical studies?

A3: A typical cream vehicle is an emulsion of oil and water. Its primary components include:

  • Aqueous Phase: Purified water.

  • Oily Phase: Emollients and occlusive agents (e.g., petrolatum, mineral oil, fatty alcohols like cetyl or stearyl alcohol).[7]

  • Emulsifiers: To stabilize the oil and water emulsion (e.g., cetearyl alcohol, polysorbates).[7]

  • Thickeners/Stabilizers: To achieve the desired consistency (e.g., carbomers, cellulose derivatives).[7][8]

  • Humectants: To retain moisture (e.g., glycerin, propylene glycol).[7][9]

  • Preservatives: To prevent microbial growth in water-containing formulations (e.g., parabens, phenoxyethanol).[8]

  • pH Adjusters: To maintain a skin-compatible pH (e.g., sodium hydroxide, citric acid).[9]

Q4: Can the vehicle influence the penetration of this compound into the skin?

A4: Yes, the vehicle composition can significantly impact the release and penetration of the active drug.[10][11] Excipients can alter the thermodynamic activity of the drug, hydrate the stratum corneum, or even disrupt the skin barrier to enhance penetration.[3][12] Therefore, it is critical that the vehicle control has the same composition as the active formulation to ensure that any observed differences in efficacy are due to this compound and not altered drug delivery.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Skin irritation (erythema, edema) in the vehicle control group. One or more excipients in the vehicle may be causing irritation. Common culprits include certain preservatives, fragrances, or penetration enhancers.[2][13][14] The pH of the formulation may not be optimal for the skin.- Review the vehicle composition for known irritants. - Consider replacing potentially irritating excipients with more inert alternatives. - Measure and adjust the pH of the vehicle to be within the physiological range of the skin (typically 4.5-6.0). - Conduct a preliminary irritation study with the vehicle alone before proceeding with the full in vivo study.
Unexpected biological effects observed in the vehicle control group (e.g., changes in skin barrier function, inflammatory markers). Some "inactive" excipients can have biological effects. For example, certain lipids can help restore the skin barrier, while some solvents may cause barrier disruption.[3][12]- Thoroughly research the potential biological activities of all excipients in the vehicle. - If an excipient is suspected of having a biological effect, consider replacing it with a more inert alternative. - If replacement is not feasible, ensure that the effect is well-characterized and accounted for in the interpretation of the study results.
Inconsistent results or high variability within the this compound-treated group. The vehicle may not be adequately solubilizing or stabilizing this compound, leading to inconsistent drug delivery. The physical properties of the formulation (e.g., viscosity) may not be optimal for consistent application.- Assess the solubility and stability of this compound in the chosen vehicle. - Characterize the physical properties of the formulation (e.g., viscosity, spreadability) to ensure consistent application. - If necessary, adjust the vehicle composition to improve drug solubility and formulation consistency.
No significant difference between the this compound-treated group and the vehicle control group. The vehicle may be inhibiting the release or penetration of this compound. The vehicle itself may have a therapeutic effect that masks the effect of the drug.- Evaluate the drug release profile from the vehicle using in vitro methods. - Re-evaluate the potential biological effects of the vehicle components. - Consider modifying the vehicle to enhance drug release and penetration.

Data Presentation

Table 1: Common Excipients in Topical Cream Formulations and Their Functions.

Excipient Category Function Examples Potential Considerations for In Vivo Studies
Emollients/OcclusivesHydrate and soften the skin by forming a barrier to water loss.Petrolatum, Mineral Oil, Cetyl Alcohol, Stearyl AlcoholCan improve skin barrier function, which may be a confounding factor in studies of skin barrier diseases.[7]
HumectantsAttract and retain water in the skin.Glycerin, Propylene Glycol, SorbitolHigh concentrations of some humectants can be irritating.[2][7][9]
EmulsifiersStabilize the oil and water emulsion.Cetearyl Alcohol, Polysorbate 80, Sorbitan StearateCan potentially disrupt the skin barrier.[7]
Thickeners/StabilizersControl the viscosity and consistency of the cream.Carbomers, Xanthan Gum, Hydroxyethyl CelluloseGenerally considered inert, but can affect the release of the active drug.[7][8]
PreservativesPrevent microbial contamination.Parabens (Methylparaben, Propylparaben), PhenoxyethanolSome preservatives are known to cause skin irritation or sensitization.[8][13][14]
Penetration EnhancersIncrease the permeability of the skin to the active drug.Propylene Glycol, Oleic Acid, AzoneCan cause skin irritation and disrupt the skin barrier.[12]

Experimental Protocols

Protocol 1: Assessment of Skin Irritation Potential of a Vehicle Control

  • Animal Model: Select a relevant animal model for dermatological studies (e.g., hairless mice, domestic pigs).

  • Study Groups:

    • Group 1: Untreated control.

    • Group 2: Vehicle control.

    • Group 3 (Optional): Positive control (e.g., a known irritant like sodium lauryl sulfate).

  • Application: Apply a standardized amount of the vehicle to a defined area of the dorsal skin of the animals daily for a predetermined period (e.g., 3-7 days).

  • Evaluation:

    • Visual Scoring: Assess the application site at regular intervals (e.g., 1, 24, 48, and 72 hours after the final application) for signs of erythema (redness) and edema (swelling) using a standardized scoring system (e.g., Draize scale).[15][16][17]

    • Transepidermal Water Loss (TEWL): Measure TEWL at the application site to assess skin barrier function. An increase in TEWL indicates barrier disruption.

    • Histology: At the end of the study, collect skin biopsies for histological analysis to evaluate for signs of inflammation and cellular infiltration.

Protocol 2: In Vitro Drug Release Testing

  • Apparatus: Use a Franz diffusion cell system.

  • Membrane: Employ a synthetic membrane or excised animal/human skin.

  • Procedure:

    • Apply a precise amount of the this compound formulation to the donor compartment.

    • The receptor compartment should contain a suitable buffer that maintains sink conditions.

    • At predetermined time points, collect samples from the receptor compartment.

  • Analysis: Analyze the samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound that has permeated the membrane. This will provide a drug release profile.

Mandatory Visualizations

LEO_29102_Signaling_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cell Cell Pro-inflammatory Stimuli->Cell AC Adenylate Cyclase Cell->AC activates ATP ATP ATP->AC cAMP cAMP AC->cAMP converts to PDE4 Phosphodiesterase 4 cAMP->PDE4 hydrolyzed by PKA Protein Kinase A (activated) cAMP->PKA activates AMP AMP PDE4->AMP This compound This compound This compound->PDE4 inhibits Inflammatory Cytokines Decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-23, IL-17) PKA->Inflammatory Cytokines leads to

Caption: Mechanism of action of this compound as a PDE4 inhibitor.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_InVivo In Vivo Study Phase cluster_Analysis Analysis Phase A Develop Vehicle Control (cream formulation) B Prepare this compound Formulation (in the same vehicle) C Animal Acclimatization and Grouping B->C D Topical Application (Vehicle vs. This compound) C->D E Daily Observation and Scoring (Erythema, Edema) D->E F Non-invasive Measurements (e.g., TEWL) E->F G Tissue Collection (Skin Biopsies) F->G H Histopathological Analysis G->H I Biomarker Analysis (e.g., Cytokine Levels) G->I J Data Analysis and Statistical Comparison H->J I->J

Caption: General workflow for an in vivo study with topical this compound.

References

Validation & Comparative

Comparing the efficacy of LEO 29102 and crisaborole in atopic dermatitis assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two topical phosphodiesterase 4 (PDE4) inhibitors, LEO 29102 and crisaborole, in the context of atopic dermatitis (AD) assays. The information is compiled from publicly available clinical trial data and scientific publications to assist researchers and drug development professionals in understanding the therapeutic potential and mechanistic differences between these two compounds.

Introduction

Atopic dermatitis is a chronic inflammatory skin disease characterized by pruritus (itching) and eczematous lesions. Phosphodiesterase 4 (PDE4) has emerged as a key therapeutic target due to its role in modulating the inflammatory cascade. By inhibiting PDE4, intracellular levels of cyclic adenosine monophosphate (cAMP) are increased, leading to a reduction in the production of pro-inflammatory cytokines. This guide focuses on two topical PDE4 inhibitors: this compound, a "soft-drug" candidate from LEO Pharma, and crisaborole, a benzoxaborole-based treatment developed by Anacor Pharmaceuticals and now owned by Pfizer.

Mechanism of Action

Both this compound and crisaborole exert their therapeutic effects by inhibiting the PDE4 enzyme. However, there are nuances in their design and selectivity.

This compound is a novel "soft-drug" designed for rapid metabolic inactivation in systemic circulation, aiming to minimize the risk of side effects associated with oral PDE4 inhibitors.[1] It has shown selectivity for the PDE4D isoform.[2] The inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn downregulates the inflammatory response.

Crisaborole is a non-steroidal, benzoxaborole-based PDE4 inhibitor.[3][4] Its unique boron chemistry allows for targeted inhibition of the PDE4 enzyme. By blocking PDE4, crisaborole increases cAMP levels, thereby reducing the release of inflammatory cytokines and mediators involved in the pathogenesis of atopic dermatitis.[3]

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of PDE4 inhibitors in an immune cell.

PDE4_Inhibition_Pathway cluster_cell Immune Cell ProInflammatory_Stimuli Pro-inflammatory Stimuli AC Adenylate Cyclase ProInflammatory_Stimuli->AC ATP ATP ATP->AC converts cAMP cAMP AC->cAMP produces PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates NFkB_pathway NF-κB Pathway cAMP->NFkB_pathway inhibits AMP 5'-AMP PDE4->AMP degrades CREB CREB (inactive) PKA->CREB phosphorylates pCREB pCREB (active) CREB->pCREB AntiInflammatory_Genes Anti-inflammatory Gene Transcription pCREB->AntiInflammatory_Genes promotes ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-2, etc.) NFkB_pathway->ProInflammatory_Cytokines promotes LEO_Crisaborole This compound or Crisaborole LEO_Crisaborole->PDE4 inhibit Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (IGA, EASI, Pruritus Score) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group_A Treatment Group A (e.g., this compound) Randomization->Treatment_Group_A Treatment_Group_B Treatment Group B (e.g., Crisaborole) Randomization->Treatment_Group_B Vehicle_Group Vehicle/Control Group Randomization->Vehicle_Group Treatment_Administration Twice-daily Topical Application for X weeks Treatment_Group_A->Treatment_Administration Treatment_Group_B->Treatment_Administration Vehicle_Group->Treatment_Administration Follow_up_Visits Follow-up Visits (e.g., Weeks 1, 2, 4) Treatment_Administration->Follow_up_Visits Efficacy_Endpoints Efficacy Endpoint Assessment (IGA, EASI, Pruritus) Follow_up_Visits->Efficacy_Endpoints Safety_Monitoring Safety Monitoring (Adverse Events) Follow_up_Visits->Safety_Monitoring Data_Collection Data Collection Efficacy_Endpoints->Data_Collection Safety_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

A Head-to-Head Comparison of LEO 29102 and Other PDE4 Inhibitors on TNF-alpha Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphodiesterase 4 (PDE4) inhibitor LEO 29102 with other prominent PDE4 inhibitors—roflumilast, apremilast, and crisaborole—focusing on their effects on Tumor Necrosis Factor-alpha (TNF-alpha) secretion. This comparison is supported by available preclinical and in vitro experimental data.

Introduction to PDE4 Inhibitors and TNF-alpha

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade. It degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that modulates the activity of various immune cells. By inhibiting PDE4, the intracellular levels of cAMP increase, leading to a downstream suppression of pro-inflammatory mediators, including the potent cytokine TNF-alpha. TNF-alpha is a primary driver of inflammation in a host of autoimmune and inflammatory diseases. Consequently, PDE4 inhibitors have emerged as a significant class of therapeutic agents for conditions such as psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD).[1][2][3]

This compound is a novel, soft-drug inhibitor of PDE4 designed for topical application to treat inflammatory skin conditions like atopic dermatitis.[4][5] Its "soft-drug" nature implies a design for local activity with rapid systemic inactivation to minimize side effects.[4] This guide compares its anti-inflammatory activity, specifically its impact on TNF-alpha secretion, against established PDE4 inhibitors: roflumilast, apremilast, and crisaborole.

Quantitative Comparison of TNF-alpha Inhibition

The following table summarizes the available data on the inhibition of TNF-alpha secretion by this compound and other selected PDE4 inhibitors. It is important to note that a direct head-to-head study in the same experimental system is not publicly available. Therefore, this table presents data from various studies, highlighting the different experimental models and conditions.

InhibitorExperimental SystemStimulusKey Findings on TNF-alpha InhibitionReference
This compound Topical application in a mouse model of allergic contact dermatitisNot specifiedDose-dependent inhibition of TNF-alpha in the tissue: 33%, 91%, and 100% inhibition at 0.001, 0.01, and 0.1 mg, respectively.[6]
Roflumilast Human lung parenchymal explantsLipopolysaccharide (LPS)Concentration-dependent reduction of TNF-alpha release with an EC50 of 0.12 nM.[7]
Human lung macrophagesLipopolysaccharide (LPS)Roflumilast N-oxide (active metabolite) at 1 nM reduced LPS-stimulated TNF-alpha release by about 30%.[8]
Apremilast Human rheumatoid synovial membrane culturesSpontaneous releaseDose-dependently inhibited spontaneous TNF-alpha release.[9]
LPS-stimulated human peripheral blood monocytesLipopolysaccharide (LPS)Inhibited TNF-alpha production.
Crisaborole Not specified (mechanism of action)Not applicableFunctions as a PDE4 inhibitor, preventing the breakdown of cAMP, which leads to a reduction in the production of pro-inflammatory cytokines, including TNF-alpha.
Mice with allergic contact dermatitis2,4-Dinitrochlorobenzene (DNCB)Significantly reduced serum levels of TNF-alpha.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.

This compound: In Vivo Mouse Model of Allergic Contact Dermatitis
  • Animal Model: Mice with induced allergic contact dermatitis.

  • Drug Administration: Topical application of this compound at doses of 0.001 mg, 0.01 mg, and 0.1 mg. A comparator, betamethasone 17-valerate (0.003 mg), was also used.

  • TNF-alpha Measurement: Following treatment, tissue samples were collected, and the levels of TNF-alpha were quantified. The specific method for TNF-alpha quantification (e.g., ELISA, qPCR) is not detailed in the provided reference.[6]

Roflumilast: Ex Vivo Human Lung Parenchymal Explants
  • Tissue Source: Human lung tissue obtained from patients undergoing lung resection.

  • Experimental Setup: Lung parenchymal explants were prepared and cultured.

  • Stimulation: Tissues were stimulated with Lipopolysaccharide (LPS).

  • Inhibitor Treatment: Roflumilast and its active metabolite, roflumilast-N-oxide, were added at various concentrations.

  • TNF-alpha Measurement: The concentration of TNF-alpha in the culture supernatants was measured using an enzyme-linked immunosorbent assay (ELISA).[7][10]

Apremilast: In Vitro Human Rheumatoid Synovial Membrane Cultures
  • Cell Source: Synovial tissue was obtained from patients with rheumatoid arthritis undergoing joint replacement surgery.

  • Cell Culture: Synovial membrane cells were liberated from the tissue and cultured.

  • Inhibitor Treatment: Apremilast was added to the cultures at increasing concentrations.

  • TNF-alpha Measurement: The spontaneous release of TNF-alpha into the culture supernatants was measured by ELISA after 48 hours.[9]

Crisaborole: In Vivo Mouse Model of Allergic Contact Dermatitis
  • Animal Model: Male C57BL/6 mice were sensitized and challenged with 2,4-Dinitrochlorobenzene (DNCB) to induce allergic contact dermatitis.

  • Drug Administration: Mice were treated with crisaborole.

  • TNF-alpha Measurement: Serum levels of TNF-alpha were quantified using an ELISA kit.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental designs, the following diagrams are provided.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Inflammatory_Stimulus->Receptor AC Adenylyl Cyclase Receptor->AC activates NFkB NF-κB Pathway Receptor->NFkB activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP PDE4->AMP degrades CREB CREB PKA->CREB activates TNF_synthesis TNF-α Synthesis & Secretion CREB->TNF_synthesis inhibits NFkB->TNF_synthesis promotes LEO_29102 This compound & Other PDE4 Inhibitors LEO_29102->PDE4 inhibits

Caption: General signaling pathway of PDE4 inhibition on TNF-alpha secretion.

Experimental_Workflow Start Start: Cell/Tissue Culture or Animal Model Stimulation Inflammatory Stimulus (e.g., LPS, DNCB, or spontaneous) Start->Stimulation Treatment Treatment with PDE4 Inhibitor (e.g., this compound) Stimulation->Treatment Incubation Incubation Period Treatment->Incubation Sample_Collection Sample Collection (Supernatant, Tissue, Serum) Incubation->Sample_Collection TNF_Measurement TNF-alpha Quantification (e.g., ELISA) Sample_Collection->TNF_Measurement Data_Analysis Data Analysis and Comparison TNF_Measurement->Data_Analysis

Caption: A typical experimental workflow for assessing TNF-alpha secretion.

Comparison_Logic PDE4_Inhibitors PDE4 Inhibitors LEO_29102 This compound PDE4_Inhibitors->LEO_29102 Roflumilast Roflumilast PDE4_Inhibitors->Roflumilast Apremilast Apremilast PDE4_Inhibitors->Apremilast Crisaborole Crisaborole PDE4_Inhibitors->Crisaborole TNF_Inhibition TNF-alpha Inhibition LEO_29102->TNF_Inhibition Roflumilast->TNF_Inhibition Apremilast->TNF_Inhibition Crisaborole->TNF_Inhibition Evaluation_Criteria Evaluation Criteria Evaluation_Criteria->TNF_Inhibition Experimental_Model Experimental Model Evaluation_Criteria->Experimental_Model Potency Potency (e.g., IC50/EC50) Evaluation_Criteria->Potency

Caption: Logical relationship for the comparison of PDE4 inhibitors.

Discussion and Conclusion

The available data indicates that this compound is an effective inhibitor of TNF-alpha production in a preclinical in vivo model of skin inflammation.[6] Similarly, roflumilast, apremilast, and crisaborole have all demonstrated robust inhibitory effects on TNF-alpha in various in vitro and in vivo settings.[7][10][8]

A direct comparison of the potency of these inhibitors is challenging due to the differing experimental systems. This compound's efficacy has been demonstrated topically in a mouse model, which is highly relevant for its intended clinical use in dermatology. The data for roflumilast and apremilast is largely derived from human cell and tissue-based assays, providing valuable insights into their mechanisms in human inflammatory responses.

The lack of a standardized, head-to-head comparison underscores a gap in the current understanding of the relative potency of these PDE4 inhibitors. Future studies employing a single, consistent experimental model to evaluate this compound alongside other PDE4 inhibitors would be invaluable for a more definitive comparison of their effects on TNF-alpha secretion.

References

LEO 29102 selectivity profile against all human PDE4 isoforms (A, B, C, D)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of LEO 29102's selectivity profile against human phosphodiesterase 4 (PDE4) isoforms, contextualized with other notable PDE4 inhibitors. Due to the limited publicly available data on this compound's activity against all four PDE4 isoforms (A, B, C, and D), this guide focuses on its established high potency for PDE4D and compares it to broader selectivity profiles of other compounds.

Executive Summary

This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), with a particularly high affinity for the PDE4D isoform.[1][2] While specific inhibitory concentrations for all PDE4 subtypes (A, B, and C) are not extensively reported in public literature, its characterization as a selective PDE4 inhibitor suggests a focused mechanism of action.[3][4] This guide presents the available data for this compound alongside the comprehensive selectivity profiles of other well-established PDE4 inhibitors, namely Roflumilast and Apremilast, to offer a comparative perspective for research and development professionals.

Data Presentation: Comparative PDE4 Isoform Selectivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected PDE4 inhibitors against the four human PDE4 isoforms. Lower IC50 values indicate higher potency.

CompoundPDE4A (IC50, nM)PDE4B (IC50, nM)PDE4C (IC50, nM)PDE4D (IC50, nM)
This compound Data not publicly availableData not publicly availableData not publicly available5 [2]
Roflumilast 0.7 - 0.90.2 - 0.73.0 - 4.30.3 - 0.4
Apremilast ~74~74~74~74

Note: IC50 values for Roflumilast and Apremilast are compiled from various sources and represent a general range.

Experimental Protocols: Determining PDE4 Inhibitor Selectivity

The determination of a compound's IC50 against different PDE4 isoforms typically involves an in vitro enzymatic assay. Below is a generalized protocol representative of methodologies used in the field.

Objective: To measure the concentration-dependent inhibition of recombinant human PDE4 isoforms by a test compound.

Materials:

  • Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

  • Cyclic adenosine monophosphate (cAMP) as the substrate

  • Test compound (e.g., this compound) at various concentrations

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Detection reagents (e.g., fluorescence polarization tracer, colorimetric substrate)

  • Microplate reader

Generalized Procedure:

  • Enzyme and Substrate Preparation: Recombinant PDE4 isoforms and cAMP are diluted to their optimal concentrations in the assay buffer.

  • Compound Dilution: The test compound is serially diluted to create a range of concentrations.

  • Reaction Initiation: The PDE4 enzyme, test compound, and cAMP are incubated together in the wells of a microplate. A control reaction without the inhibitor is also included.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). During this time, the PDE4 enzyme hydrolyzes cAMP to AMP.

  • Reaction Termination and Detection: The enzymatic reaction is stopped, and the amount of remaining cAMP or newly formed AMP is quantified. Common detection methods include:

    • Fluorescence Polarization (FP): A fluorescently labeled cAMP tracer competes with the unlabeled cAMP for binding to a specific antibody. The degree of polarization is inversely proportional to the amount of cAMP produced.

    • Colorimetric Assays: The phosphate group released from the hydrolysis of cAMP is detected using a reagent that produces a colored product, which is measured spectrophotometrically.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway of PDE4 Inhibition

PDE4_Inhibition_Pathway Simplified Signaling Pathway of PDE4 Inhibition in Inflammatory Cells Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) AC Adenylate Cyclase (AC) Pro_inflammatory_Stimuli->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates PDE4 PDE4 (A, B, C, D isoforms) AMP AMP PDE4->AMP hydrolyzes cAMP to LEO_29102 This compound (PDE4 Inhibitor) LEO_29102->PDE4 inhibits CREB CREB PKA->CREB phosphorylates NF_kB NF-κB PKA->NF_kB inhibits pCREB pCREB Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) pCREB->Anti_inflammatory_Cytokines promotes transcription of Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-23) NF_kB->Pro_inflammatory_Cytokines promotes transcription of PDE4_Assay_Workflow Experimental Workflow for Determining PDE4 IC50 start Start prep_reagents Prepare Reagents: - PDE4 Isoforms (A, B, C, D) - cAMP Substrate - Assay Buffer start->prep_reagents plate_setup Plate Setup: Add Enzyme, Inhibitor, and Substrate to Microplate prep_reagents->plate_setup dilute_compound Serially Dilute This compound dilute_compound->plate_setup incubation Incubate at Controlled Temperature plate_setup->incubation detection Stop Reaction & Detect Signal (e.g., Fluorescence Polarization) incubation->detection data_analysis Data Analysis: Calculate % Inhibition detection->data_analysis ic50_determination Determine IC50 Value (Dose-Response Curve) data_analysis->ic50_determination end End ic50_determination->end

References

Validating LEO 29102's On-Target Efficacy: A Comparative Guide Using PDE4D Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of LEO 29102, a selective phosphodiesterase 4D (PDE4D) inhibitor, by examining its effects alongside data from PDE4D knockout (KO) models. This approach offers a robust validation of this compound's on-target activity in the context of atopic dermatitis (AD) and related inflammatory conditions.

This compound is a potent and selective PDE4 inhibitor that has demonstrated clinical efficacy in treating atopic dermatitis.[1][2][3] Its primary mechanism of action is the inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in inflammatory signaling pathways.[4][5] By inhibiting PDE4, this compound elevates intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators.[4] The validation of its specific targeting of the PDE4D isoform is critical for understanding its therapeutic effects and potential side-effect profile.

Mechanism of Action: The cAMP Signaling Pathway

Phosphodiesterase 4 (PDE4) plays a pivotal role in regulating intracellular cAMP levels. In inflammatory cells, elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates transcription factors involved in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[4][6] this compound's selective inhibition of the PDE4D isoform is thought to be a key factor in its anti-inflammatory efficacy.[7]

cluster_cell Inflammatory Cell AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC Stimulus PDE4D PDE4D cAMP->PDE4D Hydrolysis PKA PKA (inactive) cAMP->PKA AMP AMP PDE4D->AMP PKA_active PKA (active) PKA->PKA_active NFkB NF-κB (active) PKA_active->NFkB Inhibits NFkB_inactive NF-κB (inactive) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-23) NFkB->Cytokines Promotes Transcription LEO29102 This compound LEO29102->PDE4D Inhibition

Figure 1: this compound Mechanism of Action.

Comparative Efficacy: this compound vs. PDE4D Knockout

To validate that the therapeutic effects of this compound are mediated through the specific inhibition of PDE4D, we compare its known pharmacological effects with the phenotype observed in PDE4D knockout mice.

Biochemical and Cellular Effects

The primary biochemical consequence of both this compound administration and PDE4D gene deletion is an increase in intracellular cAMP levels. This elevation in cAMP is expected to have downstream effects on inflammatory cytokine production.

ParameterThis compound (in vitro/in vivo)PDE4D Knockout (in vivo)On-Target Validation
PDE4D Inhibition Potent and selective inhibitor (IC50 ~5 nM for PDE4).[8]Complete absence of PDE4D protein and activity.[9]Direct
Intracellular cAMP Levels Dose-dependent increase in cAMP in relevant cell types.[10]Markedly enhanced agonist-induced cAMP accumulation in embryonic fibroblasts.[9] Delayed return to basal cAMP levels after stimulation.[9]Strong
TNF-α Production Dose-dependent inhibition of TNF-α release.[4][8]Reduced production of pro-inflammatory cytokines in response to inflammatory stimuli is expected due to elevated cAMP.Strong
IL-23 Production Inhibition of IL-23 is a predicted downstream effect of elevated cAMP.[6]Reduced IL-23 is expected.Inferred
Preclinical Models of Atopic Dermatitis

Mouse models of atopic dermatitis are instrumental in evaluating the in vivo efficacy of anti-inflammatory compounds. A study utilizing a calcipotriol (MC903)-induced atopic dermatitis model demonstrated a significant reduction in disease severity in PDE4D knockout mice.[11]

ParameterThis compound (in vivo Mouse Model)PDE4D Knockout (in vivo Mouse Model)On-Target Validation
Ear Thickness (Inflammation) Dose-dependent reduction in ear swelling in allergic contact dermatitis models.[4]Significantly reduced ear thickness compared to wild-type mice in an MC903-induced AD model.[11]Strong
Th2 Cytokine mRNA Levels (in skin) Expected to reduce Th2 cytokine expression.Significantly reduced mRNA levels of Th2 cytokines in ear tissue.[11]Strong
Serum IgE Levels Expected to reduce IgE levels.Significantly lower serum IgE levels compared to wild-type mice in an MC903-induced AD model.[11]Strong
Clinical Efficacy in Atopic Dermatitis

Phase II clinical trials have provided evidence for the efficacy of this compound in patients with atopic dermatitis.[12]

Clinical EndpointThis compound (Phase II Clinical Trial Data)PDE4D Knockout (Relevance)On-Target Validation
Investigator's Global Assessment (IGA) Dose-dependent increase in the percentage of responders (IGA "clear" or "almost clear").[12]The reduced disease severity in PDE4D KO mice provides a biological basis for the clinical observations.[11]Strong
Pruritus (Itch) Dose-dependent statistically significant reduction in patient-assessed pruritus.[12]Pruritus is a key symptom of AD, and its reduction is a primary therapeutic goal. The anti-inflammatory effects seen in PDE4D KO mice are expected to alleviate pruritus.Strong
Eczema Area and Severity Index (EASI) Trend towards a dose-dependent improvement in EASI score.[13]The overall reduction in inflammatory markers in PDE4D KO mice supports the potential for EASI score improvement.[11]Strong

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

PDE4D Knockout Mouse Model of Atopic Dermatitis

A common method to induce atopic dermatitis-like inflammation in mice is the topical application of calcipotriol (MC903).[11]

  • Animals : Wild-type and PDE4D-/- mice on a C57BL/6 background are used.

  • Induction of Dermatitis : 2 nmol of MC903 (or vehicle control) in ethanol is applied to the ears of the mice daily for a specified period (e.g., nine days).[11]

  • Assessment of Inflammation :

    • Ear Thickness : Measured daily using a digital caliper.

    • Histology : Ears are collected, fixed, and stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.[11]

    • Cytokine Analysis : Ear tissue is homogenized for RNA extraction and subsequent quantitative PCR (qPCR) to measure mRNA levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13).[11]

    • Serum Analysis : Blood is collected to measure serum levels of IgE and other inflammatory markers by ELISA.[11]

cluster_workflow Experimental Workflow: AD Mouse Model start Start groups Wild-Type & PDE4D KO Mice start->groups treatment Topical MC903 Application (daily for 9 days) groups->treatment measurements Daily Ear Thickness Measurement treatment->measurements end_point End of Study (Day 9) measurements->end_point analysis Histology (H&E) qPCR (Cytokines) ELISA (Serum IgE) end_point->analysis

Figure 2: Workflow for AD Mouse Model Experiment.
In Vitro cAMP Measurement Assay

The cAMP-Glo™ Assay is a commonly used method to quantify intracellular cAMP levels.[10]

  • Cell Culture : Plate cells of interest (e.g., peripheral blood mononuclear cells - PBMCs) in a 96-well plate.

  • Compound Treatment : Treat cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Cell Lysis : Lyse the cells to release intracellular cAMP.

  • cAMP Detection : Add a solution containing Protein Kinase A (PKA).

  • ATP Measurement : Add a reagent to terminate the PKA reaction and detect the remaining ATP via a luciferase reaction. Luminescence is inversely proportional to the cAMP concentration.

  • Quantification : Generate a standard curve with known cAMP concentrations to determine the cAMP levels in the experimental samples.

TNF-α Release Assay

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine release from cells.

  • Cell Culture and Stimulation : Culture PBMCs or other relevant immune cells and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of varying concentrations of this compound or vehicle.

  • Supernatant Collection : After an incubation period, collect the cell culture supernatant.

  • ELISA :

    • Coat a 96-well plate with a capture antibody specific for TNF-α.

    • Add the collected supernatants to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Measure the absorbance using a plate reader.

  • Quantification : Use a standard curve of known TNF-α concentrations to determine the amount of TNF-α in the samples.

Logical Validation Framework

The convergence of data from pharmacological inhibition with this compound and genetic deletion of PDE4D provides a powerful validation of the drug's mechanism of action.

cluster_logic Logical Framework for On-Target Validation LEO29102 This compound (Pharmacological Inhibition) Target Inhibition of PDE4D LEO29102->Target PDE4DKO PDE4D Knockout (Genetic Deletion) PDE4DKO->Target Mechanism Increased cAMP Decreased Pro-inflammatory Cytokines Target->Mechanism Outcome Amelioration of Atopic Dermatitis Phenotype Mechanism->Outcome

Figure 3: On-Target Validation Logic.

Conclusion

The presented data strongly supports the hypothesis that the therapeutic effects of this compound in atopic dermatitis are mediated through the specific inhibition of PDE4D. The phenotypic similarities between the effects of this compound and the genetic knockout of PDE4D in preclinical models of atopic dermatitis provide compelling evidence for its on-target mechanism of action. This comparative approach, combining pharmacology with genetic models, is a cornerstone of modern drug development, providing a high degree of confidence in the molecular basis of a drug's efficacy.

References

Comparative Analysis of LEO 29102 and LEO 39652 in Skin Penetration Studies

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative skin penetration, target engagement, and stability of two topical phosphodiesterase 4 (PDE4) inhibitors.

This guide provides a comprehensive comparison of LEO 29102 and LEO 39652, two topical PDE4 inhibitors developed for the treatment of atopic dermatitis (AD). While both compounds were designed to act locally on the skin with minimal systemic side effects, clinical outcomes have revealed significant differences in their efficacy. This analysis, supported by experimental data, delves into the key factors influencing their performance in skin penetration and target engagement.

Introduction to this compound and LEO 39652

This compound is a "soft-drug" inhibitor of phosphodiesterase 4 (PDE4) designed for topical treatment of dermatological diseases like atopic dermatitis.[1][2][3] The soft-drug concept aims to deliver a potent and selective PDE4 inhibitor to the skin while minimizing systemic side effects through metabolic inactivation.[1][2] this compound has demonstrated clinically relevant efficacy in Phase 2 trials for atopic dermatitis.[1][4]

LEO 39652, on the other hand, was developed based on a "dual-soft" concept.[5][6] This design introduces ester functionalities that are intended to be rapidly inactivated in both the blood and the liver, further reducing the potential for systemic side effects, while ideally remaining stable in the skin.[5][6] Despite promising preclinical data showing high exposure in the skin, LEO 39652 demonstrated a lack of clinical efficacy in AD patients.[5][7][8]

The key to understanding the divergent clinical outcomes lies in their respective abilities to penetrate the skin, reach their target, and engage it effectively.

Comparative Data on Skin Penetration and Target Engagement

A pivotal study utilizing dermal open flow microperfusion (dOFM) on fresh human skin explants provides a direct comparison of the two compounds. This technique allows for the measurement of unbound drug concentrations in the dermal interstitial fluid (dISF), which is crucial for assessing target availability.

ParameterThis compoundLEO 39652Reference
dISF Concentration (Barrier Impaired Skin) 2100 nM33 nM[4][5][7][8][9]
Target Engagement (cAMP Levels) ElevatedNo evidence of engagement[4][5][7][8][9]
Skin Biopsy vs. dISF Concentration 7-33 fold higher7-33 fold higher[4][5][7][8][9]

The data clearly indicates that this compound achieves a significantly higher concentration in the dermal interstitial fluid of barrier-impaired skin compared to LEO 39652.[4][5][7][8][9] This higher availability of unbound this compound at the target site leads to successful target engagement, as evidenced by the elevated levels of cyclic adenosine monophosphate (cAMP).[4][5][7][8][9] In contrast, the low dISF concentration of LEO 39652 resulted in minimal to no target engagement.[5][7][8]

Interestingly, for both compounds, the concentrations measured in skin punch biopsies were substantially higher than in the dISF.[4][5][7][8][9] This suggests that relying solely on skin biopsy data can be misleading for predicting clinical efficacy, as it may not accurately reflect the bioavailable drug concentration at the target.

Skin Stability

The stability of the compounds within the skin is another critical factor. While both this compound and LEO 39652 were designed to be stable in the skin, their metabolic profiles differ.

AssayThis compoundLEO 39652Reference
Human Keratinocytes (T 1/2) > 720 min> 720 min[4]
Human Skin S9 (Apparent Half-life) > 240 min27 min[4]

Both compounds showed high stability in human keratinocytes.[4] However, in the presence of human skin S9 fractions, which contain metabolic enzymes, LEO 39652 was significantly degraded, whereas this compound remained stable.[4] This suggests that the "dual-soft" design of LEO 39652, intended for systemic inactivation, may also lead to its premature degradation within the skin, further contributing to its low availability at the target site. The main metabolites of LEO 39652 are formed by the hydrolysis of its lactone ring and/or isopropyl ester moiety, and these metabolites are inactive.[5] this compound, lacking an ester functionality, is not susceptible to this type of hydrolysis.[5]

Experimental Protocols

Dermal Open Flow Microperfusion (dOFM) and cAMP Measurement in Human Skin Explants

The following is a summary of the experimental protocol used to compare this compound and LEO 39652:

  • Objective: To investigate the difference in skin pharmacokinetics (PK) and pharmacodynamics (PD) of two topical PDE4 inhibitors.[7][8]

  • Method:

    • Clinical formulations of this compound and LEO 39652 were applied to intact or barrier-disrupted (via tape stripping) fresh human skin explants.[7][8][9]

    • Dermal open flow microperfusion was used to sample the dermal interstitial fluid to measure unbound drug concentrations.[7][8][9]

    • Skin punch biopsies were also taken to measure total drug concentration in the skin.[7][8][9]

    • Cyclic AMP (cAMP) levels were determined in the skin biopsies as a pharmacodynamic marker of target engagement.[7][8][9]

  • Significance: This method allows for the direct assessment of bioavailable drug at the target site (dISF) and its effect on the target (cAMP levels), providing a strong basis for establishing a skin PK/PD relationship.[7][8]

Visualizations

Signaling Pathway of PDE4 Inhibition

PDE4_Inhibition ATP ATP AC Adenylate Cyclase ATP->AC Activates cAMP cAMP AC->cAMP Converts to AMP AMP cAMP->AMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 PDE4->cAMP Hydrolyzes Inflammation Pro-inflammatory Cytokine Production PKA->Inflammation Inhibits LEO_inhibitor This compound / LEO 39652 LEO_inhibitor->PDE4 Inhibits

Caption: Mechanism of action of this compound and LEO 39652 as PDE4 inhibitors.

Experimental Workflow for Comparative Skin Penetration Study

Experimental_Workflow cluster_prep Preparation cluster_application Drug Application cluster_sampling Sampling cluster_analysis Analysis HumanSkin Fresh Human Skin Explants BarrierDisruption Barrier Disruption (Tape Stripping) HumanSkin->BarrierDisruption LEO29102 This compound Formulation LEO39652 LEO 39652 Formulation dOFM Dermal Open Flow Microperfusion (dOFM) LEO29102->dOFM Biopsy Skin Punch Biopsy LEO29102->Biopsy LEO39652->dOFM LEO39652->Biopsy dISF_conc dISF Drug Concentration dOFM->dISF_conc Biopsy_conc Biopsy Drug Concentration Biopsy->Biopsy_conc cAMP_level cAMP Level (Target Engagement) Biopsy->cAMP_level

Caption: Workflow of the ex vivo study comparing this compound and LEO 39652.

Conclusion

The comparative analysis of this compound and LEO 39652 underscores the critical importance of sufficient drug availability at the target site for clinical efficacy. While both are potent PDE4 inhibitors, the superior skin penetration and stability of this compound lead to higher concentrations of the unbound drug in the dermal interstitial fluid, resulting in effective target engagement. In contrast, the lower skin availability of LEO 39652, likely due to a combination of lower penetration and higher metabolic instability within the skin, is the probable cause for its lack of clinical efficacy. These findings highlight that for topical drug development, optimizing for skin penetration and stability is as crucial as the potency of the active pharmaceutical ingredient. The use of advanced techniques like dermal open flow microperfusion is invaluable for establishing a clear pharmacokinetic/pharmacodynamic relationship in the skin, providing a more reliable predictor of clinical success than total drug concentration in skin biopsies alone.[7][8]

References

LEO 29102: A Comparative Analysis of Cross-reactivity with other Phosphodiesterase Families

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of LEO 29102, a potent phosphodiesterase 4 (PDE4) inhibitor, against other PDE families. The data presented herein is crucial for assessing the selectivity and potential off-target effects of this compound in preclinical and clinical research.

High Selectivity of this compound for Phosphodiesterase 4

This compound is a small molecule inhibitor primarily targeting phosphodiesterase 4 (PDE4), with a reported half-maximal inhibitory concentration (IC50) of 5 nM.[1] Extensive profiling has demonstrated its high selectivity for PDE4 over other PDE families.

A key study by Felding et al. (2014) evaluated the inhibitory activity of this compound (referred to as compound 20 in the publication) against a panel of ten other human phosphodiesterase enzymes. The results indicated that at a concentration of 1 µM, this compound exhibited less than 10% inhibition of PDE1, PDE2, PDE3, PDE5, PDE7, PDE8, PDE9, PDE10, and PDE11.[2] The activity against PDE6 was not reported in this study.[2] This demonstrates a selectivity of at least 200-fold for PDE4 over the other tested PDE families.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory activity of this compound against various phosphodiesterase families based on the available data.

Phosphodiesterase FamilyThis compound IC50% Inhibition at 1 µMSelectivity vs. PDE4
PDE4 5 nM --
PDE1> 1,000 nM< 10%> 200-fold
PDE2> 1,000 nM< 10%> 200-fold
PDE3> 1,000 nM< 10%> 200-fold
PDE5> 1,000 nM< 10%> 200-fold
PDE6Not TestedNot TestedNot Tested
PDE7> 1,000 nM< 10%> 200-fold
PDE8> 1,000 nM< 10%> 200-fold
PDE9> 1,000 nM< 10%> 200-fold
PDE10> 1,000 nM< 10%> 200-fold
PDE11> 1,000 nM< 10%> 200-fold

Data sourced from Felding J, et al. J Med Chem. 2014;57(14):5893-903.[2]

Signaling Pathway of PDE4 Inhibition

Inhibition of PDE4 by this compound leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately leading to a reduction in the production of pro-inflammatory cytokines.

LEO_29102 This compound PDE4 Phosphodiesterase 4 (PDE4) LEO_29102->PDE4 inhibition cAMP cAMP PDE4->cAMP degradation PKA Protein Kinase A (PKA) cAMP->PKA activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines PKA->Pro_inflammatory_Cytokines inhibition Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation promotion

Caption: Signaling pathway of this compound-mediated PDE4 inhibition.

Experimental Protocols

The following describes a general experimental protocol for determining the cross-reactivity of a compound against a panel of phosphodiesterase enzymes, based on standard methodologies in the field.

Phosphodiesterase Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified human recombinant phosphodiesterase enzymes (PDE1-11).

Materials:

  • Purified human recombinant PDE enzymes (e.g., from commercial vendors).

  • Fluorescently labeled or radiolabeled cyclic nucleotides (cAMP or cGMP) as substrates.

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl2 and bovine serum albumin).

  • Test compound (this compound) serially diluted in an appropriate solvent (e.g., DMSO).

  • Positive control inhibitors for each PDE family.

  • Microplates (e.g., 96-well or 384-well).

  • Plate reader capable of detecting fluorescence or radioactivity.

Procedure:

  • Enzyme and Substrate Preparation: Recombinant human PDE enzymes are diluted to an appropriate concentration in the assay buffer. The fluorescently or radiolabeled cAMP or cGMP substrate is also diluted in the assay buffer to a concentration typically at or below its Michaelis-Menten constant (Km) for the respective enzyme.

  • Compound Addition: A range of concentrations of the test compound (this compound) are pre-incubated with the diluted PDE enzyme in the microplate wells for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the cyclic nucleotide substrate to the wells containing the enzyme and test compound.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C). The incubation time is optimized to ensure the reaction is in the linear range.

  • Reaction Termination: The reaction is terminated by the addition of a stop solution (e.g., by adding a high concentration of a non-specific PDE inhibitor like IBMX or by heat inactivation).

  • Signal Detection: The amount of hydrolyzed substrate is quantified. In a common method, a detection reagent (e.g., a binding partner that only recognizes the linear nucleotide monophosphate product) is added, and the resulting signal (e.g., fluorescence polarization, FRET, or scintillation counting) is measured using a plate reader.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor (0% inhibition) and a control with a saturating concentration of a known potent inhibitor (100% inhibition). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis software.

cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Data Acquisition & Analysis Prepare_Enzyme Prepare PDE Enzyme Solutions Pre_incubation Pre-incubate Enzyme with this compound Prepare_Enzyme->Pre_incubation Prepare_Substrate Prepare Labeled cAMP/cGMP Substrate Initiate_Reaction Add Substrate to Initiate Reaction Prepare_Substrate->Initiate_Reaction Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Pre_incubation Pre_incubation->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Detect_Signal Detect Hydrolyzed Product Signal Terminate_Reaction->Detect_Signal Calculate_Inhibition Calculate % Inhibition Detect_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: General workflow for a phosphodiesterase inhibition assay.

References

Safety Operating Guide

Safe Disposal and Handling of LEO 29102: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like LEO 29102 is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a selective phosphodiesterase 4 (PDE4) inhibitor. By adhering to these procedural, step-by-step guidelines, laboratories can ensure a safe working environment and minimize environmental impact.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₂₀H₂₂Cl₂N₂O₅[1]
Molecular Weight 441.31 g/mol [1]
Stereochemistry Achiral[1]
Appearance Solid (presumed)
Solubility Information not publicly available; likely soluble in organic solvents.
Mechanism of Action Inhibitor of phosphodiesterase 4 (PDE4)[2][3][4][5][6]

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount when working with any chemical substance. The following guidelines are based on general best practices for handling laboratory chemicals and should be adapted to specific laboratory conditions.[7][8][9][10]

Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[9]

  • Inspect gloves for any signs of damage before use.[7]

  • Avoid wearing perforated shoes or sandals in the laboratory.[7]

Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with powdered forms or creating solutions.[9]

  • Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[7]

  • Use designated tools for transferring the chemical and avoid mouth pipetting.[7][8]

Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep containers tightly sealed and clearly labeled with the chemical name, date received, and any hazard information.[8]

  • Store chemicals at or below eye level to minimize the risk of spills.[8]

Disposal Procedures for this compound

As an investigational drug, this compound should be treated as a hazardous chemical waste unless explicitly stated otherwise by a specific Safety Data Sheet (SDS). Disposal must comply with all local, state, and federal regulations.[11][12]

Step-by-Step Disposal Protocol:

  • Waste Identification: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves), should be considered hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

  • Containerization:

    • Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Collect liquid waste in a compatible, sealed container. Plastic is often preferred over glass to prevent breakage.[11]

    • The container must be labeled "Hazardous Waste" and include the full chemical name ("this compound"), the quantity, and the date of accumulation.[11]

  • Waste Collection: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[13][14]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[13]

    • After triple-rinsing, the container can typically be disposed of as regular laboratory waste, but labels should be defaced or removed.[14][15]

Visualization of this compound Disposal Workflow:

G cluster_prep Waste Preparation cluster_container Containerization cluster_disposal Final Disposal A Unused this compound or Contaminated Materials B Segregate Waste A->B C Select Compatible Hazardous Waste Container B->C D Label Container: 'Hazardous Waste - this compound' C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Licensed Hazardous Waste Disposal F->G

Caption: Workflow for the proper disposal of this compound waste.

Signaling Pathway Inhibition by this compound

This compound functions as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in inflammatory responses. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.

Visualization of this compound Mechanism of Action:

G cluster_cell Inflammatory Cell ProInflammatory_Stimuli Pro-inflammatory Stimuli PDE4 PDE4 Inactive_cAMP AMP PDE4->Inactive_cAMP degrades cAMP cAMP Inflammatory_Cytokines Inflammatory Cytokines cAMP->Inflammatory_Cytokines suppresses LEO29102 This compound LEO29102->PDE4 inhibits

Caption: this compound inhibits PDE4, leading to increased cAMP and reduced inflammation.

References

Essential Safety and Logistical Information for Handling LEO 29102

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling LEO 29102, a potent, soft-drug inhibitor of phosphodiesterase 4 (PDE4). Given that a specific Safety Data Sheet (SDS) for this research compound is not publicly available, the following guidelines are based on best practices for handling potent pharmaceutical compounds and chemicals with similar structures, such as chlorinated pyridines and acetamides.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.

Activity Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Disposable lab coat with long sleevesDouble-gloving with nitrile glovesSafety goggles and a face shieldA NIOSH-approved respirator (e.g., N95) or use within a certified chemical fume hood or glove box
Solution Preparation and Handling Chemical-resistant lab coatNitrile glovesChemical splash gogglesWork within a certified chemical fume hood
General Laboratory Use Standard lab coatNitrile glovesSafety glasses with side shieldsNot generally required if handling is within a fume hood
Spill Cleanup Chemical-resistant disposable coverallsHeavy-duty nitrile or butyl rubber glovesChemical splash goggles and face shieldA NIOSH-approved respirator with organic vapor cartridges

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to ensure safety and prevent contamination. The following diagram illustrates the recommended step-by-step procedure for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe gather_materials Assemble Materials & Spill Kit gather_ppe->gather_materials weigh Weigh this compound gather_materials->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve handle Perform Experiment dissolve->handle decontaminate_tools Decontaminate Glassware/Tools handle->decontaminate_tools Proceed to Cleanup dispose_waste Dispose of Waste decontaminate_tools->dispose_waste clean_area Clean Work Area dispose_waste->clean_area remove_ppe Remove PPE clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands Final Step

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Assemble all necessary PPE as outlined in the table above.

    • Ensure a chemical spill kit is readily accessible.

    • Gather all required laboratory equipment (e.g., glassware, spatulas, balances).

  • Handling (within a chemical fume hood):

    • When weighing the solid compound, use a microbalance within an enclosure or a fume hood to prevent inhalation of airborne particles.

    • For solution preparation, add the solvent to the weighed this compound slowly to avoid splashing.

    • Keep all containers with this compound tightly sealed when not in use.

  • Cleanup:

    • Decontaminate all non-disposable equipment that has come into contact with this compound. A suitable cleaning solvent followed by a laboratory detergent and water is recommended.

    • Clean the work surface thoroughly.

    • Dispose of all contaminated waste as per the guidelines in the following section.

    • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As this compound contains chlorinated aromatic structures, it should be treated as hazardous chemical waste.

Waste Type Disposal Container Disposal Procedure
Solid this compound Labeled, sealed, and puncture-resistant container for hazardous chemical waste.Dispose of through your institution's hazardous waste management program. Do not mix with other chemical waste unless compatibility is confirmed.
Solutions of this compound Labeled, sealed, and chemically compatible container for chlorinated organic waste.Collect in a dedicated waste container. Do not dispose of down the drain.[1][2]
Contaminated Labware (disposable) Labeled hazardous waste bag or container.Includes gloves, pipette tips, and other disposables. Segregate from general lab waste.
Contaminated Glassware (non-disposable) N/ADecontaminate by rinsing with a suitable solvent (collecting the rinse as hazardous waste), followed by washing with laboratory detergent.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[4] Ventilate the area and wash the spill site after material pickup is complete.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.